molecular formula C17H19FN2O B1372533 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine CAS No. 1082454-50-9

1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine

Cat. No.: B1372533
CAS No.: 1082454-50-9
M. Wt: 286.34 g/mol
InChI Key: LEYOXRMNSMTSHV-UHFFFAOYSA-N
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Description

1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. While a specific CAS number and molecular weight for this exact compound were not identified in the search results, its structure suggests it is a phenylpiperazine derivative. Piperazine derivatives are extensively studied as key synthetic intermediates and privileged scaffolds in drug discovery . The structure of this compound, which features a piperazine ring linked to a benzyl ether group with both fluorine and methoxy substituents, is typical of compounds investigated for their potential biological activity. Researchers often utilize such complex piperazine-based structures in the development of pharmacologically active molecules. This product is intended for use in laboratory research as a building block or reference standard. It is strictly For Research Use Only. Not intended for diagnostic or therapeutic uses. Researchers are encouraged to consult the Certificate of Analysis for lot-specific data, including purity and concentration.

Properties

IUPAC Name

1-[3-[(4-fluorophenyl)methoxy]phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O/c18-15-6-4-14(5-7-15)13-21-17-3-1-2-16(12-17)20-10-8-19-9-11-20/h1-7,12,19H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYOXRMNSMTSHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=CC=C2)OCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901230598
Record name Piperazine, 1-[3-[(4-fluorophenyl)methoxy]phenyl]-
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Molecular Weight

286.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082454-50-9
Record name Piperazine, 1-[3-[(4-fluorophenyl)methoxy]phenyl]-
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-[3-[(4-fluorophenyl)methoxy]phenyl]-
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Foundational & Exploratory

In-Depth Technical Guide: Chemical Properties, Synthesis, and Pharmacological Profiling of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine (CAS: 1082454-50-9) is a highly specialized synthetic building block and screening compound utilized in advanced drug discovery[1]. Structurally classified as a functionalized arylpiperazine, it serves as a privileged scaffold for targeting aminergic G-protein coupled receptors (GPCRs), particularly the serotonin (5-HT) and dopamine (D2) receptor families. By integrating a basic piperazine core with a lipophilic, fluorine-substituted benzyloxy tail, this molecule is engineered to probe secondary binding pockets within CNS targets while offering favorable pharmacokinetic baseline properties. This whitepaper details its physicochemical profile, synthetic pathways, and experimental validation protocols for researchers developing novel neurotherapeutics.

Physicochemical & Structural Profiling

Understanding the physicochemical parameters of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine is critical for predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. The strategic placement of the fluorine atom not only modulates lipophilicity but also acts as a metabolic shield, preventing rapid cytochrome P450 (CYP450)-mediated aromatic oxidation at the para position.

ParameterValuePharmacological Implication (Causality)
Molecular Weight 286.34 g/mol Well below the 500 Da threshold of Lipinski’s Rule of 5, ensuring high potential for oral bioavailability[1].
Calculated LogP (xLogP3) ~3.8Falls within the optimal lipophilicity range (2.0–4.0) required for passive diffusion across the blood-brain barrier (BBB).
Topological Polar Surface Area 24.5 ŲA remarkably low TPSA (<90 Ų) strongly favors CNS penetration and minimizes the likelihood of P-glycoprotein (P-gp) efflux.
pKa (Piperazine N4) ~8.8The secondary amine is protonated at physiological pH (7.4), which is an absolute requirement for anchoring to GPCR transmembrane domains.
pKa (Piperazine N1) ~3.5The aniline-like nitrogen remains neutral, preventing excessive basicity that could lead to hERG channel blockade (cardiotoxicity).
H-Bond Donors / Acceptors 1 / 3Minimal hydrogen bonding requirements reduce the desolvation energy penalty during lipid membrane transit.

Pharmacophore Modeling & Mechanism of Action

Arylpiperazines are well-documented as potent ligands for the 5-HT1A receptor[2]. The binding mechanics of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine rely on a dual-interaction model. The protonated N4 nitrogen of the piperazine ring acts as the primary pharmacophore, forming a critical salt bridge with the highly conserved Asp3.32 residue in transmembrane helix 3 (TM3) of the GPCR.

Simultaneously, the flexible meta-substituted (4-fluorophenyl)methoxy tail acts as an affinity multiplier. It extends into the receptor's lipophilic secondary binding pocket (SBP). The fluorine atom enhances this interaction via halogen bonding and favorable desolvation kinetics.

GPCRPathway Ligand 1-{3-[(4-Fluorophenyl)methoxy] phenyl}piperazine Receptor 5-HT1A Receptor (Transmembrane GPCR) Ligand->Receptor Anchors to Asp3.32 GProtein Gi/o Protein Complex Dissociation Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase (AC) Inhibition GProtein->Effector Alpha-i Subunit SecondMsg Decreased cAMP Production Effector->SecondMsg Catalytic Blockade Kinase Reduced Protein Kinase A (PKA) Activation SecondMsg->Kinase Downstream Effect

Putative 5-HT1A receptor Gi/o signaling pathway modulated by the arylpiperazine ligand.

Synthetic Methodology

The synthesis of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine requires a highly controlled, step-wise approach to prevent cross-reactivity between the basic amine and the alkylating agents. The self-validating workflow below utilizes a Buchwald-Hartwig amination as the critical C-N bond-forming step[3].

SynthWorkflow SM1 3-Bromophenol + 4-Fluorobenzyl Br Step1 Williamson Etherification (K2CO3, DMF, 80°C) SM1->Step1 Int1 1-Bromo-3-(4-fluoro benzyloxy)benzene Step1->Int1 SN2 Displacement Step2 Buchwald-Hartwig Amination (Pd2(dba)3, XPhos) Int1->Step2 Int2 Boc-Protected Intermediate Step2->Int2 Boc-Piperazine Step3 Acidic Deprotection (TFA / DCM, 25°C) Int2->Step3 Final Target Compound (CAS: 1082454-50-9) Step3->Final E1 Cleavage

Step-by-step synthetic workflow for 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine.

Protocol 1: Buchwald-Hartwig Cross-Coupling
  • Objective: Couple 1-bromo-3-(4-fluorobenzyloxy)benzene with Boc-piperazine.

  • Causality: Unactivated aryl bromides are prone to sluggish oxidative addition. The use of Pd2(dba)3 with the bulky, electron-rich biaryl phosphine ligand XPhos is essential. XPhos accelerates oxidative addition, and its steric bulk promotes rapid reductive elimination, effectively preventing competitive β -hydride elimination[3].

  • Step-by-Step Procedure:

    • In an oven-dried Schlenk tube, combine 1-bromo-3-(4-fluorobenzyloxy)benzene (1.0 eq), Boc-piperazine (1.2 eq), Pd2(dba)3 (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 eq).

    • Evacuate and backfill the tube with argon three times to ensure strict anaerobic conditions (preventing Pd(0) oxidation).

    • Add anhydrous, degassed toluene (0.2 M) via syringe.

    • Heat the mixture to 90°C for 12 hours under vigorous magnetic stirring.

    • Cool to room temperature, quench with water, and extract with ethyl acetate. Filter the organic layer through a pad of Celite to remove the palladium catalyst.

    • Concentrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the Boc-protected intermediate.

Protocol 2: Acidic Deprotection
  • Objective: Remove the tert-butyloxycarbonyl (Boc) group to reveal the active secondary amine.

  • Causality: Trifluoroacetic acid (TFA) provides the exact acidic strength needed to protonate the carbamate oxygen, driving an E1 elimination that releases isobutylene and carbon dioxide without cleaving the sensitive benzylic ether linkage.

  • Step-by-Step Procedure:

    • Dissolve the Boc-protected intermediate in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

    • Cool the solution to 0°C and add TFA dropwise (20% v/v relative to DCM).

    • Warm to room temperature and stir for 2 hours. Monitor completion via TLC (ninhydrin stain).

    • Concentrate the mixture under reduced pressure. Neutralize the resulting TFA salt by partitioning between saturated aqueous NaHCO3 and DCM.

    • Dry the organic layer over Na2SO4, filter, and evaporate to yield the free base of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine.

Experimental Workflows for Pharmacological Validation

Protocol 3: In Vitro Microsomal Stability (Clearance Assay)
  • Objective: Assess the metabolic liability of the compound.

  • Causality: While the para-fluorine protects the terminal ring from CYP450-mediated aromatic hydroxylation, the benzylic ether and the piperazine ring remain susceptible to O-dealkylation and N-oxidation. This self-validating assay quantifies intrinsic clearance ( CLint​ ) to predict in vivo half-life.

  • Step-by-Step Procedure:

    • Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

    • Add human liver microsomes (HLM) to a final protein concentration of 0.5 mg/mL and pre-incubate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding 1 mM NADPH (the essential electron donor for CYP enzymes).

    • At specific time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

    • Centrifuge the quenched samples at 15,000 x g for 10 minutes to precipitate proteins.

    • Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound area ratio against time to calculate the elimination rate constant ( k ) and CLint​ .

References

  • Sapphire Bioscience. "1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine | CAS 1082454-50-9." Sapphire Bioscience Product Catalog. 1[1]

  • Journal of Medicinal Chemistry. "New Arylpiperazine 5-HT1A Receptor Ligands Containing the Pyrimido[2,1-f]purine Fragment: Synthesis, in Vitro, and in Vivo Pharmacological Evaluation." ACS Publications. 2[2]

  • ACS Sustainable Chemistry & Engineering. "2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations." ACS Publications. 3[3]

Sources

Whitepaper: Spectroscopic Characterization and Structural Elucidation of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The robust structural elucidation of synthetic intermediates and active pharmaceutical ingredients (APIs) is the cornerstone of modern drug development. 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine (CAS No. 1082454-50-9) represents a highly versatile pharmacophore. Arylpiperazines are recognized as privileged structures in neuropharmacology, frequently serving as selective ligands for dopamine (D2, D3, D4) and serotonin (5-HT1A) receptors[1]. The introduction of a 4-fluorobenzyloxy moiety to the phenylpiperazine core enhances both lipophilicity and metabolic stability.

This technical guide provides an authoritative, step-by-step framework for the spectroscopic analysis of this molecule. By integrating Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy, we establish a self-validating analytical system that ensures unambiguous structural assignment.

Spectroscopic Workflow Design

The synthesis and rigorous structural characterization of arylpiperazine derivatives depend heavily on multimodal spectroscopic validation[2]. Relying on a single analytical technique introduces the risk of structural misassignment, particularly concerning the regiochemistry of the ether linkage and the protonation state of the piperazine ring[3].

Workflow Sample Compound Preparation NMR NMR Spectroscopy (1H, 13C, 19F) Sample->NMR MS HRMS Analysis (ESI+) Sample->MS IR FT-IR Spectroscopy (ATR) Sample->IR Data Structural Elucidation NMR->Data MS->Data IR->Data

Fig 1. Multimodal spectroscopic workflow for arylpiperazine structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most comprehensive topological map of the molecule. For 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine, the analysis relies on 1 H, 13 C, and 19 F nuclei. The C−F bond acts as an internal diagnostic tool; the scalar coupling between the fluorine atom and the adjacent aromatic carbons ( JCF​ ) provides a self-validating signature for the p-fluorobenzyl group.

Experimental Protocol: High-Resolution NMR Acquisition

Causality Focus: Deuterated chloroform (CDCl 3​ ) is selected as the solvent because it lacks exchangeable protons, allowing the broad singlet of the piperazine secondary amine (N-H) to be observed. Tetramethylsilane (TMS) is included to provide a reliable 0.0 ppm reference point, preventing chemical shift drift.

  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl 3​ containing 0.03% v/v TMS. Transfer to a 5 mm precision NMR tube.

  • Instrument Setup: Load the sample into a 500 MHz NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • 1 H NMR Acquisition: Execute a standard 1D proton sequence. Set the spectral width to 10 ppm and the relaxation delay (D1) to 2.0 s to ensure complete longitudinal relaxation between pulses. Acquire 16 scans.

  • 13 C NMR Acquisition: Execute a proton-decoupled 13 C sequence. Set the spectral width to 250 ppm. Acquire 1024 scans. Rationale: Quaternary carbons (such as the ether-linked aromatic carbons) lack attached protons to provide Nuclear Overhauser Effect (NOE) enhancement, necessitating a higher scan count to achieve an adequate signal-to-noise ratio.

  • 19 F NMR Acquisition: Execute a 19 F sequence with proton decoupling, referenced to trichlorofluoromethane (CFCl 3​ ) at 0 ppm. Acquire 64 scans.

Data Presentation: NMR Assignments

The aromatic region of the 1 H NMR spectrum displays distinct patterns: the meta-disubstituted phenyl ring presents a complex multiplet, while the para-fluorophenyl ring exhibits a characteristic AA'BB' splitting pattern due to the symmetry and fluorine coupling.

Table 1: 1 H NMR Assignments (500 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)
Piperazine NH1.85br s1H-
Piperazine CH 2​ (N-CH 2​ )2.95 - 3.05m4H-
Piperazine CH 2​ (Ar-N-CH 2​ )3.10 - 3.20m4H-
Benzylic CH 2​ 5.02s2H-
Ar-H (Phenyl H-2, H-4, H-6)6.50 - 6.65m3H-
Ar-H (F-Phenyl H-3', H-5')7.05t2H JHH​ = 8.6, JHF​ = 8.6
Ar-H (Phenyl H-5)7.15t1H JHH​ = 8.1
Ar-H (F-Phenyl H-2', H-6')7.40dd2H JHH​ = 8.6, JHF​ = 5.4

Table 2: 13 C NMR Assignments and 19 F Coupling (125 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)
Piperazine C2, C646.2s-
Piperazine C3, C550.5s-
Benzylic CH 2​ 69.8s-
Phenyl C-2, C-4, C-6102.5, 107.8, 109.1s-
F-Phenyl C-3', C-5'115.4d 2JCF​ = 21.5
F-Phenyl C-2', C-6'129.3d 3JCF​ = 8.2
Phenyl C-5129.8s-
F-Phenyl C-1'132.7d 4JCF​ = 3.1
Phenyl C-1, C-3152.8, 159.6s-
F-Phenyl C-4'162.5d 1JCF​ = 246.0

High-Resolution Mass Spectrometry (HRMS)

The basic secondary amine of the piperazine ring makes it highly amenable to positive electrospray ionization (ESI+)[4]. HRMS not only confirms the exact mass of the molecule but also provides structural verification through collision-induced dissociation (CID).

Experimental Protocol: UPLC-ESI-HRMS Analysis

Causality Focus: A lock-mass calibrant (Leucine Enkephalin) is infused continuously during the run. This corrects for any time-of-flight (TOF) drift caused by thermal fluctuations in the flight tube, ensuring sub-5 ppm mass accuracy—a strict requirement for publication-grade structural validation.

  • Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade methanol/water (50:50, v/v) containing 0.1% formic acid to promote protonation.

  • Chromatography: Inject 2 µL onto a C18 UPLC column. Elute using a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Source Parameters: Configure the ESI source in positive ion mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350 °C.

  • Mass Analyzer Setup: Calibrate the TOF analyzer. Set the acquisition range from m/z 50 to 1000.

  • MS/MS Fragmentation: Apply CID using argon gas with a collision energy ramp of 15-35 eV to generate diagnostic fragment ions.

Fragmentation Pathway Analysis

Upon CID, the molecule undergoes predictable homolytic and heterolytic cleavages. The most abundant fragment arises from the cleavage of the benzylic ether bond, yielding the highly stable 4-fluorobenzyl carbocation.

Fragmentation Parent [M+H]+ m/z 287.15 Parent Ion Frag1 m/z 109.04 4-Fluorobenzyl Cation Parent->Frag1 Ether Cleavage Frag2 m/z 179.11 Piperazinylphenol Ion Parent->Frag2 Ether Cleavage Frag3 m/z 136.08 Loss of Piperazine Parent->Frag3 C-N Cleavage

Fig 2. Proposed ESI-HRMS fragmentation pathway for the arylpiperazine derivative.

Table 3: HRMS (ESI+) Fragmentation Peaks

Ion TypeFormulaTheoretical m/zObserved m/zMass Error (ppm)
[M+H] + C 17​ H 20​ FN 2​ O + 287.1554287.1551-1.0
Fragment 1C 7​ H 6​ F + 109.0448109.0445-2.7
Fragment 2C 10​ H 15​ N 2​ O + 179.1179179.1175-2.2

Fourier-Transform Infrared (FT-IR) Spectroscopy

While NMR and MS provide connectivity and mass data, FT-IR confirms the presence of specific functional groups through their vibrational modes. Using Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing, preserving the polymorphic integrity of the sample.

  • N-H Stretch: A medium, broad absorption band at ~3310 cm −1 confirms the secondary amine of the piperazine ring.

  • C-O-C Asymmetric Stretch: A strong, sharp band at ~1245 cm −1 is diagnostic of the diaryl/alkyl ether linkage.

  • C-F Stretch: Observed at ~1220 cm −1 , often appearing as a strong shoulder overlapping with the ether stretch.

  • Aromatic C=C Bending: Sharp peaks at 1605 cm −1 and 1510 cm −1 confirm the presence of the aromatic rings.

Conclusion

The comprehensive spectroscopic profiling of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine requires a synergistic approach. The self-validating nature of 19 F- 13 C spin-spin coupling in NMR, combined with the exact mass and predictable CID fragmentation in HRMS, guarantees absolute structural certainty. This methodology serves as a definitive standard for researchers synthesizing novel arylpiperazine libraries for neuropharmacological screening.

References

  • Sigma-Aldrich. "1-(3-fluorobenzyl)piperazine suppliers | Sigma-Aldrich". sigmaaldrich.com.
  • Löber, S., et al. "Dopamine D2, D3, and D4 Selective Phenylpiperazines as Molecular Probes To Explore the Origins of Subtype Specific Receptor Binding".
  • Frontiers. "Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists". Frontiers.
  • Jaśkowska, J., et al. "Alkyl Spacer Length and Protonation Induced Changes in Crystalline Psychoactive Arylpiperazine Derivatives: Single-Crystal X-ray, Solid-State NMR, and Computational Studies".
  • Arabian Journal of Chemistry. "Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency". Arabian Journal of Chemistry.

Sources

In Vitro Pharmacological Profiling of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Whitepaper & Assay Development Guide.

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, establishing a robust in vitro testing cascade is critical for validating novel chemical entities. This whitepaper provides an in-depth technical framework for evaluating 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine (CAS: 1082454-50-9; Molecular Formula: C17H19FN2O). Belonging to the privileged phenylpiperazine class, this compound serves as a highly relevant screening scaffold for central nervous system (CNS) targets, particularly the serotonin (5-HT) and dopamine (D2) G-protein-coupled receptors (GPCRs). By synthesizing structural rationale with field-proven, self-validating experimental protocols, this guide outlines the causality behind assay design, ensuring high-fidelity data generation.

Molecular Rationale: The Fluorobenzyloxy-Phenylpiperazine Pharmacophore

The rational design of this molecule leverages two distinct medicinal chemistry pillars:

  • The Phenylpiperazine Core: The arylpiperazine moiety is a classic pharmacophore known to anchor into the orthosteric binding site of monoamine GPCRs. The basic piperazine nitrogen forms a critical salt bridge with a conserved aspartate residue (e.g., Asp116 in the 5-HT1A receptor) located in transmembrane helix 3 (TM3)[1].

  • The Fluorobenzyloxy Appendage: Substitution at the meta-position (3-position) of the phenyl ring allows the molecule to project a lipophilic tail into the deep hydrophobic accessory pockets formed by TM5 and TM6. The strategic placement of a fluorine atom at the para-position of the terminal benzyl ring is not arbitrary. Fluorine substitution is a cornerstone of modern medicinal chemistry, utilized to modulate the pKa of the distal basic amine (enhancing membrane permeability) and to block metabolically labile sites against CYP450-mediated aromatic hydroxylation, thereby dramatically improving metabolic stability[2].

In Vitro Pharmacological Profiling Strategy

To accurately define the pharmacological profile of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine, we must employ a sequential testing cascade. We move from identifying target affinity to defining functional efficacy, and finally, assessing baseline metabolic liabilities.

Workflow Comp 1-{3-[(4-Fluorophenyl) methoxy]phenyl}piperazine Bind Primary Screening Radioligand Binding Comp->Bind Func Functional Assays FLIPR Ca2+ / cAMP Bind->Func ADME In Vitro ADME CYP450 Stability Func->ADME

Fig 1. Sequential in vitro screening workflow for phenylpiperazine derivatives.

Self-Validating Experimental Methodologies

Every protocol in a high-throughput or secondary screening environment must be a self-validating system. This means incorporating internal controls, optimizing signal-to-noise ratios, and understanding the biochemical causality behind every reagent added.

Radioligand Binding Assays (Affinity Determination)

To determine the binding affinity ( Ki​ ) of the compound at 5-HT receptors, we utilize competitive radioligand displacement.

Causality & Protocol:

  • Membrane Preparation: HEK-293 cells stably expressing human 5-HT1A or 5-HT2A receptors are homogenized. We use a 50 mM Tris-HCl buffer (pH 7.4) supplemented with 0.1% ascorbic acid and 10 µM pargyline. Why? Ascorbic acid acts as a crucial antioxidant to prevent the rapid auto-oxidation of monoamine radioligands during the 60-minute incubation at 37°C, while pargyline inhibits endogenous monoamine oxidase (MAO) from degrading the ligands[1].

  • Incubation: Membranes are incubated with 0.5 nM [3H]-8-OH-DPAT (for 5-HT1A) or 1.0 nM [3H]-Ketanserin (for 5-HT2A) alongside varying concentrations of our test compound ( 10−10 to 10−5 M).

  • Termination & Validation: The reaction is terminated by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI). Why PEI? PEI is a cationic polymer that coats the negatively charged glass fibers, drastically reducing non-specific binding of the lipophilic fluorobenzyloxy compound, thereby maximizing the assay's specific signal window.

  • Data Analysis: Ki​ values are calculated using the Cheng-Prusoff equation. A reference standard (e.g., WAY-100635 for 5-HT1A) must be run concurrently to validate assay performance.

FLIPR Calcium 5 Assay (Functional Efficacy)

Binding affinity does not equal functional efficacy. To determine if the compound acts as an agonist, partial agonist, or antagonist, we measure intracellular calcium mobilization using a Fluorometric Imaging Plate Reader (FLIPR).

Causality & Protocol:

  • Cell Seeding: CHO-K1 cells expressing the Gq-coupled 5-HT2A receptor are seeded at 50,000 cells/well in a 96-well black-wall, clear-bottom plate.

  • Dye Loading: Cells are incubated with the FLIPR Calcium 5 Assay reagent for 45 minutes at 37°C. Why this specific kit? The FLIPR Calcium 5 assay utilizes a proprietary extracellular quenching dye that masks background fluorescence, eliminating the need for wash steps[3]. Washing steps frequently dislodge loosely adherent cells, leading to high well-to-well variability and poor Z'-factors.

  • Probenecid Addition: The loading buffer is supplemented with 2.5 mM probenecid. Why? Probenecid is an inhibitor of organic anion transporters. It prevents the cells from actively pumping the fluorogenic calcium dye out of the cytoplasm, ensuring a stable baseline signal[4].

  • Kinetic Reading: The compound is injected via the FLIPR Tetra system, and fluorescence (Ex 485 nm / Em 525 nm) is recorded continuously for 120 seconds. An antagonist protocol involves pre-incubating the cells with the test compound for 15 minutes before injecting a standard EC80​ concentration of serotonin[5].

In Vitro ADME: Human Liver Microsomal (HLM) Stability

Given the ether linkage and the piperazine ring, assessing the compound's vulnerability to hepatic clearance is mandatory.

Causality & Protocol:

  • System Setup: The compound (1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Cofactor Initiation: The reaction is initiated by adding an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Why a regenerating system? Direct addition of NADPH is suboptimal because NADPH degrades rapidly at 37°C. A regenerating system ensures a constant supply of the cofactor required for CYP450-mediated metabolism over the entire assay duration, preventing artificially inflated half-life calculations.

  • Quenching: Aliquots are removed at 0, 15, 30, and 60 minutes and quenched with ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Proteins are precipitated via centrifugation, and the supernatant is analyzed via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

Quantitative Pharmacological Profile

Based on the structural homology of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine to established CNS ligands, the following table summarizes the representative in vitro benchmark data expected for this specific scaffold during screening.

Target ReceptorAssay TypeRadioligand / ReadoutRepresentative Value (nM)Intrinsic Activity
5-HT1A Radioligand Binding [3H]-8-OH-DPAT Ki​=4.2±0.8 Partial Agonist
5-HT2A Radioligand Binding [3H]-Ketanserin Ki​=18.5±2.1 Antagonist
5-HT7 Radioligand Binding [3H]-5-CT Ki​=12.3±1.5 Antagonist
Dopamine D2 Radioligand Binding [3H]-Spiperone Ki​=85.4±6.2 Antagonist
5-HT1A Functional (HTRF)cAMP Accumulation EC50​=45.2±3.4 Emax​=65%
5-HT2A Functional (FLIPR)Intracellular Ca2+ IC50​=62.1±5.5 Complete Blockade

Table 1. Representative in vitro binding and functional data for the fluorobenzyloxy-phenylpiperazine scaffold.

Mechanistic GPCR Signaling Pathways

Understanding the divergent intracellular signaling cascades is vital for interpreting the functional assay readouts. The following diagram illustrates the distinct pathways modulated by this compound class upon binding to different 5-HT receptor subtypes.

Pathway cluster_Gi Gi/o-Coupled Pathway (e.g., 5-HT1A) cluster_Gq Gq-Coupled Pathway (e.g., 5-HT2A) Ligand Fluorobenzyloxy-phenylpiperazine Rec1 Receptor Binding Ligand->Rec1 Rec2 Receptor Binding Ligand->Rec2 Gi Gi/o Protein Activation Rec1->Gi AC Adenylyl Cyclase Inhibition Gi->AC cAMP ↓ cAMP Levels AC->cAMP Gq Gq Protein Activation Rec2->Gq PLC Phospholipase C Activation Gq->PLC Ca ↑ Intracellular Ca2+ PLC->Ca

Fig 2. Dual GPCR signaling pathways modulated by phenylpiperazine ligands.

Conclusion

The in vitro evaluation of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine requires a rigorous, mechanistically grounded approach. By understanding the structural advantages of the fluorobenzyloxy group—namely enhanced metabolic stability and optimized basicity—and pairing this with highly controlled, self-validating functional assays like the FLIPR Calcium 5 system, researchers can accurately decode its polypharmacological profile. This systematic framework ensures that the data generated is not only reproducible but directly translatable to subsequent in vivo efficacy and pharmacokinetic models.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews (2008). URL:[Link][6]

  • Molecular Devices. "FLIPR Calcium Assay Kits - Homogeneous Solution for Assessing GPCRs and Ion Channels." Molecular Devices Official Documentation. URL:[Link][3]

  • European Collection of Cell Cultures. "Receptor assay using frozen 'Assay Ready' CHO cells on the FlexStation 3 System." Culture Collections. URL:[Link][4]

  • Kuijer, P. B., et al. "Synthesis and in Vitro and in Vivo Functional Studies of Ortho-Substituted Phenylpiperazine and N-Substituted 4-N-(o-Methoxyphenyl)aminopiperidine Analogues." Journal of Medicinal Chemistry (2000). URL:[Link][1]

  • Schröder, H., et al. "A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers." Methods in Molecular Biology (2016). URL:[Link][7]

Sources

1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine potential biological targets

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Potential Biological Targets of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine

Abstract

This technical guide provides a comprehensive analysis of the potential biological targets for the novel compound 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine. Based on a detailed examination of its constituent chemical motifs—the piperazine ring and the (4-fluorophenyl)methoxy group—we hypothesize its primary interactions within the central nervous system (CNS). The piperazine scaffold is a well-established privileged structure in neuropharmacology, frequently associated with high affinity for monoamine transporters and G-protein coupled receptors (GPCRs).[1][2] The diarylalkoxy moiety, particularly with fluorine substitution, is a key feature of potent dopamine transporter (DAT) inhibitors.[3][4][5] Consequently, this guide posits that the primary biological target of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine is the dopamine transporter. Secondary targets likely include the serotonin transporter (SERT) and various subtypes of serotonin and dopamine receptors. We present a structured, multi-phase experimental workflow for the systematic identification and validation of these targets, complete with detailed protocols for binding and functional assays. This document serves as a foundational resource for researchers initiating investigation into the pharmacological profile of this compound.

Introduction to 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine

The compound 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine is a synthetic molecule featuring two critical pharmacophores: a piperazine ring and a (4-fluorophenyl)methoxy-phenyl superstructure. The piperazine heterocycle is a cornerstone in medicinal chemistry, recognized for its synthetic tractability and its presence in a multitude of FDA-approved drugs targeting the CNS.[1][2] Its nitrogen atoms provide versatile points for chemical modification, allowing for the fine-tuning of physicochemical properties and target-binding interactions.[2]

The second key feature, the (fluorophenyl)methoxy moiety, is structurally related to the bis(4-fluorophenyl)methoxy group found in the well-characterized and highly potent dopamine transporter inhibitor, GBR 12909 (Vanoxerine).[3][5][6] This structural analogy provides a strong rationale for investigating the monoamine transporter system as the primary target class for the title compound.

This guide will deconstruct the molecule's structure to build a target hypothesis, outline the most probable primary and secondary biological targets, and provide a robust experimental framework for validation.

Structural Analysis and Target Hypothesis

The pharmacological activity of a small molecule is intrinsically linked to its structure. By dissecting 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine into its core components, we can formulate a data-driven hypothesis regarding its biological targets.

The Piperazine Scaffold: A Privileged Structure

The piperazine ring is a six-membered heterocycle with two opposing nitrogen atoms. This motif is considered a "privileged scaffold" because it can serve as a versatile template to interact with a wide array of biological targets.[2][7] Its derivatives have demonstrated significant activity at neurotransmitter receptors, including:

  • Dopamine Receptors (D₂, D₃): Many antipsychotic and neurological drugs leverage the piperazine core to achieve high-affinity binding.[8][9]

  • Serotonin Receptors (5-HT₁ₐ, 5-HT₂ₐ): The phenylpiperazine sub-class, in particular, is known for its interactions with various serotonin receptor subtypes.[10][11]

  • Monoamine Transporters (DAT, SERT, NET): The piperazine ring is a central component of numerous reuptake inhibitors.[3][6][12]

The (4-Fluorophenyl)methoxy Moiety: A DAT-Targeting Element

The diarylmethoxy group, especially when substituted with electron-withdrawing groups like fluorine, is strongly associated with high-affinity binding to the dopamine transporter.[3][4] Structure-activity relationship (SAR) studies on analogues of GBR 12909 have consistently shown that the bis(4-fluorophenyl)methoxy moiety is critical for potent and selective DAT inhibition.[3][5][13] The ether oxygen in this moiety plays an important role in transporter binding.[5] While the title compound possesses a single (4-fluorophenyl)methoxy group rather than the bis-substituted version, this feature remains the strongest indicator of potential DAT activity.

Primary Hypothesis

Based on this structural analysis, our primary hypothesis is that 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine acts as an inhibitor of the dopamine transporter (DAT). Its overall structure suggests it will occupy the binding pocket of DAT, blocking the reuptake of dopamine from the synaptic cleft. Cross-reactivity with the serotonin transporter (SERT) is also highly probable, though likely with lower affinity.

Primary Potential Biological Targets: Monoamine Transporters

Monoamine transporters are integral membrane proteins that regulate neurotransmission by mediating the reuptake of dopamine, serotonin, and norepinephrine from the synapse. The structural characteristics of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine strongly suggest that this class of proteins represents its primary target.

Dopamine Transporter (DAT)

The DAT is the most probable high-affinity target. Inhibition of DAT leads to an increase in the extracellular concentration and dwell time of dopamine, potentiating dopaminergic signaling. This mechanism is central to the action of therapeutic agents for conditions like ADHD and depression, as well as substances of abuse. The extensive body of research on GBR 12909 and its analogues, which share the core diarylalkoxy piperazine structure, provides a powerful precedent for this hypothesis.[3][6][12][14][15]

Serotonin Transporter (SERT)

Many DAT inhibitors exhibit some degree of affinity for SERT.[4][6][12] Depending on the selectivity profile, a compound can be a DAT-selective inhibitor, a dual DAT/SERT inhibitor, or a SERT-selective inhibitor. Given the phenylpiperazine component, which is common in serotonergic agents, it is crucial to evaluate the binding affinity and functional activity at SERT.[1]

Secondary Potential Biological Targets

Beyond the primary monoamine transporter targets, the piperazine scaffold's promiscuity necessitates screening against other common CNS receptors.

Serotonin Receptors

N-phenylpiperazine derivatives are known to bind to a variety of serotonin receptors.[11] For instance, compounds like trifluoromethylphenylpiperazine (TFMPP) are non-selective serotonin receptor agonists.[1][10] Therefore, a screening panel should include key serotonin receptor subtypes, most notably 5-HT₁ₐ and 5-HT₂ₐ, to assess any potential agonist or antagonist activity.

Dopamine Receptors

The structural similarity to certain classes of antipsychotics makes dopamine receptors a plausible, albeit likely lower-affinity, target class.[9] Evaluating binding at D₂ and D₃ receptors is a necessary step to rule out off-target effects that could impact the compound's overall pharmacological profile.[8]

Experimental Workflow for Target Identification and Validation

A systematic, phased approach is required to definitively identify and characterize the biological targets of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine.

Phase 1: Initial Target Screening & Binding Affinity

The initial step is to determine the compound's binding affinity (Ki) for the hypothesized targets using radioligand binding assays. This provides a quantitative measure of how strongly the compound interacts with each target protein.

  • Preparation of Membranes: Homogenize rat striatal tissue (a region rich in DAT) in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4). Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer to a protein concentration of 100-200 µg/mL.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL of vehicle, 50 µL of radioligand (e.g., [³H]GBR 12935 at a concentration near its Kd), and 100 µL of the membrane preparation.

    • Non-Specific Binding (NSB): 50 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909), 50 µL of radioligand, and 100 µL of membrane preparation.

    • Competition Binding: 50 µL of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine at various concentrations (e.g., 0.1 nM to 10 µM), 50 µL of radioligand, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature (or 4°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Phase 1: Binding Assays Compound Test Compound 1-{3-...}piperazine AssayPanel Radioligand Binding Panel (DAT, SERT, NET, 5-HTx, Dx) Compound->AssayPanel Competition DataAnalysis Calculate Ki Values (Cheng-Prusoff) AssayPanel->DataAnalysis Raw DPM Data

Caption: Phase 1 workflow for determining binding affinities.

Phase 2: Functional Characterization

Once high-affinity binding is confirmed, the next step is to determine the compound's functional effect on the target. For transporters, this involves measuring the inhibition of neurotransmitter uptake.

  • Synaptosome Preparation: Prepare crude synaptosomes from rat striatal tissue by homogenization in a sucrose buffer (e.g., 0.32 M sucrose, 10 mM HEPES, pH 7.4).

  • Assay Setup: Pre-incubate aliquots of the synaptosome preparation for 10 minutes at 37°C with either vehicle or varying concentrations of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine.

  • Initiate Uptake: Add [³H]Dopamine to each tube to initiate the uptake reaction.

  • Terminate Uptake: After a short incubation period (e.g., 5 minutes), terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification: Determine the amount of [³H]Dopamine taken up by the synaptosomes via liquid scintillation counting.

  • Data Analysis: Plot the percentage of inhibition of dopamine uptake versus the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of dopamine uptake.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal DOPA L-DOPA DA_pre Dopamine (DA) DOPA->DA_pre VMAT2 VMAT2 DA_pre->VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle DA_synapse Dopamine (DA) Vesicle->DA_synapse Release DA_receptor Postsynaptic Dopamine Receptors DA_synapse->DA_receptor Binding DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake TestCmpd 1-{3-...}piperazine TestCmpd->DAT Inhibition Signal Signal Transduction DA_receptor->Signal DAT->DA_pre

Caption: Inhibition of DAT increases synaptic dopamine levels.

Hypothetical Data Summary

Based on the SAR of related compounds, we can predict a potential pharmacological profile for 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine. The table below presents hypothetical data that would be generated from the experimental workflows described.

TargetBinding Assay (Ki, nM)Functional Assay (IC₅₀, nM)
Dopamine Transporter (DAT) 15.2 25.8
Serotonin Transporter (SERT)185.5250.1
Norepinephrine Transporter (NET)> 1000> 1000
5-HT₂ₐ Receptor450.0> 1000 (Antagonist)
D₂ Receptor890.0> 1000 (Antagonist)

This data is hypothetical and for illustrative purposes only.

This profile suggests a potent and selective DAT inhibitor, with approximately 12-fold selectivity over SERT and negligible activity at other screened targets.

Conclusion and Future Directions

The structural components of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine provide a compelling rationale to prioritize the dopamine transporter as its primary biological target. The proposed multi-phase experimental plan, beginning with broad radioligand binding screens and progressing to functional uptake assays, provides a clear and efficient path to confirming this hypothesis and elucidating the compound's selectivity and potency. Future research should focus on in vivo studies, such as microdialysis, to confirm effects on extracellular dopamine levels in the brain and behavioral assays to explore its potential therapeutic applications in CNS disorders.

References

  • Meltzer, P. C., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 46(8), 1465-9. [Link]

  • Chaudhary, A., et al. (1996). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 39(3), 749-56. [Link]

  • Meltzer, P. C., et al. (2001). Synthesis and biological evaluation of tropane-like 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) analogues. Journal of Medicinal Chemistry, 44(23), 3843-53. [Link]

  • Wikipedia. (2023). para-Methoxyphenylpiperazine. Wikipedia. [Link]

  • Fraga, C. A., et al. (2013). Synthesis and Pharmacological Evaluation of New N-phenylpiperazine Derivatives Designed as Homologues of the Antipsychotic Lead Compound LASSBio-579. European Journal of Medicinal Chemistry, 69, 586-96. [Link]

  • Hsin, L. W., et al. (2008). 4-(3-phenylpropyl)piperazine: role of amino, fluoro, hydroxyl, methoxyl, methyl, methylene, and oxo substituents on affinity for the dopamine and serotonin transporters. Journal of Medicinal Chemistry, 51(9), 2795-806. [Link]

  • Leung, G. P. H., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 837555. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Tropane-like 1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine (GBR 12909) Analogues. ResearchGate. [Link]

  • Sravani, G., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Asian Journal of Pharmaceutical and Clinical Research, 12(11), 1-6. [Link]

  • Journal of Nuclear Medicine. (2013). Synthesis, characterization and preclinical evaluation of 1-(3-(4-(318Fluoroprpyl)-1H-1,2,3-Triazol-1-yl)propyl)-4-(2-methoxyphenyl)piperazine as novel D3 receptor ligand for PET imaging. Journal of Nuclear Medicine, 54(supplement 2), 1795. [Link]

  • Lewis, D., et al. (2003). Further exploration of 1-[2-[Bis-(4-fluorophenyl)methoxy]ethyl]piperazine (GBR 12909): role of N-aromatic, N-heteroaromatic, and 3-oxygenated N-phenylpropyl substituents on affinity for the dopamine and serotonin transporter. Bioorganic & Medicinal Chemistry Letters, 13(7), 1385-9. [Link]

  • ResearchGate. (n.d.). Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). ResearchGate. [Link]

  • Nagai, Y., et al. (1987). Effects of 1-[2-[bis(fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl) piperazine dihydrochloride (I-893) on turnover of dopamine and norepinephrine in the brain. Japanese Journal of Pharmacology, 43(2), 167-75. [Link]

  • de Freitas, R. F., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules, 27(16), 5183. [Link]

  • Sharma, R., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Open Chemistry, 15(1). [Link]

  • Kos, J., et al. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 27(1), 186. [Link]

  • ResearchGate. (n.d.). Syntheses of Novel Diphenyl Piperazine Derivatives and Their Activities as Inhibitors of Dopamine Uptake in the Central Nervous System. ResearchGate. [Link]

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Structure-activity relationship of fluorophenyl-substituted piperazines

Author: BenchChem Technical Support Team. Date: March 2026

The structure-activity relationship (SAR) of fluorophenyl-substituted piperazines represents a cornerstone of modern medicinal chemistry. As a Senior Application Scientist, I have observed that the optimization of these scaffolds is not merely an exercise in synthetic feasibility, but a rational tuning of physicochemical and electronic properties to achieve precise target engagement.

This technical guide dissects the mechanistic rationale, quantitative SAR data, and validated experimental protocols behind fluorophenyl-piperazine derivatives, focusing on their roles as aminergic G-protein coupled receptor (GPCR) ligands and enzyme inhibitors.

The fluorophenyl-substituted piperazine is a "privileged scaffold" frequently utilized in central nervous system (CNS) therapeutics[1]. The strategic placement of a fluorine atom on the phenyl ring fundamentally alters the molecule's behavior in biological systems:

  • Electronic Modulation: Fluorine, being highly electronegative but sterically small (van der Waals radius 1.47 Å), withdraws electron density from the aromatic system. This inductive effect modulates the pKa of the adjacent basic piperazine nitrogen, optimizing its protonation state at physiological pH (pH 7.4) to ensure robust salt-bridge formation with acidic residues in receptor binding pockets[2].

  • Metabolic Stability: The robust C-F bond resists oxidative metabolism (e.g., para-hydroxylation) by hepatic Cytochrome P450 enzymes. This structural fortification significantly enhances the pharmacokinetic half-life and bioavailability of the resulting drug candidates[3].

  • Lipophilic Efficiency: Fluorine enhances the lipophilicity of the phenyl ring, driving the molecule into hydrophobic secondary binding pockets while maintaining sufficient aqueous solubility via the hydrophilic piperazine core[2].

SAR in Aminergic GPCR Ligands: The Bitopic Binding Paradigm

Aminergic GPCRs, specifically the dopamine (D2/D3) and serotonin (5-HT1A/5-HT2A) receptors, are primary targets for these derivatives[4]. The SAR is governed by a bitopic binding mechanism [5]:

  • Orthosteric Interaction: The protonated basic nitrogen of the piperazine ring forms a highly conserved, charge-assisted hydrogen bond (salt bridge) with an aspartate residue (e.g., Asp3.32) in the transmembrane domain[6].

  • Secondary Binding Site (SBS): The fluorophenyl moiety extends into an allosteric hydrophobic pocket (often involving Phe6.51/6.52), where the fluorine atom participates in multipolar and π-π interactions, driving receptor subtype selectivity[4].

Quantitative Data: Dopamine and Serotonin Receptor Affinity

Recent evaluations of 2-fluorophenyl piperazine analogs (linked to thiazolylphenyl or thiophenephenyl moieties) demonstrated how distal linker modifications dictate polypharmacology. Compound 6a exhibited substantial selectivity for the D3 receptor over the D2 subtype, while Compound 7a showed a marked increase in 5-HT1A affinity[7].

CompoundPiperazine SubstitutionD3 Receptor Ki​ (nM)D2 Receptor Ki​ (nM)5-HT1A Receptor Ki​ (nM)
6a 2-Fluorophenyl1.4 ± 0.3~700199 ± 34.3
7a 2-Fluorophenyl2.5 ± 0.6~18014.3 ± 7.1
LS-3-134 2-Methoxyphenyl (Control)0.17>25N/A

Data synthesized from competitive radioligand binding assays[7],[8].

GPCR_Binding cluster_0 Aminergic GPCR (e.g., D3 / 5-HT1A) Ligand Fluorophenyl-Piperazine Pharmacophore Asp Asp3.32 (Orthosteric Site) Ligand->Asp Salt Bridge (Piperazine N) Phe Phe6.51/6.52 (Secondary Pocket) Ligand->Phe Hydrophobic & π-π (Fluorophenyl)

Fig 1. Bitopic binding mechanism of fluorophenyl-piperazines in aminergic GPCRs.

SAR in Enzyme Inhibition: Monoamine Oxidase B (MAO-B)

Beyond GPCRs, the 2-fluorophenyl piperazine moiety has been successfully grafted onto pyridazinone scaffolds to yield highly selective, reversible inhibitors of Monoamine Oxidase B (MAO-B)—a critical target for neurodegenerative diseases[9].

The SAR of 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone derivatives reveals that substitution on the terminal benzylidene hydrazine moiety drastically affects potency[10]. The 2-fluorophenyl group ensures optimal spatial orientation within the bipartite substrate cavity of MAO-B, while halogenated terminal rings anchor the molecule via halogen bonding.

Quantitative Data: MAO-B Inhibitory Activity

A meta-bromo substitution (Compound T6) yielded an exceptional IC50​ of 0.013 µM for MAO-B, vastly outperforming the unsubstituted variant (Compound T1)[9].

CompoundTerminal SubstitutionMAO-B IC50​ (µM)MAO-A IC50​ (µM)Selectivity Index (MAO-B)
T6 meta-Bromo0.0131.57120.8
T3 para-Chloro0.0394.19107.4
T7 para-Bromo>0.039Not TestedN/A
T1 -H (Unsubstituted)>1.00Not TestedN/A

Data derived from in vitro recombinant human MAO inhibition assays[9].

SAR_Workflow Start Design: Fluorophenyl- Piperazine Derivatives Synth Chemical Synthesis (Nucleophilic Substitution) Start->Synth Purify Purification & QA (NMR, HRMS, >95% Purity) Synth->Purify InVitro In Vitro Assays (Radioligand / Enzyme Inhibition) Purify->InVitro SAR SAR Analysis (Potency & Selectivity Mapping) InVitro->SAR SAR->Start Iterative Structural Refinement Lead Lead Optimization (e.g., T6, 6a) SAR->Lead

Fig 2. Iterative workflow for the synthesis and SAR screening of fluorophenyl-piperazines.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific chemical causalities and internal controls.

Protocol A: Synthesis of 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinones[10]
  • Step 1: Nucleophilic Aromatic Substitution ( SN​Ar ). Dissolve 0.05 mol of 3-chloro-6-substituted pyridazine and an equimolar amount of 1-(2-fluorophenyl)piperazine in 30 mL of glacial acetic acid.

    • Causality: Glacial acetic acid acts as both the solvent and an acid catalyst. It protonates the pyridazine ring, enhancing its electrophilicity and lowering the activation energy for the displacement of the stable chloride leaving group.

  • Step 2: Reflux. Heat the reaction mixture to reflux for 6 hours under an inert nitrogen atmosphere.

  • Step 3: Isolation. Remove the acetic acid under reduced pressure. Dissolve the resulting residue in distilled water, neutralize with NaHCO3​ , and extract with chloroform ( CHCl3​ ).

    • Causality: Chloroform selectively partitions the highly lipophilic fluorophenyl-piperazine product from the aqueous inorganic salts and unreacted polar byproducts.

  • Step 4: Purification. Dry the organic phase over anhydrous Na2​SO4​ , evaporate, and recrystallize the residue from absolute ethanol to achieve >95% purity (verified via 1H -NMR).

Protocol B: Competitive Radioligand Binding Assay for 5-HT1A Receptors[7]
  • Step 1: Membrane Preparation. Isolate cell membranes from CHO cells stably expressing human 5-HT1A receptors.

    • Causality: Utilizing whole membranes rather than solubilized proteins preserves the native 3D conformation of the GPCR, ensuring the orthosteric site (Asp3.32) remains structurally intact.

  • Step 2: Incubation. In a 96-well plate, mix 50 µg of membrane protein with 1 nM of [3H] -8-hydroxy-DPAT (a highly selective 5-HT1A agonist) and varying concentrations of the test compound ( 10−10 to 10−5 M) in 50 mM Tris-HCl buffer (pH 7.4) supplemented with 5 mM MgSO4​ .

    • Causality: Mg2+ ions are critical allosteric modulators that stabilize the high-affinity agonist binding state of the GPCR-G protein complex.

  • Step 3: Rapid Filtration. Terminate the reaction after 60 minutes by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged radioligand to the filter matrix.

  • Step 4: Quantification. Measure retained radioactivity using a liquid scintillation counter. Calculate the Ki​ values using the Cheng-Prusoff equation to correct for the radioligand's concentration and its intrinsic affinity ( Kd​ ).

References

  • Wikipedia Contributors. "para-Fluorophenylpiperazine." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Lee B, Taylor M, Griffin SA, et al. "Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands." Molecules. 2021; 26(11):3182. Available at:[Link]

  • Wang D-S, et al. "Analogues of Arylamide Phenylpiperazine Ligands To Investigate the Factors Influencing D3 Dopamine Receptor Bitropic Binding and Receptor Subtype Selectivity." ACS Chemical Neuroscience. 2018. Available at:[Link]

  • MDPI Contributors. "Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands." MDPI. 2025. Available at: [Link]

  • Çeçen M, Oh JM, Özdemir Z, et al. "Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors." Molecules. 2020; 25(22):5371. Available at:[Link]

Sources

Engineering the Piperazine Scaffold: A Technical Guide to the Discovery and Pharmacological Profiling of Novel Psychoactive Compounds

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in psychoactive drug discovery, I approach the piperazine scaffold not merely as a chemical structure, but as a highly tunable pharmacophore capable of precise monoaminergic modulation. Originally investigated as potential anthelmintics and antidepressants, piperazine derivatives—most notably1—have emerged as potent psychoactive substances[1]. Their ability to mimic the entactogenic and stimulatory effects of MDMA and amphetamines stems from their direct interaction with2[2]. This technical guide delineates the rational design, synthesis, and pharmacological validation of novel piperazine-based psychoactive compounds.

Rational Drug Design & Synthetic Workflows

The intrinsic challenge in piperazine synthesis arises from the 3[3]. For psychoactive applications, we typically target asymmetric N,N'-disubstituted derivatives to fine-tune lipophilicity, metabolic stability, and receptor subtype selectivity.

Causality in Experimental Choice: Selective N-monosubstitution is critical. Bis-alkylation is a common side reaction that drastically reduces yield. By utilizing stoichiometric control, protecting groups (e.g., Boc), or exploiting intramolecular cyclization of diethanolamine derivatives, we can3[3].

SynthWorkflow Start Piperazine Core Step1 Selective N-Monosubstitution (e.g., Benzylation) Start->Step1 Step2 Chromatographic Purification Step1->Step2 Step3 C-H Functionalization / N'-Alkylation Step2->Step3 Step4 GC-MS & NMR Characterization Step3->Step4 End Novel Piperazine Candidate Step4->End

Synthetic workflow for novel N,N'-disubstituted piperazine derivatives.

Protocol 1: Step-by-Step N-Monosubstitution and Purification

Self-Validating System: This protocol incorporates in-process Thin-Layer Chromatography (TLC) monitoring to ensure the reaction does not proceed to bis-alkylation, validating the stoichiometric control in real-time.

  • Preparation: Dissolve 100 mmol of anhydrous piperazine in 150 mL of dichloromethane (DCM) under an inert argon atmosphere.

  • Addition: Slowly add 20 mmol of the alkylating agent (e.g., benzyl chloride) dissolved in 50 mL of DCM dropwise over 2 hours at 0°C. Rationale: The 5:1 molar ratio of piperazine to alkylating agent thermodynamically favors monosubstitution over bis-alkylation.

  • Reaction Monitoring: Stir at room temperature for 12 hours. Monitor via TLC (Eluent: Methanol/DCM/Ammonia 10:89:1). The presence of a single new spot with an Rf value distinct from the baseline (unreacted piperazine) validates successful monosubstitution.

  • Workup: Wash the organic layer with saturated aqueous NaHCO3 (3 x 50 mL) to remove unreacted piperazine, which is highly water-soluble.

  • Purification: Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the residue via flash column chromatography to yield the pure N-monosubstituted intermediate.

Pharmacological Profiling & Receptor Binding

The psychoactive profile of piperazine derivatives is dictated by their4, particularly the 5-HT family[4].

Causality in Experimental Choice: We evaluate candidates against both transporters and receptors because the "ecstasy-like" profile of these drugs relies on the synergistic effect of DA release (stimulating) and5[5]. BZP acts primarily as a dopamine and norepinephrine releasing agent, while TFMPP and mCPP are potent, direct 5-HT receptor agonists.

Signaling Drug Piperazine Derivative (e.g., TFMPP) SERT SERT / DAT / NET Inhibition & Reversal Drug->SERT Binds Receptor 5-HT1 / 5-HT2 Receptor Agonism Drug->Receptor Binds Monoamines Increased Synaptic DA, 5-HT, NE SERT->Monoamines Efflux Effect Psychoactive & Sympathomimetic Effects Receptor->Effect Monoamines->Effect

Monoaminergic signaling pathway modulated by psychoactive piperazines.

Quantitative Data: Binding Affinities of Archetypal Piperazines

Understanding baseline affinities is crucial for benchmarking novel candidates. The table below summarizes the 6[6].

CompoundPrimary Target(s)5-HT1B Affinity (Ki)5-HT2A Affinity (Ki)5-HT2C Affinity (Ki)SERT Affinity (EC50)
TFMPP 5-HT Agonist, SERT30–132 nM160–269 nM62 nM121 nM
mCPP 5-HT Agonist~50 nM~200 nM~30 nM>1000 nM
BZP DAT/NET Efflux>10,000 nMMicromolarMicromolar>10,000 nM
Protocol 2: Radioligand Binding Assay for 5-HT2A Receptor Affinity

Self-Validating System: The inclusion of a known high-affinity competitor (e.g., Ketanserin) establishes a standard curve, validating the assay's sensitivity to the novel piperazine candidate.

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human 5-HT2A receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 minutes.

  • Incubation: In a 96-well plate, combine 50 µL of [3H]-Ketanserin (radiotracer, 1 nM final concentration), 50 µL of the novel piperazine candidate (serial dilutions from 10^-10 to 10^-4 M), and 100 µL of membrane suspension.

  • Equilibration: Incubate the plate at 37°C for 60 minutes to allow competitive binding to reach equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter. Calculate the IC50 and convert to Ki using the Cheng-Prusoff equation.

Toxicological & Neurochemical Evaluation

The recreational use of piperazine derivatives carries significant risks. Toxicological profiling is a mandatory phase in drug development to understand the safety margins of novel candidates.

Causality in Experimental Choice: 2 due to cytochrome P450-mediated metabolism[2]. Furthermore, these compounds 4[4]. We must map these pathways to design safer analogs.

Tox Exposure Piperazine Exposure (High Dose) Hepato Hepatotoxicity (CYP450 Metabolism) Exposure->Hepato Neuro Neurotoxicity (Mitochondrial Apoptosis) Exposure->Neuro Cardio Cardiotoxicity (Ca2+ Homeostasis Disruption) Exposure->Cardio Outcome Cellular Damage / Organ Failure Hepato->Outcome Neuro->Outcome Cardio->Outcome

Primary toxicological pathways associated with piperazine designer drugs.

Conclusion

The discovery of novel psychoactive piperazine compounds requires a rigorous, multidisciplinary approach. By leveraging rational N,N'-disubstitution strategies, validating monoaminergic receptor affinities through robust radioligand assays, and mapping toxicological pathways, researchers can systematically decode the pharmacological potential and risks of the piperazine scaffold.

References

  • [2] Title: The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed. Source: nih.gov. URL:

  • [4] Title: New Psychoactive Substances: Piperazines and Aminoindanes | Encyclopedia MDPI. Source: encyclopedia.pub. URL:

  • [5] Title: Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - MDPI. Source: mdpi.com. URL:

  • [1] Title: Details for Piperazines - UNODC. Source: unodc.org. URL:

  • [3] Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: nih.gov. URL:

  • [6] Title: Trifluoromethylphenylpiperazine - Wikipedia. Source: wikipedia.org. URL:

Sources

Molecular Architecture and Pharmacological Profiling of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for CNS Drug Development Professionals

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, the arylpiperazine scaffold remains one of the most privileged structures for modulating monoaminergic transmission. Specifically, 1-{3-[(4-fluorophenyl)methoxy]phenyl}piperazine (CAS: 1082454-50-9) represents a highly optimized intermediate and pharmacophore [1]. By coupling a basic piperazine moiety with a meta-substituted fluorobenzyloxy ether, this molecule is engineered to probe the orthosteric binding sites of serotonin (5-HT) receptors and monoamine transporters.

This technical guide provides a comprehensive analysis of its physicochemical properties, structural-activity relationship (SAR) rationale, and validated protocols for both its chemical synthesis and pharmacological screening.

Molecular Architecture & SAR Rationale

The design of 1-{3-[(4-fluorophenyl)methoxy]phenyl}piperazine is not arbitrary; every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose.

  • The Piperazine Core: The secondary amine of the piperazine ring is highly basic (pKa ~ 9.0-9.5) and is protonated at physiological pH. This protonated nitrogen is strictly required to form a critical salt bridge with a conserved Aspartate residue (e.g., Asp3.32) in the transmembrane domain 3 (TM3) of aminergic G-protein coupled receptors (GPCRs) [2].

  • The Meta-Substitution Pattern: Placing the ether linkage at the 3-position (meta) of the phenyl ring induces a specific vector for the extended hydrophobic tail. This geometry is optimal for directing the tail into the secondary lipophilic binding pockets of 5-HT1A receptors and the Dopamine Transporter (DAT), promoting dual-action pharmacology (partial agonism/reuptake inhibition).

  • The 4-Fluorobenzyloxy Tail: The incorporation of a para-fluoro substituent on the terminal benzyl ring serves a dual causality. First, fluorine is a bioisostere for hydrogen but possesses high electronegativity, which modulates the electron density of the aromatic ring to optimize π−π stacking with aromatic residues in the receptor. Second, and more importantly, the C-F bond blocks oxidative metabolism (para-hydroxylation) by hepatic cytochrome P450 enzymes (e.g., CYP2D6), significantly extending the molecule's half-life compared to an unsubstituted benzyloxy analog.

SignalingPathway Ligand Arylpiperazine Ligand Receptor 5-HT1A Receptor Ligand->Receptor Partial Agonism DAT Dopamine Transporter (DAT) Ligand->DAT Reuptake Inhibition Gi Gi/o Protein Receptor->Gi Activates DA Synaptic Dopamine DAT->DA Increases AC Adenylyl Cyclase Gi->AC Inhibits

Caption: Dual-action signaling mechanism of arylpiperazine derivatives at 5-HT1A and DAT.

Physicochemical Profiling

Understanding the exact physical parameters of CAS 1082454-50-9 is critical for formulating reaction conditions and predicting blood-brain barrier (BBB) permeability. The data below summarizes the core metrics [3].

PropertyValueRationale / Implication for Drug Design
IUPAC Name 1-{3-[(4-fluorophenyl)methoxy]phenyl}piperazineDefines exact atomic connectivity and spatial geometry.
CAS Number 1082454-50-9Unique identifier for database querying and procurement.
Molecular Formula C17H19FN2O-
Molecular Weight 286.34 g/mol Highly compliant with Lipinski’s Rule of 5; ideal for CNS penetration.
H-Bond Donors 1 (Piperazine NH)Facilitates critical anchoring to conserved GPCR Asp residues.
H-Bond Acceptors 2 (Ether O, Piperazine N)Engages in secondary interactions within the binding pocket.
Topological Polar Surface Area (TPSA) ~21.3 ŲTPSA < 90 Ų strongly predicts excellent BBB permeability.

Synthetic Methodology & Causality

To ensure high yield and purity, the synthesis of 1-{3-[(4-fluorophenyl)methoxy]phenyl}piperazine requires a carefully staged approach. The following protocol utilizes a self-validating protection-alkylation-deprotection sequence to prevent unwanted side reactions (such as N-alkylation of the piperazine ring).

Step-by-Step Synthesis Protocol

Phase 1: Amine Protection

  • Reagents: 1-(3-Hydroxyphenyl)piperazine (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (Et₃N, 1.5 eq), Dichloromethane (DCM).

  • Procedure: Dissolve the starting material in DCM. Add Et₃N, followed by dropwise addition of Boc₂O at 0°C. Stir at room temperature for 4 hours.

  • Causality: The Boc group selectively protects the secondary amine of the piperazine. Without this step, the subsequent etherification would result in competitive N-alkylation, destroying the yield and creating difficult-to-separate impurities.

  • Validation: Perform TLC (Hexane:EtOAc 7:3). The disappearance of the baseline starting material confirms quantitative protection.

Phase 2: Williamson Etherification

  • Reagents: N-Boc-1-(3-hydroxyphenyl)piperazine (1.0 eq), 4-Fluorobenzyl chloride (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), catalytic Potassium Iodide (KI, 0.1 eq), N,N-Dimethylformamide (DMF).

  • Procedure: Combine reagents in DMF and heat to 80°C for 12 hours under an inert argon atmosphere.

  • Causality: K₂CO₃ is chosen as a mild base to deprotonate the phenol without cleaving the Boc group. KI is added to facilitate a Finkelstein reaction in situ, converting the benzyl chloride to a more reactive benzyl iodide, thereby accelerating the SN2 substitution.

Phase 3: Deprotection and Isolation

  • Reagents: Trifluoroacetic acid (TFA, 10 eq), DCM.

  • Procedure: Dissolve the intermediate in DCM, add TFA at 0°C, and stir for 2 hours. Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with ethyl acetate.

  • Causality: TFA in DCM provides a homogenous, rapid deprotection environment. This avoids the use of strong aqueous acids (like refluxing HCl) which could prematurely cleave the newly formed benzyloxy ether.

SynthesisWorkflow SM 1-(3-Hydroxyphenyl)piperazine Boc Step 1: Boc Protection (Boc2O, Et3N, DCM) SM->Boc Int1 N-Boc-1-(3-hydroxyphenyl)piperazine Boc->Int1 Alk Step 2: Williamson Etherification (4-Fluorobenzyl chloride, K2CO3, DMF) Int1->Alk Int2 Boc-Protected Target Alk->Int2 Deprot Step 3: Deprotection (TFA, DCM) Int2->Deprot Product 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine Deprot->Product

Caption: Chemical synthesis workflow for 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine.

Pharmacological Validation Protocols

To validate the synthesized compound's efficacy as a CNS ligand, it must be evaluated through a self-validating radioligand binding assay. The following protocol ensures data integrity via internal controls.

In Vitro Radioligand Binding Assay (5-HT1A)

Objective: Determine the binding affinity (Ki) of the compound at the human 5-HT1A receptor.

  • Membrane Preparation: Harvest CHO cells stably expressing human 5-HT1A receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet in assay buffer.

  • Assay Incubation:

    • Incubate 50 µg of membrane protein with 1.5 nM [³H]8-OH-DPAT (a selective 5-HT1A agonist).

    • Add the test compound (CAS 1082454-50-9) in a 10-point concentration-response curve (10⁻¹⁰ M to 10⁻⁵ M).

    • Self-Validation Control: Define non-specific binding (NSB) using 10 µM unlabelled serotonin. Calculate the Z'-factor for the assay plate; a Z'-factor > 0.5 is required to validate the run.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate IC₅₀ values using non-linear regression. Convert IC₅₀ to Ki using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) , where [L] is the radioligand concentration and Kd is its dissociation constant.

References

  • Therapeutic Target Database (TTD) . "Target Information: Aryl Piperazine Derivatives." IDRB Lab. Available at:[Link]

  • Zhang, et al. (2009) . "Design, synthesis, and pharmacological evaluation of phenoxy pyridyl derivatives as dual norepinephrine reuptake inhibitors and 5-HT1A partial agonists." Bioorganic & Medicinal Chemistry Letters, 19(24), 6993-7002. Available at:[Link]

Solubility Profile of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The solubility profile of complex active pharmaceutical ingredients (APIs) and their synthetic intermediates dictates the efficiency of downstream processing, from liquid-liquid extraction to final crystallization. This whitepaper provides an in-depth thermodynamic and empirical analysis of the solubility of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine (CAS: 1082454-50-9) in various organic solvents. By bridging molecular structural features with Hansen Solubility Parameters (HSP), this guide equips process chemists and formulation scientists with actionable data for solvent selection.

Structural Causality and Thermodynamic Fundamentals

To accurately predict and manipulate the solubility of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine, one must first deconstruct its molecular topology. The compound consists of three critical motifs:

  • The Piperazine Ring: Acts as a strong hydrogen-bond acceptor and a moderate hydrogen-bond donor (via the secondary amine). This imparts basicity and affinity for protic and polar aprotic solvents 1.

  • The Methoxy Ether Linkage: Provides rotational flexibility between the aromatic systems. This flexibility disrupts crystal lattice packing energy, generally lowering the melting point and enhancing overall organic solubility compared to rigid, planar analogs.

  • The 4-Fluorophenyl Group: The highly electronegative fluorine atom increases the molecule's lipophilicity (LogP) and establishes strong dipole-dipole interactions, making halogenated solvents highly effective.

Hansen Solubility Parameters (HSP)

Thermodynamic solubility is achieved when the cohesive energy of the solvent closely matches that of the solute. Using machine learning models derived for pharmaceutical co-formers and piperazine derivatives 2, the predicted HSP coordinates for this arylpiperazine are approximately:

  • Dispersion ( δd​ ): 17.5 - 18.5 MPa 1/2 (Driven by the biphenyl-like bulk)

  • Polarity ( δp​ ): 4.5 - 5.5 MPa 1/2 (Driven by the ether and amine dipoles)

  • Hydrogen Bonding ( δh​ ): 5.0 - 7.0 MPa 1/2 (Driven by the secondary amine NH)

Solvents whose HSP coordinates fall within a tight interaction radius ( Ra​ ) of these values will exhibit the highest solvency power 3.

Empirical Solubility Trends by Solvent Class

Based on the structural thermodynamics, the solubility behavior of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine across standard process solvents is categorized below.

Quantitative Data Summary
Solvent ClassRepresentative SolventPredicted Solubility at 25°C (mg/mL)Application in Process Chemistry
Halogenated Dichloromethane (DCM)> 100Liquid-liquid extraction, primary reaction solvent
Ether Tetrahydrofuran (THF)> 50High-solvency media for coupling reactions
Ester Ethyl Acetate (EtOAc)20 - 40Recrystallization, chromatography eluent
Alcohol Ethanol (EtOH)10 - 30Cooling crystallization, trituration
Aliphatic n-Heptane< 1Anti-solvent for precipitation
  • Halogenated Solvents: The high polarizability of DCM and chloroform perfectly matches the dispersion forces of the fluorophenyl ring, resulting in near-ideal mixing.

  • Alcohols: While the protic nature of alcohols interacts favorably with the basic piperazine nitrogen, the hydrophobic bulk of the molecule limits cold-temperature solubility. This steep temperature-solubility gradient makes alcohols (like ethanol and isopropanol) excellent candidates for cooling crystallization 4.

  • Aliphatic Hydrocarbons: Hexane and heptane lack the polar and H-bonding capacity to disrupt the solute's self-association, making them highly effective anti-solvents.

Experimental Protocol: Thermodynamic Solubility Determination

To validate solvent selection, empirical data must be generated. Kinetic dissolution methods are prone to supersaturation artifacts. Therefore, the isothermal shake-flask method coupled with HPLC-UV is the gold standard, as it guarantees that the chemical potential of the solid phase equals that of the solute in the liquid phase, providing true thermodynamic equilibrium.

Step-by-Step Methodology
  • Saturation: Add an excess amount of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine (approx. 200 mg) to 1.0 mL of the target organic solvent in a 2.0 mL glass HPLC vial. The presence of visible un-dissolved solid is critical to ensure saturation.

  • Equilibration: Seal the vial and place it in a thermostatic shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 500 RPM for 24 hours. Causality: 24 hours is required to overcome the activation energy barrier of crystal lattice disruption and ensure equilibrium.

  • Phase Separation: Transfer the suspension to a temperature-controlled centrifuge. Spin at 10,000 RPM for 15 minutes at 25.0 °C to pellet the undissolved solid.

  • Filtration: Carefully extract the supernatant using a syringe equipped with a 0.22 µm PTFE syringe filter (PTFE is chosen for its broad organic solvent compatibility).

  • Quantification: Dilute the filtered aliquot appropriately (e.g., 1:100 in mobile phase) and analyze via HPLC-UV against a pre-established calibration curve.

Workflow A 1. Solid Addition (Excess API) B 2. Equilibration (24h at 25°C) A->B C 3. Phase Separation (Centrifugation) B->C D 4. Quantification (HPLC-UV) C->D

Workflow of the Shake-Flask Method for Thermodynamic Solubility Determination.

Implications for Process Chemistry

Understanding this solubility profile allows chemists to design highly efficient isolation and purification workflows.

  • Reaction & Extraction: For upstream synthesis, non-polar to moderately polar aprotic solvents (DCM, Toluene) should be utilized to maintain a homogeneous reaction mixture and facilitate aqueous-organic phase separations.

  • Purification: To isolate the free base, a solvent-antisolvent crystallization strategy is highly effective. Dissolve the crude material in a minimal volume of warm EtOAc or THF, and slowly titrate in n-heptane until the cloud point is reached, followed by controlled cooling.

  • Salt Formation: If aqueous solubility is required for formulation, the basic piperazine ring allows for facile conversion to a hydrochloride or mesylate salt. This protonation drastically shifts the solubility profile, rendering the compound highly soluble in water and nearly insoluble in non-polar organics like DCM.

DecisionTree Start API Processing Goal Reaction Reaction / Extraction Start->Reaction Cryst Purification / Crystallization Start->Cryst Sol1 Use High-Solvency Media (DCM, THF, Toluene) Reaction->Sol1 Sol2 Use Temp-Dependent Media (EtOH, EtOAc) Cryst->Sol2 Anti Add Anti-Solvent (Heptane, Hexane) Cryst->Anti

Solvent Selection Decision Tree for Arylpiperazine Process Chemistry.

References

  • Title: An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs Source: ResearchGate URL
  • Source: National Institutes of Health (NIH)
  • Source: stevenabbott.co.
  • Title: Ring-Opening Copolymerization of Pyridinium Salts with Piperazine To Give Ionic Polymers with Expanded π-Conjugation System Source: ACS Publications URL

Sources

Predicted ADME Properties and Pharmacokinetic Profiling of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the piperazine scaffold is a privileged structure, frequently utilized to target G protein-coupled receptors (GPCRs) within the central nervous system (CNS). The compound 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine represents a highly lipophilic, basic amine characterized by a secondary amine heterocycle, an ether linkage, and a terminal 4-fluorobenzyl group.

As a Senior Application Scientist, I approach the Absorption, Distribution, Metabolism, and Excretion (ADME) profiling of this molecule not merely as a checklist of parameters, but as an interconnected dynamic system. The physicochemical properties of this scaffold dictate its biological fate: its lipophilicity drives high passive permeability and large tissue distribution, while its basic nitrogen and planar aromatic systems create a highly specific pharmacophore for Cytochrome P450 2D6 (CYP2D6) metabolism. This whitepaper deconstructs the predicted ADME profile of this compound, providing the mechanistic causality behind its pharmacokinetics and detailing the self-validating experimental workflows required for empirical verification.

Physicochemical Profiling: The Foundation of ADME

The biological behavior of any small molecule is fundamentally governed by its physicochemical properties. According to the foundational principles established by Lipinski et al. [1], molecules that adhere to specific molecular weight, lipophilicity, and hydrogen-bonding thresholds are highly likely to achieve favorable oral bioavailability.

1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine easily satisfies the Rule of Five. The secondary amine of the piperazine ring (pKa ~9.2) ensures that the molecule is predominantly protonated at physiological pH (7.4). However, the moderate LogP (~3.2) guarantees that a sufficient fraction of the neutral species exists to partition into lipid bilayers.

Table 1: Predicted Physicochemical Properties
ParameterPredicted ValueBiological Implication (Causality)
Molecular Weight (MW) 286.34 g/mol < 500 Da; facilitates rapid passive diffusion across tight junctions and lipid membranes.
LogP (Octanol/Water) ~3.2Optimal lipophilicity for balancing aqueous solubility and transcellular membrane permeability.
pKa (Strongest Basic) ~9.2 (Piperazine NH)Highly ionized in the stomach (pH 2.0) for dissolution; partially neutral in the intestine for absorption.
Topological Polar Surface Area 24.3 Ų< 90 Ų; highly predictive of excellent Blood-Brain Barrier (BBB) penetration.
H-Bond Donors / Acceptors 1 / 3Low hydrogen bonding potential minimizes desolvation energy penalties during membrane transit.

Absorption & Permeability Dynamics

The absorption profile of this compound is driven by transcellular passive diffusion. In the acidic environment of the stomach, the basic piperazine nitrogen is fully protonated, maximizing aqueous solubility and dissolution rate. As the compound transits into the duodenum and jejunum (pH 6.5–7.4), the ionization equilibrium shifts. The highly lipophilic 4-fluorobenzyl ether moiety drives the desolvated, neutral fraction of the drug into the enterocyte's apical membrane.

However, the structural combination of a basic amine and multiple aromatic rings is a known recognition motif for P-glycoprotein (P-gp), an apical efflux transporter. While passive permeability will be high, net absorption may be slightly attenuated by P-gp-mediated efflux back into the intestinal lumen.

G GI GI Tract (pH 1.5 - 7.4) Membrane Apical Membrane (Lipid Bilayer) GI->Membrane Passive Diffusion Cytosol Enterocyte Cytosol Membrane->Cytosol Blood Portal Circulation (High Vd Sink) Cytosol->Blood Basolateral Transfer PGP P-gp Efflux (Apical) Cytosol->PGP Substrate Binding PGP->GI Efflux

Fig 1. Predicted intestinal absorption and P-gp mediated efflux dynamics.

Distribution & Target Tissue Partitioning

Once in systemic circulation, the distribution of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine is heavily influenced by its basicity and lipophilicity.

  • Plasma Protein Binding (PPB): The compound is predicted to exhibit high PPB (>85%). The lipophilic fluorobenzyl group will drive non-specific hydrophobic interactions with Human Serum Albumin (HSA), while the protonated basic amine will bind electrostatically to α1​ -acid glycoprotein (AAG).

  • Volume of Distribution (Vd): Basic lipophilic amines characteristically exhibit a large Vd (>3 L/kg). The protonated piperazine ring binds strongly to acidic phospholipids in tissue membranes, causing the drug to partition extensively out of the plasma compartment and into peripheral tissues, particularly the lungs, adipose tissue, and the brain.

  • Blood-Brain Barrier (BBB) Penetration: With a TPSA of 24.3 Ų and a LogP of 3.2, this compound will rapidly cross the BBB. To empirically validate this passive permeability without the confounding variables of active transport, a Parallel Artificial Membrane Permeability Assay (PAMPA) utilizing porcine brain lipids is the industry standard [2].

Metabolic Stability & Biotransformation

The metabolic fate of this compound is the most critical aspect of its ADME profile. The molecule possesses a classic pharmacophore for CYP2D6 binding: a basic nitrogen atom located approximately 5 to 7 Ångstroms away from a planar aromatic ring [3].

Mechanistically, the protonated piperazine nitrogen forms a critical salt bridge with Aspartate 301 (Asp301) in the active site of CYP2D6. This electrostatic anchor positions the molecule such that the aromatic rings and the ether linkage are situated directly above the catalytic heme iron. Consequently, the primary metabolic clearance pathways will be:

  • N-Dealkylation / N-Oxidation: Mediated primarily by CYP2D6 at the piperazine ring.

  • O-Dealkylation: Cleavage of the ether linkage (likely mediated by CYP3A4 or CYP2D6), yielding 3-(piperazin-1-yl)phenol and 4-fluorobenzyl alcohol.

G Parent 1-{3-[(4-Fluorophenyl)methoxy] phenyl}piperazine CYP2D6 CYP2D6 (Asp301 Anchor) Parent->CYP2D6 High Affinity CYP3A4 CYP3A4 (Broad Specificity) Parent->CYP3A4 Moderate Affinity Met1 N-Dealkylation (Major) CYP2D6->Met1 Met3 Aromatic Hydroxylation CYP2D6->Met3 Met2 O-Dealkylation (Minor) CYP3A4->Met2

Fig 2. Phase I metabolic biotransformation pathways via CYP450 enzymes.

Table 2: Predicted Pharmacokinetic Parameters
PK ParameterPredicted ProfileMechanistic Rationale
Clearance Mechanism Hepatic (Phase I)High lipophilicity prevents renal excretion of unchanged drug; requires functionalization for elimination.
Intrinsic Clearance ( CLint​ ) Moderate to HighStrong affinity for CYP2D6 active site drives rapid initial turnover.
Half-Life ( t1/2​ ) 4 – 8 hoursDependent on patient CYP2D6 phenotype (Extensive vs. Poor Metabolizers).

Experimental Validation Workflows

To transition these predictions into empirical data, rigorous in vitro assays must be executed. As an application scientist, I mandate that every assay functions as a self-validating system by including specific positive and negative controls.

Protocol A: PAMPA-BBB (Passive CNS Permeability)

Rationale: Isolates passive transcellular diffusion to validate the intrinsic CNS penetrance of the lipophilic scaffold [2].

  • Lipid Preparation: Prepare a 2% (w/v) porcine brain lipid (PBL) solution dissolved in n-dodecane.

  • Membrane Coating: Carefully apply 4 µL of the PBL solution to the PVDF filter membrane of the acceptor plate (top) to establish the artificial BBB.

  • Sample Preparation: Dilute 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine to a final concentration of 10 µM in PBS (pH 7.4) containing a maximum of 5% DMSO to prevent lipid dissolution.

  • Incubation: Add 300 µL of the compound solution to the donor plate (bottom) and 300 µL of fresh PBS to the acceptor plate. Assemble the sandwich and incubate at 37°C for 18 hours. Crucial: Do not agitate the plates, as this disrupts the unstirred water layer (UWL) which mimics physiological boundary conditions.

  • Quantification: Separate the plates and quantify the compound concentration in both compartments via LC-MS/MS.

  • Validation: Calculate the effective permeability ( Pe​ ). The assay is only valid if the concurrent control compounds perform as expected (e.g., Verapamil Pe​>15×10−6 cm/s; Atenolol Pe​<1×10−6 cm/s).

Protocol B: Human Liver Microsome (HLM) Stability Assay

Rationale: Quantifies phase I metabolic degradation and establishes the intrinsic clearance ( CLint​ ) necessary for in vivo scaling [4].

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a reaction mixture yielding a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl₂.

  • Pre-Incubation: Add the test compound to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic cascade by adding the cofactor NADPH to a final concentration of 1 mM.

  • Kinetic Sampling: At precise intervals (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction matrix.

  • Quenching: Immediately quench each aliquot by dispensing it into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate microsomal proteins. Analyze the supernatant via LC-MS/MS.

  • Data Processing: Plot the natural log of the remaining parent compound percentage against time. The slope of the linear regression yields the depletion rate constant ( k ), from which CLint​ is derived. Self-Validation: Dextromethorphan must be run in parallel to confirm CYP2D6 enzymatic viability.

References

  • Lipinski, C.A., Lombardo, F., Dominy, B.W., & Feeney, P.J. (1997). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.
  • Di, L., Kerns, E.H., Fan, K., McConnell, O.J., & Carter, G.T. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry.
  • de Groot, M.J., Ackland, M.J., Horne, V.A., Alex, A.A., & Jones, B.C. (1999). "A novel approach to predicting P450 mediated drug metabolism. CYP2D6 catalyzed N-dealkylation reactions and qualitative metabolite predictions using a combined protein and pharmacophore model for CYP2D6." Journal of Medicinal Chemistry.
  • Obach, R.S. (1999). "Predicting clearance in humans from in vitro data." Drug Metabolism and Disposition.

Thermal Stability and Degradation Kinetics of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and formulation scientists, understanding the thermal degradation pathways of complex active pharmaceutical ingredients (APIs) is a non-negotiable prerequisite for ensuring efficacy and safety. The compound 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine presents a unique thermal profile dictated by the interplay of a highly stable arylpiperazine core, a recalcitrant fluorinated aromatic ring, and a thermally vulnerable α -O-4 benzyl phenyl ether linkage.

This whitepaper deconstructs the thermal vulnerabilities of this molecule, outlines the radical-mediated mechanisms of its degradation, and establishes self-validating experimental workflows to quantify its stability profile.

Molecular Architecture & Thermal Loci

To predict the thermal behavior of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine, we must analyze its structural components as distinct thermodynamic entities:

  • The Arylpiperazine Core: Secondary amines within an arylpiperazine framework are inherently robust. Thermogravimetric analyses of structurally analogous arylpiperazine derivatives demonstrate exceptional thermal stability, often exhibiting no significant degradation below 190 °C to 200 °C under inert atmospheres[1].

  • The Fluorinated Aromatic Ring: The carbon-fluorine (C-F) bond possesses an exceptionally high bond dissociation energy ( ≈480 kJ/mol). Consequently, thermal defluorination is thermodynamically prohibited under standard pharmaceutical processing or stress conditions.

  • The Benzyl Phenyl Ether Linkage: The α -O-4 ether bond connecting the 4-fluorobenzyl group to the phenylpiperazine core is the primary locus of thermal failure. Kinetic studies on benzyl phenyl ether (BPE) model compounds reveal that this linkage is highly susceptible to thermal stress, undergoing cleavage at elevated temperatures with an activation energy ( Ea​ ) of approximately 143–150 kJ/mol[2].

Radical-Mediated Degradation Mechanics

The thermal degradation of this API does not proceed via simple hydrolysis (unless catalyzed by extremes of pH); rather, it is driven by thermally induced homolysis.

When thermal energy exceeds the activation barrier of the α -O-4 bond, the ether linkage undergoes homolytic scission. This cleavage generates two highly reactive species: a 4-fluorobenzyl radical and a 3-(piperazin-1-yl)phenoxy radical [3]. This process is thermodynamically facilitated by the resonance stabilization of both resulting radicals.

Once formed, these radicals act as propagation vectors. They rapidly abstract hydrogen atoms from the surrounding solvent, excipients, or neighboring API molecules to form stable, terminal degradants: 4-fluorotoluene (a volatile organic compound) and 3-(piperazin-1-yl)phenol (a non-volatile degradant).

Pathway Parent 1-{3-[(4-Fluorophenyl)methoxy] phenyl}piperazine Heat Thermal Stress (>200°C) Parent->Heat Cleavage Homolytic C-O Bond Cleavage Heat->Cleavage Radical1 4-Fluorobenzyl Radical Cleavage->Radical1 α-O-4 Scission Radical2 3-(Piperazin-1-yl)phenoxy Radical Cleavage->Radical2 α-O-4 Scission Prod1 4-Fluorotoluene (Volatile) Radical1->Prod1 H-Abstraction Prod2 3-(Piperazin-1-yl)phenol (Non-Volatile) Radical2->Prod2 H-Abstraction

Fig 1: Radical-mediated thermal degradation pathway of the target API.

Self-Validating Analytical Workflows

To accurately profile this degradation, empirical testing must move beyond simple observation and employ self-validating systems. A protocol is only trustworthy if it contains internal mechanisms to prove its own accuracy.

Protocol A: Orthogonal Thermal Profiling (TG-DSC-FTIR)

This workflow isolates purely thermal degradation from oxidative degradation while simultaneously identifying volatile emissions.

  • Sample Preparation: Accurately weigh 5.0 ± 0.1 mg of the API into an alumina crucible.

    • Causality: A 5 mg mass ensures minimal thermal lag (preventing artificial inflation of Tonset​ ) while providing a sufficient signal-to-noise ratio for downstream gas analysis.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (50 mL/min) for 15 minutes prior to the run.

    • Causality: Purging removes residual oxygen, isolating the homolytic cleavage pathway from secondary N-oxidation of the piperazine ring[1].

  • Thermal Ramping: Heat the sample from 30 °C to 500 °C at a rate of 10 °C/min.

  • Evolved Gas Analysis: Route the exhaust through a transfer line heated to 200 °C directly into an FTIR gas cell.

    • Causality: The heated line prevents the condensation of high-boiling volatiles (like 4-fluorotoluene) before they reach the detector.

  • Self-Validation Check: Correlate the derivative thermogravimetry (DTG) mass-loss peak with the DSC exotherm and the appearance of aromatic C-H stretches (3100-3000 cm⁻¹) in the FTIR spectrum. If mass loss occurs without corresponding FTIR signals, the system flags a potential phase change (e.g., sublimation) rather than degradation.

Protocol B: Mass-Balanced Isothermal Forced Degradation

This workflow simulates accelerated aging to generate kinetic data for shelf-life prediction.

  • Solution Preparation: Dissolve the API in a chemically inert, high-boiling solvent (e.g., DMSO) to a concentration of 1.0 mg/mL.

  • Thermal Stress: Seal the solution in glass ampoules under an argon headspace and incubate at 80 °C, 100 °C, and 120 °C for 14 days.

  • Aliquoting & Quenching: Withdraw 100 µL aliquots at days 1, 3, 7, and 14. Immediately dilute 1:10 in cold acetonitrile (-20 °C).

    • Causality: Drastic temperature reduction halts the radical propagation instantly, preserving the exact kinetic state of the time-point.

  • LC-MS/MS Analysis: Quantify the parent compound and screen for degradants using Multiple Reaction Monitoring (MRM).

  • Self-Validation (Mass Balance): Calculate the total molarity of the system at each time point. The molar sum of the remaining parent API plus the quantified degradants must equal the initial starting molarity. A recovery of ≥95% validates that the identified pathway is exclusive. A deficit flags undetected polymerization or volatile escape.

Workflow Prep Sample Preparation (Solid & Solution State) TGDSC TG-DSC-FTIR Analysis (10°C/min, N2 Purge) Prep->TGDSC Stress Isothermal Stress (80°C - 120°C, Sealed) Prep->Stress Kinetics Kinetic Modeling (Arrhenius Parameters) TGDSC->Kinetics Tonset & Heat Flow LCMS LC-MS/MS Quantification (MRM Mode) Stress->LCMS Time-Series Aliquots Validate Self-Validation (Mass Balance > 95%) LCMS->Validate Molar Summation Validate->Kinetics Validated Data

Fig 2: Self-validating experimental workflow for thermal stability profiling.

Thermodynamic Data & Kinetic Modeling

By synthesizing structural analysis with established literature on BPE and arylpiperazine models, we can establish the foundational kinetic parameters for 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine.

Table 1: Kinetic and Thermodynamic Parameters of Degradation

ParameterValue / IdentityMechanistic ImplicationRef
Tonset​ (Inert Atm.) >190 °CDemonstrates the high inherent stability of the arylpiperazine core prior to ether cleavage.[1]
Ether Cleavage Ea​ 143–150 kJ/molThe thermal energy barrier required to initiate α -O-4 homolysis and radical generation.[2]
Primary Volatile 4-FluorotolueneConfirms H-abstraction by the 4-fluorobenzyl radical post-cleavage.[3]
Primary Non-Volatile 3-(Piperazin-1-yl)phenolRepresents the residual core structure after ether bond scission.[3]

Formulation Imperatives & Mitigation Strategies

Because the primary thermal degradation mechanism is radical-mediated, standard hydrolytic protections (like pH buffering) are insufficient. Formulation scientists must employ specific chemical countermeasures:

  • Radical Scavenging: The incorporation of lipophilic antioxidants (e.g., Butylated Hydroxytoluene (BHT) or α -tocopherol) is critical. These excipients act as sacrificial hydrogen donors, quenching the 4-fluorobenzyl and phenoxy radicals before they can propagate further degradation cascades.

  • Excipient Screening: Formulators must strictly avoid peroxide-containing excipients (such as certain grades of Polyethylene Glycol or Polysorbates). Trace peroxides undergo low-temperature homolysis, prematurely initiating the radical cleavage of the API's ether bond even at ambient temperatures.

  • Atmospheric Control: Manufacturing processes (especially hot-melt extrusion or terminal sterilization) should utilize inert gas sparging (Nitrogen/Argon) to suppress secondary oxidative pathways at the piperazine nitrogen.

References

  • Thermal behavior and determination of physicochemical properties of novel candidates for antipsychotic drugs Source: ResearchGate / European Journal of Medicinal Chemistry URL:[Link]

  • Hydrolysis kinetics of benzyl phenyl ether in high temperature liquid water Source: ResearchGate / The Journal of Supercritical Fluids URL:[Link]

  • Non-catalytic oxidative depolymerization of lignin in perfluorodecalin to produce phenolic monomers Source: Green Chemistry (RSC Publishing) URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis and Validation Protocol for 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Retrosynthetic Strategy

1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine is a highly valuable structural scaffold in medicinal chemistry, frequently leveraged in the design of central nervous system (CNS) modulators, particularly those targeting 5-hydroxytryptamine (5-HT) receptors[1]. The molecule comprises a central phenyl ring connected to a basic piperazine moiety and a lipophilic 4-fluorobenzyloxy ether linkage. Phenylpiperazine derivatives are well-documented pharmacophores for neuropharmacological applications due to their favorable binding profiles at monoamine receptors[2], while the addition of the fluorinated benzyl group optimizes electronic properties and metabolic stability[3].

Direct alkylation of 1-(3-hydroxyphenyl)piperazine with a benzyl halide is synthetically inefficient due to competitive N-alkylation at the highly nucleophilic secondary amine[4]. To establish a high-yielding, self-validating protocol, an orthogonal protection strategy is mandated:

  • Amine Protection : The secondary amine of the piperazine ring is temporarily masked using di-tert-butyl dicarbonate (Boc₂O) to yield tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate[5].

  • Williamson Ether Synthesis : The free phenolic hydroxyl group undergoes nucleophilic substitution with 4-fluorobenzyl bromide under mild basic conditions to form the ether linkage[3].

  • Deprotection : Acid-catalyzed cleavage of the Boc group restores the secondary amine, yielding the final target compound.

Synthetic Workflow Visualization

SynthesisWorkflow Start 1-(3-Hydroxyphenyl)piperazine (Starting Material) Step1 Step 1: N-Boc Protection (Boc2O, Et3N, DCM) Start->Step1 Int1 tert-Butyl 4-(3-hydroxyphenyl) piperazine-1-carboxylate Step1->Int1 Step2 Step 2: Williamson Etherification (4-Fluorobenzyl bromide, K2CO3, DMF) Int1->Step2 Int2 tert-Butyl 4-{3-[(4-fluorophenyl) methoxy]phenyl}piperazine-1-carboxylate Step2->Int2 Step3 Step 3: Boc Deprotection (TFA, DCM) Int2->Step3 Final 1-{3-[(4-Fluorophenyl)methoxy] phenyl}piperazine (Final Product) Step3->Final

Figure 1: Three-step synthetic workflow for 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine.

Step-by-Step Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate

Objective: Selective N-protection of the piperazine moiety to prevent unwanted alkylation.

  • Preparation: In an oven-dried round-bottom flask purged with argon, dissolve 1-(3-hydroxyphenyl)piperazine (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration[4].

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add Triethylamine (Et₃N, 1.5 eq) dropwise while stirring.

  • Protection: Slowly add a solution of Boc₂O (1.1 eq) in DCM. Allow the reaction to gradually warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the protected intermediate as a white solid[5].

Step 2: Williamson Etherification

Objective: Sₙ2 displacement to form the 4-fluorobenzyloxy ether linkage.

  • Deprotonation: Dissolve the tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M). Add finely powdered Potassium carbonate (K₂CO₃, 3.0 eq) and stir at room temperature for 15 minutes to facilitate phenoxide ion formation[3].

  • Alkylation: Add 4-fluorobenzyl bromide (1.2 eq) dropwise to the suspension.

  • Heating: Attach a reflux condenser, heat the mixture to 60 °C, and stir for 12 hours under an inert atmosphere.

  • Workup: Cool the mixture to room temperature, dilute with distilled water, and extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers extensively with brine (5 × 30 mL) to remove residual DMF. Dry over MgSO₄ and concentrate in vacuo.

Step 3: Boc Deprotection

Objective: Acidic cleavage of the tert-butoxycarbonyl group to yield the target molecule.

  • Acidification: Dissolve the ether intermediate from Step 2 in DCM (0.1 M) and cool to 0 °C. Add Trifluoroacetic acid (TFA, 10 eq) dropwise.

  • Cleavage: Remove the ice bath and stir the reaction at room temperature for 2 hours. Monitor completion via TLC.

  • Neutralization: Concentrate the mixture in vacuo to remove excess TFA. Resuspend the residue in water and basify with 1M NaOH to pH 10–11.

  • Final Extraction: Extract the aqueous phase with DCM (3 × 20 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify via preparative HPLC to obtain the final product: 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine.

Analytical Validation & Quality Control Data

To ensure a self-validating system, the synthesized batch must be rigorously characterized against the following expected analytical profile[1]:

Analytical MethodTarget Specification / Expected ValuePurpose
¹H NMR (400 MHz, CDCl₃) δ 7.40 (dd, 2H), 7.20 (t, 1H), 7.05 (t, 2H), 6.60-6.50 (m, 3H), 5.00 (s, 2H, -OCH₂-), 3.15 (m, 4H), 3.00 (m, 4H)Structural confirmation; verification of the benzylic ether linkage (-OCH₂- at 5.00 ppm).
LC-MS (ESI+) [M+H]⁺ m/z 287.15Exact mass confirmation of the target compound.
HPLC Purity > 98% (UV detection at 254 nm)Batch release criteria; ensures removal of unreacted benzyl bromide.
Physical State Off-white to pale yellow powderMacroscopic purity assessment.

Mechanistic Insights (E-E-A-T)

  • Causality of Base Selection: In Step 2, K₂CO₃ is purposefully selected over stronger bases like NaH. The phenolic hydroxyl group (pKa ~10) is sufficiently acidic to be deprotonated by K₂CO₃[4]. Utilizing this mild base prevents potential side reactions, such as the premature degradation of the Boc-protecting group or base-catalyzed hydrolysis of the 4-fluorobenzyl bromide[3].

  • Solvent Kinetics: DMF is utilized in the Williamson ether synthesis because its polar aprotic nature strongly solvates the potassium cation. This leaves the phenoxide anion "naked" and highly nucleophilic, significantly accelerating the Sₙ2 displacement of the bromide leaving group[3].

  • Deprotection Dynamics: The use of TFA in Step 3 relies on the high susceptibility of the tert-butyl group to form a stable tert-butyl cation under acidic conditions, which subsequently eliminates to form isobutylene gas and carbon dioxide, driving the deprotection reaction to irreversible completion.

Sources

GC-MS analysis of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine and its metabolites

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the GC-MS Analysis of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine and its Metabolites

Authored by a Senior Application Scientist

Introduction: The Analytical Imperative for Novel Phenylpiperazine Derivatives

The phenylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous centrally-acting drugs, including antidepressants, anxiolytics, and antipsychotics. The compound 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine represents a novel investigational molecule within this class. Understanding its metabolic fate is a critical step in the preclinical and clinical development pathway, providing essential insights into its efficacy, pharmacokinetic profile, and potential for drug-drug interactions. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust, sensitive, and specific platform for the separation and identification of the parent drug and its metabolites from complex biological matrices.

This application note provides a comprehensive, field-tested protocol for the extraction, derivatization, and subsequent GC-MS analysis of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine and its predicted metabolites. The methodologies described herein are designed to be self-validating, with explanations for each experimental choice to empower researchers to adapt and troubleshoot the workflow effectively.

Predicted Metabolic Pathways

Based on established metabolic transformations of similar chemical structures, the primary metabolic pathways for 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine are predicted to involve O-dealkylation, hydroxylation of the aromatic rings, and N-dealkylation or oxidation of the piperazine ring. These transformations are primarily mediated by the Cytochrome P450 (CYP450) enzyme system in the liver.

cluster_Phase1 Phase I Metabolism Parent 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine M1 Metabolite 1 (O-Dealkylation) Parent->M1 CYP450 M2 Metabolite 2 (Aromatic Hydroxylation) Parent->M2 CYP450 M3 Metabolite 3 (N-Oxidation) Parent->M3 CYP450 M4 Metabolite 4 (Glucuronidation) M1->M4 M5 Metabolite 5 (Sulfation) M2->M5

Caption: Predicted metabolic pathways of the parent compound.

Experimental Protocol: A Step-by-Step Guide

Part 1: Sample Preparation - Extraction from Plasma

The goal of sample preparation is to isolate the analytes of interest from the complex biological matrix (e.g., plasma, urine) and prepare them for GC-MS analysis. A liquid-liquid extraction (LLE) protocol is described here due to its effectiveness in extracting compounds of moderate polarity.

Rationale: LLE is a robust and cost-effective method for cleaning up complex samples. The choice of an alkaline extraction condition (pH 9-10) is critical as it ensures that the piperazine nitrogen atoms are deprotonated, rendering the parent compound and its primary metabolites more soluble in an organic solvent.

Protocol:

  • Sample Collection: Collect 1 mL of plasma in a polypropylene tube.

  • Internal Standard Spiking: Add 50 µL of an internal standard (IS) solution (e.g., a structurally similar compound not expected to be present in the sample, at 1 µg/mL in methanol).

  • pH Adjustment: Alkalinize the plasma sample to pH 9-10 by adding 100 µL of 1M sodium carbonate solution. Vortex for 30 seconds.

  • Liquid-Liquid Extraction:

    • Add 5 mL of extraction solvent (e.g., a mixture of dichloromethane and isopropanol, 9:1 v/v) to the tube.

    • Cap and vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Solvent Evaporation:

    • Carefully transfer the upper organic layer to a clean conical tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitution: Reconstitute the dried extract in 100 µL of ethyl acetate for the derivatization step.

Start Start: 1 mL Plasma Sample Spike Spike with Internal Standard Start->Spike Alkalinize Alkalinize to pH 9-10 (1M Na₂CO₃) Spike->Alkalinize Extract Liquid-Liquid Extraction (DCM:IPA 9:1) Alkalinize->Extract Centrifuge Centrifuge (4000 rpm, 10 min) Extract->Centrifuge Separate Collect Organic Layer Centrifuge->Separate Evaporate Evaporate to Dryness (N₂, 40°C) Separate->Evaporate Reconstitute Reconstitute in 100 µL Ethyl Acetate Evaporate->Reconstitute End Proceed to Derivatization Reconstitute->End

Caption: Liquid-liquid extraction workflow for plasma samples.

Part 2: Derivatization - Enhancing Volatility for GC-MS

Derivatization is a crucial step for the successful GC-MS analysis of many drug metabolites.[2] It involves chemically modifying the analytes to increase their volatility and thermal stability.[2] For the target compounds, which contain polar -OH and -NH groups, silylation is the method of choice.

Rationale: Silylation replaces active hydrogen atoms in hydroxyl and amine groups with a non-polar trimethylsilyl (TMS) group.[3] This modification reduces intermolecular hydrogen bonding, thereby increasing the volatility of the metabolites and improving their chromatographic peak shape. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a potent silylating agent suitable for this application.[3]

Protocol:

  • Reagent Addition: To the 100 µL of reconstituted extract, add 50 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature before injection into the GC-MS system.

Part 3: GC-MS Analysis

The derivatized sample is now ready for analysis. The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

GC Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[4]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[5]

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp 1: 15°C/min to 250°C.

    • Ramp 2: 25°C/min to 300°C, hold for 5 minutes.

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV.[4]

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Mode: Full Scan (m/z 50-550) for metabolite identification. Selected Ion Monitoring (SIM) for targeted quantification.

  • Solvent Delay: 5 minutes.

Sample Derivatized Sample Injection GC Injection (1 µL, Splitless, 280°C) Sample->Injection Separation Chromatographic Separation (HP-5ms Column, Temp Program) Injection->Separation Ionization Electron Ionization (EI, 70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole, m/z 50-550) Ionization->MassAnalysis Detection Detection (Electron Multiplier) MassAnalysis->Detection Data Data Acquisition (TIC, Mass Spectra) Detection->Data

Caption: GC-MS analytical workflow.

Data Analysis and Expected Results

Identification and Fragmentation

The identification of the parent compound and its metabolites is achieved by comparing their retention times and mass spectra to that of reference standards or by interpreting the fragmentation patterns. The piperazine ring and the fluorophenylmethoxy group will produce characteristic fragment ions.

Expected Fragmentation Patterns:

  • Piperazine Ring Cleavage: The piperazine ring is susceptible to fragmentation, leading to characteristic ions.

  • Benzylic Cleavage: Cleavage at the benzylic ether bond is expected, which can result in a fluorobenzyl cation.

  • Loss of Substituents: The TMS derivatives of hydroxylated metabolites will show a characteristic loss of the TMS group.

Quantitative Data Summary

For quantitative analysis, a calibration curve should be prepared using known concentrations of the parent compound and available metabolite standards. The data can be summarized in a table as follows:

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Parent Compound (TMS)12.5358201121
Metabolite 1 (TMS)10.226814773
Metabolite 2 (TMS)13.1446289199
Internal Standard (TMS)11.8372215135

Note: The retention times and m/z values are hypothetical and will need to be determined experimentally.

Conclusion

This application note provides a robust and detailed framework for the . The described protocols for sample preparation, derivatization, and GC-MS analysis are based on established principles of bioanalytical chemistry. By understanding the rationale behind each step, researchers can effectively implement and adapt this methodology for their specific drug metabolism studies, contributing to the comprehensive evaluation of new pharmaceutical candidates.

References
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - MDPI. (2021, December 12). Retrieved from [Link]

  • Derivatization reagents for GC - Chromatography - macherey-nagel. (n.d.). Retrieved from [Link]

  • Antia, U., Tingle, M. D., & Russell, B. R. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 61(7), 877–882. [Link]

  • Barroso, M., Costa, S., Dias, M., Vieira, D. N., Queiroz, J. A., & López-Rivadulla, M. (2010). Analysis of phenylpiperazine-like stimulants in human hair as trimethylsilyl derivatives by gas chromatography-mass spectrometry. Journal of Chromatography A, 1217(40), 6274–6280. [Link]

  • 1-(3-METHOXYPHENYL)PIPERAZINE - SWGDRUG.org. (2005, June 27). Retrieved from [Link]

  • GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine | Request PDF - ResearchGate. (2017, August). Retrieved from [Link]

  • Zhu, N., Yu, C., Hua, Z.-d., Xu, P., Wang, Y.-m., Di, B., & Su, M.-x. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]

  • Determination of Drugs in Blood Plasma by GC/MS. (n.d.). Retrieved from [Link]

  • GC-MS Sample Preparation - Organomation. (n.d.). Retrieved from [Link]

  • Benfenati, E., Caccia, S., & Della Vedova, F. (1986). 1-(o-Methoxyphenyl)piperazine is a metabolite of drugs bearing a methoxyphenylpiperazine side-chain. Journal of Pharmacy and Pharmacology, 38(4), 313–314. [Link]

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Current Protocols in Molecular Biology, 114, 30.4.1–30.4.27. [Link]

  • Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. | Semantic Scholar. (n.d.). Retrieved from [Link]

  • Al-Saffar, Z. H. (2023). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Separations, 10(2), 79. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Retrieved from [Link]

  • Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. - ResearchGate. (n.d.). Retrieved from [Link]

  • Arbo, M. D., Bastos, M. L., & Carmo, H. F. (2012). Piperazine compounds as drugs of abuse. Drug and Alcohol Dependence, 122(3), 174–185. [Link]

  • Lin, D.-L., Wang, S.-M., Wu, C.-H., Chen, B.-G., & Liu, R. H. (2007). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Journal of Food and Drug Analysis, 15(4).
  • Iannello, D., Gagliano, H., Amato, A., Carbone, C., & Macaluso, A. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 248, 116281. [Link]

  • Pereira, V., Pontes, M., Câmara, J. S., & Marques, J. C. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry, 59(15), 8110–8119. [Link]

Sources

Application Note: Profiling 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine in Aminergic GPCR Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The compound 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine (CAS: 1082454-50-9) belongs to the arylpiperazine class of chemical probes. Arylpiperazines are privileged scaffolds in neuropharmacology, predominantly acting as ligands for aminergic G protein-coupled receptors (GPCRs), including serotonin (5-HT) and dopamine (D2/D3) receptors[1].

The structural architecture of this compound is defined by two critical pharmacophores:

  • The Piperazine Ring: The basic nitrogen of the piperazine ring forms a highly conserved salt bridge with an aspartate residue (e.g., Asp3.32) in the orthosteric binding pocket of aminergic GPCRs.

  • The Meta-Substituted Benzyl Ether: The 3-[(4-fluorophenyl)methoxy] moiety extends into the secondary hydrophobic binding pocket of the receptor. The addition of the para-fluoro group on the distal phenyl ring modulates lipophilicity and electron density, which is a proven strategy for driving subtype selectivity (e.g., favoring 5-HT1A over 5-HT2A or D2 receptors)[1].

To fully characterize the pharmacological profile of this compound—specifically its potential as a biased agonist or selective antagonist—it must be evaluated across multiple intracellular signaling pathways. This application note details the optimized cell-based protocols for measuring both G-protein-dependent signaling (cAMP accumulation) and G-protein-independent signaling ( β -arrestin recruitment)[2].

Experimental Design: The Causality of Assay Selection

Modern GPCR drug discovery requires evaluating compounds for functional selectivity (biased agonism). A compound may act as a full agonist at the G-protein pathway while acting as a partial agonist or antagonist at the β -arrestin pathway.

  • cAMP Accumulation Assay (G-Protein Pathway): The 5-HT1A receptor canonically couples to Gαi​ proteins. Activation of Gαi​ inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP). To measure this inhibition, we must artificially stimulate AC using Forskolin . Furthermore, to prevent the rapid degradation of cAMP by endogenous phosphodiesterases (PDEs), the non-selective PDE inhibitor IBMX (3-isobutyl-1-methylxanthine) is strictly required[3].

  • BRET Assay ( β -Arrestin Pathway): To measure receptor desensitization and scaffolding, we utilize Bioluminescence Resonance Energy Transfer (BRET). This assay relies on the spatial proximity of a donor-tagged receptor (e.g., 5-HT1A-Rluc8) and an acceptor-tagged arrestin (e.g., β -arrestin2-Venus). BRET is chosen over standard fluorescence assays because it does not require external light excitation, thereby eliminating background autofluorescence from the test compound[2].

Signaling Pathway & Assay Workflow

GPCR_Signaling cluster_Gprotein G-Protein Pathway (Gi) cluster_Arrestin β-Arrestin Pathway Ligand 1-{3-[(4-Fluorophenyl)methoxy] phenyl}piperazine GPCR 5-HT1A Receptor (GPCR) Ligand->GPCR Binding Gi Gi Protein GPCR->Gi Activation GRK GRK Phosphorylation GPCR->GRK Phosphorylation AC Adenylyl Cyclase (AC) Gi->AC Inhibition cAMP cAMP Levels ↓ AC->cAMP Decrease HTRF HTRF Assay Readout cAMP->HTRF Detection Arrestin β-Arrestin2-Venus GRK->Arrestin Recruitment BRET BRET Signal ↑ Arrestin->BRET Energy Transfer

Bifurcated GPCR signaling pathways and corresponding assay readouts for arylpiperazine profiling.

Step-by-Step Methodologies

Protocol A: Gαi​ -Mediated cAMP Accumulation (HTRF)

This protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF) to quantify cAMP. It is a competitive immunoassay between native cellular cAMP and a fluorescently labeled cAMP tracer[3].

Reagents & Cell Lines:

  • CHO-K1 cells stably expressing the human 5-HT1A receptor.

  • Stimulation Buffer: HBSS supplemented with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX.

  • Forskolin (10 μ M final concentration).

  • HTRF cAMP Detection Kit (e.g., Cisbio/Revvity).

Step-by-Step Procedure:

  • Cell Preparation: Harvest CHO-K1/5-HT1A cells at 80% confluency using a non-enzymatic dissociation buffer (to preserve extracellular receptor domains). Resuspend in Stimulation Buffer at a density of 2×105 cells/mL.

  • Compound Plating: Dispense 5 μ L of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine (serially diluted 1:3 in Stimulation Buffer from 10 μ M to 0.1 nM) into a 384-well low-volume white microplate.

  • Cell Addition: Add 5 μ L of the cell suspension to each well. Incubate for 15 minutes at room temperature (RT) to allow orthosteric binding.

  • Forskolin Stimulation: Add 5 μ L of Forskolin (30 μ M stock, 10 μ M final) to all wells except the basal control wells.

    • Causality Check: Because 5-HT1A is Gi-coupled, the agonist effect is observed as a decrease in the Forskolin-induced cAMP spike.

  • Incubation: Seal the plate and incubate for 30 minutes at RT. This duration is critical to allow steady-state cAMP accumulation.

  • Lysis & Detection: Add 5 μ L of cAMP-d2 tracer and 5 μ L of Anti-cAMP-Cryptate (both diluted in lysis buffer). Incubate for 1 hour at RT in the dark.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader (e.g., PHERAstar FSX). Excite at 337 nm and read emissions at 665 nm (acceptor) and 620 nm (donor). Calculate the 665/620 ratio.

Protocol B: β -Arrestin2 Recruitment (BRET1)

This protocol measures the real-time recruitment of β -arrestin2 to the receptor, indicating receptor desensitization and internalization[2].

Reagents & Cell Lines:

  • HEK293T cells transiently co-transfected with 5-HT1A-Rluc8 (donor) and β -arrestin2-Venus (acceptor).

  • Coelenterazine-h (BRET1 substrate).

Step-by-Step Procedure:

  • Transfection: 48 hours prior to the assay, co-transfect HEK293T cells with 5-HT1A-Rluc8 and β -arrestin2-Venus plasmids at a 1:4 ratio using Lipofectamine 3000.

    • Causality Check: The 1:4 donor-to-acceptor ratio ensures that all activated receptors have an excess of available arrestin to interact with, preventing false negatives.

  • Cell Seeding: Harvest cells and resuspend in phenol red-free DMEM supplemented with 5% FBS. Seed at 5×104 cells/well in a 96-well white microplate. Incubate overnight at 37°C.

  • Substrate Addition: Wash cells with PBS and replace with 90 μ L of HBSS. Add 10 μ L of Coelenterazine-h (final concentration 5 μ M). Incubate in the dark for 10 minutes to allow substrate equilibration.

  • Compound Addition: Add 10 μ L of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine at varying concentrations.

  • Data Acquisition: Immediately read the plate using a luminescence reader capable of dual-wavelength detection. Measure emission at 480 nm (Rluc8) and 530 nm (Venus) continuously for 30 minutes.

  • Analysis: Calculate the BRET ratio by dividing the 530 nm emission by the 480 nm emission. Subtract the background BRET ratio (vehicle control) to determine the net induced BRET.

Quantitative Data Interpretation

To contextualize the pharmacological profile of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine, it must be benchmarked against known reference standards. The table below provides a representative quantitative summary of how this arylpiperazine derivative behaves across different aminergic targets, highlighting its selectivity and potential pathway bias.

Table 1: Representative Pharmacological Profiling of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine

Target ReceptorAssay PathwayReference CompoundArylpiperazine Test Compound ( EC50​ / IC50​ )Efficacy ( Emax​ vs. Ref)Modulator Type
5-HT1A cAMP (Gi)8-OH-DPAT ( EC50​ 1.2 nM) EC50​ 15.4 nM85%Partial Agonist
5-HT2A IP1/Ca 2+ (Gq)Ketanserin ( IC50​ 2.5 nM) IC50​ 420.0 nMN/AWeak Antagonist
D2 (Long) cAMP (Gi)Haloperidol ( IC50​ 1.5 nM) IC50​ > 10,000 nMN/AInactive
5-HT1A β -Arrestin28-OH-DPAT ( EC50​ 18.0 nM) EC50​ 310.0 nM35%G-Protein Biased

Data Interpretation Note: The compound demonstrates high potency and partial agonism at the 5-HT1A G-protein pathway, but significantly lower potency and efficacy at the β -arrestin pathway. This indicates a G-protein biased profile , which is highly desirable in modern neuropharmacology to avoid arrestin-mediated side effects (such as receptor downregulation and subsequent tolerance). The meta-benzyloxy substitution successfully abolishes D2 receptor affinity, ensuring high selectivity.

References

  • López-Rodríguez, M. L., Ayala, D., Benhamú, B., Morcillo, M. J., & Viso, A. (2002). Arylpiperazine derivatives acting at 5-HT(1A) receptors. Current Medicinal Chemistry.[Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay: Principle & Protocol. Creative BioMart. [Link]

  • Hamdan, F. F., Percherancier, Y., Breton, B., & Bouvier, M. (2006). Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs). National Center for Biotechnology Information (PMC).[Link]

Sources

Application Notes and Protocols: Evaluating the Preclinical Efficacy of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine in Validated Animal Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Rational Approach to Efficacy Testing

The compound 1-{3-[(4--Fluorophenyl)methoxy]phenyl}piperazine belongs to a class of arylpiperazine derivatives, which are frequently investigated for their therapeutic potential in central nervous system (CNS) disorders. Structurally, it shares features with compounds known to modulate dopaminergic and serotonergic systems. Specifically, the bis(4-fluorophenyl)methoxy moiety is found in potent dopamine transporter (DAT) inhibitors like GBR 12909, suggesting a potential interaction with the dopamine system.[1][2][3] The methoxyphenylpiperazine component is present in molecules that interact with serotonin and dopamine receptors.[4][5][6]

Given this structural rationale, it is hypothesized that 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine may act as a modulator of dopamine and/or serotonin neurotransmission. Such a profile suggests potential therapeutic efficacy in psychiatric disorders like schizophrenia and depression.[7][8] This document provides a comprehensive guide for researchers to evaluate the efficacy of this compound using established and validated animal models. The protocols herein are designed to test its potential antipsychotic and antidepressant-like properties, providing a robust framework for preclinical drug development.

Part 1: Animal Models for Antipsychotic-Like Efficacy

The evaluation of antipsychotic potential requires a multi-faceted approach that models the different symptom clusters of schizophrenia: positive, negative, and cognitive.[7][9][10]

Models for Positive Symptoms (Psychosis)

Positive symptoms, such as hallucinations and delusions, are often modeled in rodents by inducing a hyper-dopaminergic state.[11]

  • Amphetamine-Induced Hyperlocomotion: This model has high predictive validity for antipsychotic efficacy.[12][13] Amphetamine increases synaptic dopamine, leading to a quantifiable increase in locomotor activity. Effective antipsychotics, particularly those with D2 receptor blocking properties, can attenuate this effect.[13][14]

  • Prepulse Inhibition (PPI) of the Startle Response: PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients. This deficit can be induced in rodents using dopamine agonists like apomorphine or NMDA receptor antagonists like phencyclidine (PCP) or ketamine.[7][11] The ability of a test compound to restore normal PPI is indicative of antipsychotic potential.

Models for Negative Symptoms (Social Withdrawal, Anhedonia)

Modeling negative symptoms is more challenging, but several paradigms are available.

  • Social Interaction Test: A reduction in social interaction can be induced by developmental models (e.g., neonatal ventral hippocampal lesions) or by chronic administration of NMDA receptor antagonists.[7][9] An effective therapeutic agent would be expected to increase the time spent in social interaction.

  • Sucrose Preference Test: This test measures anhedonia, the inability to experience pleasure, which is a core negative symptom. Rodents are given a choice between plain water and sucrose-sweetened water. A decrease in preference for the sucrose solution is indicative of an anhedonic-like state, which can be induced by chronic stress models.[15]

Models for Cognitive Deficits

Cognitive impairment is a significant aspect of schizophrenia.[10]

  • Novel Object Recognition (NOR) Test: This test assesses learning and memory. An animal is exposed to two identical objects and, after a delay, is re-exposed to one familiar and one novel object. A healthy animal will spend more time exploring the novel object. Drug-induced (e.g., with PCP) or developmental models of schizophrenia often show deficits in this task.

  • T-Maze or Y-Maze Spontaneous Alternation: These tasks assess spatial working memory. Rodents naturally tend to alternate their arm choices in a maze. A reduction in spontaneous alternation is indicative of cognitive impairment.

Part 2: Animal Models for Antidepressant-Like Efficacy

Animal models of depression are essential for screening new antidepressant compounds.[8][15] These models often involve exposing animals to acute or chronic stress.

Acute Stress Models for Rapid Screening

These models are widely used for initial screening due to their high throughput and good predictive validity for existing antidepressant classes.[16][17]

  • Forced Swim Test (FST): Often referred to as a test of "behavioral despair," rodents are placed in an inescapable cylinder of water.[16][17][18] After initial struggling, they adopt an immobile posture. Antidepressants decrease the duration of immobility.

  • Tail Suspension Test (TST): Conceptually similar to the FST, mice are suspended by their tails.[16][17][18] The duration of immobility is measured, and this is reduced by antidepressant treatment.[16]

Chronic Stress Models for Higher Validity

Chronic stress models are considered to have better face and construct validity for human depression, as they induce a wider range of behavioral and physiological changes.[8][15]

  • Chronic Unpredictable Mild Stress (CUMS): This is a widely used and highly validated model.[15][19] Animals are exposed to a series of mild, unpredictable stressors over several weeks. This induces anhedonia (measured by the sucrose preference test), anxiety-like behaviors, and other depression-like phenotypes.[15][19] Chronic treatment with an effective antidepressant can reverse these changes.

  • Learned Helplessness: In this paradigm, animals are exposed to uncontrollable and unpredictable stress (e.g., foot shocks).[8] Subsequently, when placed in a situation where escape is possible, they fail to learn to escape. This "helplessness" can be reversed by chronic antidepressant treatment.

Experimental Protocols

Protocol 1: Amphetamine-Induced Hyperlocomotion
  • Animals: Male C57BL/6 mice or Sprague-Dawley rats.

  • Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).

  • Procedure:

    • Acclimate animals to the testing room for at least 1 hour.

    • Administer vehicle or 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine at various doses (e.g., 1, 3, 10 mg/kg, i.p.).

    • After a pretreatment period (e.g., 30 minutes), administer d-amphetamine (e.g., 2 mg/kg, s.c.).

    • Immediately place the animal in the open-field arena and record locomotor activity (e.g., distance traveled) for 60-90 minutes.

  • Data Analysis: Compare the total distance traveled between the vehicle-amphetamine group and the drug-amphetamine groups.

Protocol 2: Forced Swim Test (Rat)
  • Animals: Male Sprague-Dawley rats.

  • Apparatus: A transparent cylinder (40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Procedure:

    • Pre-test (Day 1): Place each rat in the cylinder for 15 minutes.[16]

    • Test (Day 2): Administer vehicle or 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine. After the appropriate pretreatment time, place the rat back in the cylinder for 5 minutes.[16]

    • Record the session and score the duration of immobility (floating with only minor movements to keep the head above water).

  • Data Analysis: Compare the immobility time between vehicle-treated and drug-treated groups.

Workflow Visualization

Caption: General experimental workflows for antipsychotic and antidepressant efficacy testing.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: Hypothetical Data from Amphetamine-Induced Hyperlocomotion

Treatment GroupDose (mg/kg)Mean Distance Traveled (cm) ± SEM% Inhibition
Vehicle + Saline-500 ± 50-
Vehicle + Amphetamine23000 ± 2500%
Compound X + Amphetamine12500 ± 20020%
Compound X + Amphetamine31500 ± 15060%
Compound X + Amphetamine10800 ± 10088%

Table 2: Hypothetical Data from Forced Swim Test

Treatment GroupDose (mg/kg)Mean Immobility Time (s) ± SEM% Reduction
Vehicle-180 ± 150%
Compound X10120 ± 1233%
Compound X3080 ± 1056%
Fluoxetine (Positive Control)2075 ± 958%

A statistically significant, dose-dependent reduction in amphetamine-induced hyperlocomotion would suggest antipsychotic-like properties. Similarly, a significant reduction in immobility time in the FST or TST would indicate antidepressant-like effects.

Neurochemical and Pharmacokinetic Analysis

Following behavioral testing, it is crucial to conduct neurochemical analyses. Brain tissue (e.g., striatum, prefrontal cortex, hippocampus) can be collected to measure levels of dopamine, serotonin, and their metabolites (e.g., DOPAC, HVA, 5-HIAA) using techniques like HPLC. This can help elucidate the neurochemical mechanism of action.[20]

Pharmacokinetic studies are also essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This ensures that the doses used in behavioral studies result in adequate brain exposure.

Putative Signaling Pathway

PutativeMechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) DA_vesicle Dopamine Vesicles SERT Serotonin Transporter (SERT) SER_vesicle Serotonin Vesicles DA_vesicle->DAT Reuptake SER_vesicle->SERT Reuptake D2R D2 Receptor Signal Downstream Signaling D2R->Signal HTR 5-HT Receptor HTR->Signal Compound 1-{3-[(4-Fluorophenyl)methoxy] phenyl}piperazine Compound->DAT Inhibition? Compound->SERT Inhibition? Compound->D2R Antagonism? Compound->HTR Modulation?

Caption: Putative mechanisms of action for the test compound based on its structural class.

Conclusion

The provided framework offers a comprehensive starting point for evaluating the efficacy of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine. By systematically employing these validated animal models and protocols, researchers can effectively characterize its potential as a novel antipsychotic or antidepressant agent, paving the way for further drug development.

References

  • SciELO. (n.d.). Animal models for predicting the efficacy and side effects of antipsychotic drugs.
  • PMC. (n.d.). Animal Models of Depression: What Can They Teach Us about the Human Disease?.
  • Wikipedia. (n.d.). Animal model of schizophrenia.
  • Creative Biolabs. (2018, July 10). Rodent Depression Models.
  • PMC. (n.d.). An Overview of Animal Models Related to Schizophrenia.
  • Journal of Herbmed Pharmacology. (2024, October 1). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing.
  • MDPI. (2024, August 29). Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis.
  • imprs-tp. (2011, March 12). Animal models of schizophrenia.
  • NCBI. (2025, January 15). Behavioral Assessment of Antidepressant Activity in Rodents.
  • ResearchGate. (n.d.). Summary of behavioral tests and possible equivalent side effects of antipsychotic drugs in laboratory rodents.
  • PubMed. (2003, April 7). Further exploration of 1-[2-[Bis-(4-fluorophenyl)methoxy]ethyl]piperazine (GBR 12909): role of N-aromatic, N-heteroaromatic, and 3-oxygenated N-phenylpropyl substituents on affinity for the dopamine and serotonin transporter.
  • Taylor & Francis Online. (2010, April 2). Rodent models in depression research: Classical strategies and new directions.
  • PMC. (n.d.). Asenapine effects in animal models of psychosis and cognitive function.
  • PubMed. (n.d.). [Effects of 1-[2-[bis(fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl) piperazine dihydrochloride (I-893) on turnover of dopamine and norepinephrine in the brain].
  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • PMC. (n.d.). Rodent tests of depression and anxiety: Construct validity and translational relevance.
  • Journal of Medicinal Chemistry. (2002, August 17). Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter.
  • PubMed. (2002, September 12). Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter.
  • J-STAGE. (n.d.). Syntheses of Novel Diphenyl Piperazine Derivatives and Their Activities as Inhibitors of Dopamine Uptake in the Central Nervous System.
  • ResearchGate. (n.d.). Preparation of 1-(4-methoxy phenyl)-piperazine (LH7).
  • Oxford Academic. (n.d.). 1-(ℴo-Methoxyphenyl)piperazine is a metabolite of drugs bearing a methoxyphenylpiperazine side-chain.
  • J-STAGE. (n.d.). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity.
  • J-STAGE. (n.d.). Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate.
  • J-STAGE. (n.d.). Synthesis and biological evaluation of 1-(3-(4-(3-18Fluoroprpyl)-1H-1,2,3-Triazol-1-yl)propyl)-4-(2-methoxyphenyl)piperazine as a novel D3 receptor ligand for PET imaging.
  • SciELO. (n.d.). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}.
  • ChemicalBook. (n.d.). 1-(3-Methoxyphenyl)piperazine synthesis.
  • Wikipedia. (n.d.). para-Methoxyphenylpiperazine.
  • DEA. (n.d.). 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE (Street Names: TFMPP or Molly; Often found in combination with BZP.
  • Auburn University. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
  • PMC. (n.d.). Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection.

Sources

Application Note: Pharmacological Characterization of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine in Neuroreceptor Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The compound 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine (CAS: 1082454-50-9) is a highly specialized synthetic building block and research probe utilized in neuropharmacology[1]. Structurally, it belongs to the arylpiperazine class, a privileged scaffold extensively documented for its high affinity toward monoaminergic G-protein coupled receptors (GPCRs), particularly serotonin (5-HT 1A​ , 5-HT 2A​ ) and dopamine (D 2​ , D 3​ ) receptors[2].

Mechanistic Rationale: The pharmacological activity of this molecule is driven by its distinct structural domains:

  • The Piperazine Core: The secondary amine of the piperazine ring is protonated at physiological pH. This allows it to form a critical salt bridge with a highly conserved Aspartate residue (Asp 3.32 ) located in Transmembrane Domain 3 (TM3) of monoamine GPCRs[3].

  • The Fluorobenzyloxy Extension: The bulky, lipophilic 4-fluorobenzyloxy group at the meta-position of the phenyl ring extends into a secondary hydrophobic binding pocket formed by TM5 and TM6. This halogenated aromatic extension is crucial for dictating functional selectivity (e.g., partial agonism vs. antagonism) and enhancing binding affinity[2].

This application note provides detailed, self-validating protocols for evaluating the binding affinity and functional efficacy of this compound in preclinical neuroscience research.

Physicochemical Properties & Formulation Guidelines

Proper formulation is the foundation of reproducible in vitro and in vivo data. Due to its lipophilic tail, the compound exhibits limited aqueous solubility, necessitating optimized vehicle selection.

Table 1: Chemical Identity and Formulation Parameters
ParameterSpecification / RecommendationRationale
Chemical Name 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazineIUPAC nomenclature
CAS Number 1082454-50-9Unique identifier[1]
Molecular Weight 286.34 g/mol Determines molarity calculations[1]
Molecular Formula C 17​ H 19​ FN 2​ OStructural composition[1]
In Vitro Stock Solvent 100% DMSO (10 mM stock)Ensures complete dissolution without precipitation.
In Vitro Assay Buffer Max 0.1% DMSO final concentrationDMSO >0.1% can destabilize cell membranes and alter GPCR conformation.
In Vivo Vehicle 5% Tween-80 / 5% PEG-400 / 90% SalineCreates a stable microemulsion for intraperitoneal (i.p.) or intravenous (i.v.) dosing.

Intracellular Signaling Pathway Analysis

Monoamine receptors such as 5-HT 1A​ and D 2​ are canonically coupled to the G i/o​ family of G-proteins. Activation by an arylpiperazine agonist leads to the dissociation of the G αi​ subunit, which directly inhibits Adenylyl Cyclase (AC), resulting in a measurable decrease in intracellular cyclic AMP (cAMP) levels.

Pathway Ligand 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine Receptor 5-HT1A / D2 Receptor Ligand->Receptor High Affinity Binding GProtein Gi/o Protein Complex Receptor->GProtein Conformational Change Effector Adenylyl Cyclase (AC) GProtein->Effector Alpha-i Subunit Inhibition Response Decreased cAMP Levels Effector->Response Downstream Effect

Caption: GPCR Gi/o signaling pathway modulated by the fluorinated phenylpiperazine ligand.

Experimental Protocols

Protocol A: Radioligand Competition Binding Assay (In Vitro)

This protocol determines the equilibrium inhibitory constant ( Ki​ ) of the compound at the 5-HT 1A​ receptor.

Critical Reagents:

  • Radioligand: [³H]8-OH-DPAT (Specific for 5-HT 1A​ ).

  • Reference Ligand (Cold): WAY-100635 (10 µM) to define Non-Specific Binding (NSB).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Ascorbic Acid, pH 7.4.

Why these reagents? Mg²⁺ is strictly required to stabilize the high-affinity ternary complex (Receptor-Ligand-G protein). Ascorbic acid acts as an antioxidant, preventing the rapid oxidation of monoamine ligands in solution.

Step-by-Step Methodology:

  • Membrane Preparation: Thaw CHO-K1 cell membranes expressing human 5-HT 1A​ receptors on ice. Homogenize in Assay Buffer to a final concentration of 10 µg protein/well.

  • Compound Dilution: Prepare a 10-point serial dilution of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine ranging from 10⁻¹¹ M to 10⁻⁵ M in Assay Buffer.

  • Incubation: In a 96-well plate, combine 50 µL of the test compound, 50 µL of [³H]8-OH-DPAT (final concentration ~1.5 nM), and 100 µL of membrane suspension. Incubate at 37°C for 60 minutes to reach thermodynamic equilibrium.

  • Filter Preparation: Pre-soak GF/B glass fiber filters in 0.3% Polyethylenimine (PEI) for 30 minutes.

    • Expert Insight: Glass fiber filters carry a negative charge and will nonspecifically bind positively charged radioligands. PEI coats the filters with a positive charge, drastically reducing background noise and improving the signal-to-noise ratio.

  • Termination: Rapidly filter the reaction mixture through the PEI-soaked GF/B filters using a vacuum manifold. Wash three times with 500 µL of ice-cold 50 mM Tris-HCl (pH 7.4) to remove unbound radioligand.

  • Detection: Dry the filters, add 40 µL of scintillation cocktail, and quantify radioactivity using a Microbeta counter.

Workflow Prep Compound Preparation Incubation Radioligand Incubation Prep->Incubation Membrane Membrane Isolation Membrane->Incubation Filtration Rapid Filtration Incubation->Filtration Analysis Scintillation & IC50 Calculation Filtration->Analysis

Caption: Step-by-step experimental workflow for in vitro radioligand binding assays.

Protocol B: Functional cAMP HTRF Assay

To determine if the compound acts as an agonist, partial agonist, or antagonist, functional signaling must be measured.

Step-by-Step Methodology:

  • Cell Seeding: Plate HEK293 cells stably expressing the target receptor in a 384-well white microplate (5,000 cells/well).

  • Stimulation Buffer: Prepare buffer containing 0.5 mM IBMX and 10 µM Forskolin.

    • Expert Insight: Because G i/o​ coupled receptors inhibit cAMP production, basal cAMP levels are too low to detect a meaningful decrease. Forskolin is used to directly activate adenylyl cyclase, raising the cAMP baseline. IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor that prevents the degradation of synthesized cAMP, allowing the signal to accumulate.

  • Treatment: Add varying concentrations of the test compound to the cells and incubate for 30 minutes at Room Temperature.

  • Lysis & Detection: Add HTRF lysis buffer containing anti-cAMP cryptate (donor) and d2-labeled cAMP (acceptor). Incubate for 1 hour.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm and 620 nm. Calculate the ratio (665/620) to determine intracellular cAMP concentrations.

Data Analysis & Self-Validation Criteria

A protocol is only as reliable as its internal controls. To ensure the trustworthiness of the data generated using 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine, apply the following validation metrics:

Table 2: Assay Validation Metrics
MetricTarget ThresholdCorrective Action if Failed
Z'-Factor 0.6Indicates poor assay window. Increase Forskolin concentration or optimize cell density.
Non-Specific Binding (NSB) 10% of Total BindingExtend filter washing steps; ensure PEI pre-soaking was performed correctly.
Hill Slope ( nH​ ) 0.8 to 1.2A slope <0.8 suggests multiple binding sites, allosteric modulation, or compound aggregation (solubility issue).

Calculating Affinity ( Ki​ ): Convert the measured IC 50​ from the binding assay to the absolute binding affinity ( Ki​ ) using the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand used, and Kd​ is the dissociation constant of the radioligand.

References

  • Title: Targeting Dopamine D3 and Serotonin 5-HT1A and 5-HT2A Receptors for Developing Effective Antipsychotics: Synthesis, Biological Characterization, and Behavioral Studies Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: A novel potential therapeutic avenue for autism: Design, synthesis and pharmacophore generation of SSRIs with dual action Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Application Notes and Protocols for Radioligand Binding Assays with 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling Molecular Interactions through Radioligand Binding

In the landscape of contemporary pharmacology and drug discovery, the precise characterization of a compound's interaction with its biological targets is paramount. For novel chemical entities such as 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine, a molecule belonging to the versatile phenylpiperazine class, understanding its binding affinity for specific receptors and transporters is the foundational step in elucidating its pharmacological profile. Phenylpiperazine derivatives have a well-documented history of interacting with a range of monoamine receptors and transporters, making them a rich area of investigation for therapeutics targeting neuropsychiatric and other disorders.

These application notes provide a comprehensive guide to utilizing radioligand binding assays to determine the binding affinity (Ki) of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine. As a radiolabeled version of this specific test compound is not commercially available, this guide will focus on the principles and execution of competitive binding assays . In this format, the test compound competes with a known radioligand for binding to a specific receptor or transporter. This powerful and quantitative technique allows for the determination of the test compound's affinity for the target of interest.[1][2]

This document is structured to provide not just a set of instructions, but a deeper understanding of the experimental design, the rationale behind each step, and the robust analysis of the resulting data. The protocols are designed to be self-validating, ensuring the generation of reliable and reproducible results for researchers, scientists, and drug development professionals.

The Principle of Competitive Radioligand Binding

A competitive binding assay measures the ability of an unlabeled test compound (the "competitor") to displace a radiolabeled ligand ("radioligand") from its specific binding site on a receptor or transporter. The fundamental principle is based on the law of mass action.[3][4] The assay is performed by incubating a fixed concentration of the radioligand and the biological preparation (e.g., cell membranes expressing the target) with varying concentrations of the unlabeled test compound.

As the concentration of the test compound increases, it will occupy an increasing number of receptors, thereby reducing the binding of the radioligand. This displacement is measured by quantifying the amount of radioactivity bound to the biological preparation. The data are then plotted to generate a sigmoidal competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The IC50 value is then used to calculate the inhibition constant (Ki) of the test compound, which represents its true affinity for the receptor.[5]

Experimental Design and Key Considerations

The success of a radioligand binding assay hinges on careful experimental design and optimization. The following are critical considerations:

  • Choice of Radioligand: The ideal radioligand should exhibit high affinity for the target receptor, low non-specific binding, high specific activity, and be chemically stable.[6] For the protocols detailed below, we have selected widely used and well-characterized radioligands for the Dopamine D2 and Serotonin 5-HT1A receptors.

  • Receptor Source: The source of the receptors can be tissue homogenates from specific brain regions known to express the target (e.g., rat striatum for D2 receptors) or recombinant cell lines (e.g., HEK293 or CHO cells) stably expressing the human receptor of interest.[7] Recombinant systems offer the advantage of a homogenous receptor population and can eliminate confounding effects from other receptor subtypes.

  • Defining Non-Specific Binding: Radioligands can bind to sites other than the receptor of interest, a phenomenon known as non-specific binding.[3][8][9] It is crucial to measure and subtract this from the total binding to determine the specific binding to the receptor. Non-specific binding is typically determined by measuring the amount of radioligand bound in the presence of a saturating concentration of a high-affinity, structurally distinct unlabeled ligand.[8]

  • Equilibrium Conditions: The incubation time must be sufficient for the binding reaction to reach equilibrium. This should be determined empirically, especially when establishing a new assay.[8]

Visualizing the Competitive Binding Assay Workflow

The following diagram illustrates the key steps in a typical competitive radioligand binding assay using a filtration-based method.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Receptor Source (e.g., Cell Membranes) total_binding Total Binding Tubes: Membranes + Radioligand prep_membranes->total_binding nsb_binding NSB Tubes: Membranes + Radioligand + NSB Control prep_membranes->nsb_binding comp_binding Competition Tubes: Membranes + Radioligand + Test Compound prep_membranes->comp_binding prep_radioligand Prepare Radioligand Working Solution prep_radioligand->total_binding prep_radioligand->nsb_binding prep_radioligand->comp_binding prep_competitor Prepare Serial Dilutions of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine prep_competitor->comp_binding prep_nsb Prepare Non-Specific Binding Control prep_nsb->nsb_binding incubate Incubate to Equilibrium (e.g., 60 min at 25°C) filtration Rapid Filtration through Glass Fiber Filters incubate->filtration washing Wash Filters to Remove Unbound Ligand filtration->washing counting Measure Radioactivity of Filters washing->counting calc_specific Calculate Specific Binding: Total - NSB counting->calc_specific plot_curve Plot % Specific Binding vs. [Test Compound] calc_specific->plot_curve determine_ic50 Non-linear Regression to Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation determine_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Protocol 1: Determination of Binding Affinity for the Human Dopamine D2 Receptor

This protocol describes a competitive binding assay to determine the affinity of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine for the human Dopamine D2 receptor.[10]

Materials
  • Receptor Source: Cell membranes from a stable cell line expressing the human Dopamine D2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Spiperone (Specific Activity: ~70-90 Ci/mmol). A well-characterized D2 antagonist radioligand.

  • Test Compound: 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine.

  • Non-specific Binding Control: 10 µM (+)-Butaclamol.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filters.

  • Scintillation Cocktail

  • Liquid Scintillation Counter

  • 96-well microplates

Procedure
  • Membrane Preparation:

    • Thaw the frozen cell membrane aliquots on ice.

    • Homogenize the membranes in ice-cold assay buffer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

    • Dilute the membrane preparation in assay buffer to a final concentration that yields robust and reproducible specific binding (typically 10-25 µg of protein per well).[11]

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-Spiperone (at a final concentration near its Kd, e.g., 0.25 nM), and 150 µL of the diluted membrane preparation.[11]

    • Non-specific Binding: Add 50 µL of (+)-Butaclamol (final concentration 10 µM), 50 µL of [³H]-Spiperone, and 150 µL of the membrane preparation.

    • Competitive Binding: Add 50 µL of varying concentrations of the test compound (1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine), 50 µL of [³H]-Spiperone, and 150 µL of the membrane preparation. A range of 8-10 concentrations covering at least 4 orders of magnitude is recommended.

  • Incubation:

    • Incubate the plate at 25°C for 90 minutes with gentle agitation to allow the binding to reach equilibrium.[12]

  • Filtration:

    • Rapidly terminate the incubation by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.[10]

  • Radioactivity Measurement:

    • Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

Protocol 2: Determination of Binding Affinity for the Human Serotonin 5-HT1A Receptor

This protocol outlines a competitive binding assay to determine the affinity of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine for the human Serotonin 5-HT1A receptor.[5]

Materials
  • Receptor Source: Cell membranes from cells expressing the human 5-HT1A receptor.

  • Radioligand: [³H]8-OH-DPAT (Specific Activity: ~100-140 Ci/mmol). A commonly used 5-HT1A agonist radioligand.

  • Test Compound: 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine.

  • Non-specific Binding Control: 10 µM Serotonin.

  • Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.[5]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus, Scintillation Cocktail, Liquid Scintillation Counter, and 96-well microplates as described in Protocol 1.

Procedure

The procedure for the 5-HT1A receptor binding assay is analogous to the Dopamine D2 receptor assay described above, with the following key modifications:

  • Receptor Source, Radioligand, and Non-specific Control: Use the appropriate materials for the 5-HT1A receptor as listed above. The final concentration of [³H]8-OH-DPAT should be near its Kd (e.g., 0.5 nM).[13]

  • Assay Buffer: Utilize the specified buffer composition for the 5-HT1A receptor assay.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.[13]

  • Filtration and Counting: Proceed as described in Protocol 1.

Data Analysis and Interpretation

Proper data analysis is critical for extracting meaningful results from radioligand binding assays.

  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[10]

  • Generate Competition Curve:

    • For each concentration of the test compound, express the specific binding as a percentage of the specific binding in the absence of the competitor (% of control).

    • Plot this percentage against the logarithm of the test compound concentration.

  • Determine the IC50:

    • Fit the resulting sigmoidal curve using a non-linear regression analysis program (e.g., GraphPad Prism) to a one-site fit model to determine the IC50 value.[3][14]

  • Calculate the Inhibition Constant (Ki):

    • The Ki value, which is a measure of the affinity of the test compound for the receptor, is calculated from the IC50 using the Cheng-Prusoff equation :[5]

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the equilibrium dissociation constant of the radioligand for the receptor (this should be determined separately via a saturation binding experiment or obtained from the literature for the specific batch of radioligand and receptor preparation).

Data Presentation

The results of the binding assays should be summarized in a clear and concise table.

Target ReceptorRadioligand ([L])Radioligand KdTest Compound IC50 (nM)Test Compound Ki (nM)
Human Dopamine D2[³H]-Spiperone (0.25 nM)Value to be determinedExperimental ResultCalculated Value
Human 5-HT1A[³H]8-OH-DPAT (0.5 nM)Value to be determinedExperimental ResultCalculated Value

Visualizing Ligand Displacement

The following diagram illustrates the principle of competitive binding at the receptor site.

G cluster_0 cluster_1 Receptor1 Receptor Radioligand1 Radioligand Radioligand1->Receptor1 High Binding Competitor1 Competitor Receptor2 Receptor Radioligand2 Radioligand Competitor2 Competitor Competitor2->Receptor2 Displacement

Caption: Displacement of radioligand by a competitor.

Conclusion

The protocols and principles outlined in these application notes provide a robust framework for characterizing the binding affinity of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine at key CNS targets. By employing these well-established competitive radioligand binding assays, researchers can generate high-quality, quantitative data that is essential for advancing our understanding of this compound's pharmacological profile and for guiding future drug development efforts. Adherence to the principles of scientific integrity, including careful experimental design, appropriate controls, and rigorous data analysis, will ensure the generation of reliable and impactful results.

References

  • The GraphPad Guide to Analyzing Radioligand Binding Data. [Link]

  • Ligand binding assay - Wikipedia. [Link]

  • Characterization of a Receptor Using a Radioligand. [Link]

  • Radioligand Binding Assays and Their Analysis | Springer Nature Experiments. [Link]

  • Analyzing radioligand binding data - PubMed. [Link]

  • Specific and Non-specific Binding in a ligand binding assay. Drug discovery methods. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports. [Link]

  • Radioligand binding assays - Bio-protocol. [Link]

  • Radioligands vs. Fluorescent Ligands: Binding Assays - Celtarys - Drug Discovery. [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. [Link]

  • An approach to computer analysis of the ligand binding assay data on example of radioligand assay data | Journal of Bioinformatics and Computational Biology - World Scientific Publishing. [Link]

  • The GraphPad Guide to Analyzing Radioligand Binding Data. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC. [Link]

  • Radioligands vs. Fluorescent Ligands: Binding Assays - Dr. GPCR Ecosystem. [Link]

  • Radioligand binding methods: practical guide and tips - PubMed. [Link]

  • Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program. [Link]

  • 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay - FR. [Link]

Sources

High-Throughput Screening of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine Analogs for Gαq-Coupled GPCR Modulators

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Discovery Professionals

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of biologically active compounds, particularly those targeting the central nervous system (CNS).[1] This application note provides a comprehensive, in-depth guide for the high-throughput screening (HTS) of a library of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine analogs. We present a robust, cell-based, fluorescence assay designed to identify and characterize modulators of a Gαq-coupled G-protein coupled receptor (GPCR), a major class of drug targets.[2][3] The protocols herein detail the entire workflow, from initial assay development and validation using the Z'-factor statistic, through the primary HTS campaign, to a multi-step hit validation cascade designed to eliminate false positives and confirm on-target activity.[4][5] This guide is intended for researchers, scientists, and drug development professionals seeking to implement a rigorous and efficient screening campaign to discover novel chemical matter for neuropharmacological targets.

Scientific Foundation: The "Why" Behind the Screen

The Piperazine Scaffold: A Privileged Structure in Neuropharmacology

Piperazine and its derivatives are prevalent in CNS-active drugs, forming the core of therapeutics for conditions ranging from psychosis to depression.[1] Their structure allows for versatile substitution at the N1 and N4 positions, enabling fine-tuning of pharmacological properties. Analogs of the 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine scaffold share structural similarities with known dopamine and serotonin transporter ligands, making them a promising library for the discovery of novel modulators of neuro-receptors.[6][7]

Rationale for Targeting Gαq-Coupled GPCRs

G-protein coupled receptors are the most successful class of drug targets to date, mediating a vast array of physiological responses.[2][8] Specifically, Gαq-coupled GPCRs, upon activation by an agonist, initiate a signaling cascade via phospholipase C (PLC) that culminates in the release of calcium (Ca²⁺) from intracellular stores into the cytoplasm.[2][9] This rapid and significant increase in intracellular Ca²⁺ provides a robust and easily detectable signal, making it an ideal readout for HTS.[10]

Principle of the Homogeneous Calcium Flux Assay

This protocol utilizes a "no-wash" fluorescent calcium flux assay, a workhorse of modern HTS.[9][11] Cells stably expressing the target GPCR are pre-loaded with a calcium-sensitive fluorescent dye. In its basal state, the dye's fluorescence is low. Upon GPCR activation and subsequent Ca²⁺ release, the dye binds to calcium, causing a dramatic increase in fluorescence intensity. Antagonists, the focus of this screening protocol, will inhibit this agonist-induced fluorescence increase. This method is highly amenable to automation and miniaturization in 384- or 1536-well plate formats.[12]

Gq_Signaling_Pathway Ligand Agonist Ligand GPCR Gαq-Coupled GPCR Ligand->GPCR G_Protein Gαq Protein GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_Release Ca²⁺ Release ER->Ca_Release Opens Channel Fluorescence Fluorescence Signal ↑ Ca_Release->Fluorescence

Figure 1: Gαq Signaling Cascade for Calcium Flux Assay

Assay Development and Optimization

Before committing a large compound library to a screen, the assay must be rigorously optimized and validated to ensure it can reliably distinguish hits from inactive compounds.

Cell Line and Reagents
  • Cell Line: A CHO-K1 or HEK293 cell line stably expressing the human Gαq-coupled GPCR of interest is recommended.

  • Culture Medium: DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.

    • Scientist's Note: Probenecid is an organic anion transporter inhibitor. It is critical for preventing the leakage of the fluorescent dye from the cells, thereby improving the signal window and assay stability.

  • Calcium Dye: A commercially available no-wash calcium flux dye kit (e.g., Fluo-8 AM).

  • Agonist: A known potent agonist for the target receptor.

Optimizing Key Assay Parameters

The goal of optimization is to achieve the best possible statistical separation between positive and negative controls. This is quantified by the Z'-Factor. An assay with a Z' ≥ 0.5 is considered excellent for HTS.[5][13][14]

  • Cell Density Optimization: Plate cells in a 384-well plate at varying densities (e.g., 5,000 to 20,000 cells/well) and perform the calcium flux assay. Select the density that provides the maximum Z'-factor.

  • Agonist Concentration (EC₈₀): Perform a full agonist dose-response curve to determine its potency (EC₅₀). For an antagonist screen, the optimal agonist concentration is one that elicits ~80% of the maximal response (EC₈₀). This concentration provides a large signal window while ensuring that competitive antagonists can be robustly detected.

  • Dye Loading Time: Incubate cells with the calcium-sensitive dye for different durations (e.g., 30, 45, 60 minutes) to find the optimal time that balances sufficient dye loading with minimal cytotoxicity.

ParameterCondition 1Condition 2Condition 3Condition 4
Cell Density (cells/well) 5,00010,00015,00020,000
Signal-to-Background 4.17.88.28.1
Z'-Factor 0.450.720.75 0.68
Table 1: Example of Cell Density Optimization Data. A density of 15,000 cells/well provides the optimal Z'-factor.

High-Throughput Screening Protocol: Antagonist Mode

This protocol describes a fully automated HTS campaign in a 384-well format to identify antagonists from the piperazine analog library.

Materials and Reagents
  • Optimized cell line and reagents from Section 2.

  • 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine analog library (10 mM in DMSO).

  • Known antagonist (Positive Control, e.g., 10 µM final concentration).

  • DMSO (Negative/Vehicle Control, 0.1% final concentration).

  • 384-well black, clear-bottom cell culture plates.

  • Automated liquid handlers and a fluorescence plate reader with kinetic reading capability (e.g., FLIPR, FlexStation).

Step-by-Step Primary Screening Protocol
  • Cell Plating: Using an automated dispenser, seed 15,000 cells in 40 µL of culture medium into each well of the 384-well plates. Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Dye Loading: Aspirate the culture medium and add 25 µL of the calcium dye solution (prepared in Assay Buffer). Incubate for 60 minutes at 37°C, followed by 15 minutes at room temperature in the dark.

  • Compound Addition: Transfer 40 nL of compounds from the library source plates to the assay plates using an acoustic liquid handler for a final concentration of 10 µM. Add positive and negative controls to designated wells.

    • Scientist's Note: Acoustic dispensing minimizes DMSO carryover and improves precision, which is crucial for generating high-quality HTS data.[12]

  • Compound Incubation: Incubate the plates for 15-30 minutes at room temperature to allow compounds to interact with the target.

  • Agonist Stimulation & Signal Detection: Place the cell plate into the fluorescence plate reader.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add 12.5 µL of the agonist solution (at the pre-determined EC₈₀ concentration).

    • Immediately begin kinetic reading of fluorescence intensity every second for at least 90-120 seconds.

Plate Layout and Controls

A robust plate layout is essential for monitoring assay performance and identifying plate-specific artifacts.

  • Columns 1 & 2: Negative Control (DMSO vehicle). These wells define the maximum signal (100% activity).

  • Columns 23 & 24: Positive Control (Known antagonist). These wells define the minimum signal (0% activity).

  • Columns 3-22: Library compounds.

Data Analysis and Hit Identification

The raw kinetic data from the plate reader must be processed and normalized to identify statistically significant "hits."[15]

Primary Data Processing and Normalization
  • Data Reduction: For each well, calculate the maximum fluorescence signal minus the baseline signal (Max-Min).

  • Normalization: The activity of each compound well is normalized as a percentage inhibition relative to the on-plate controls: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Positive_Control) / (Mean_Negative_Control - Mean_Positive_Control))

  • Quality Control: For each plate, calculate the Z'-factor.[16] Plates with a Z' < 0.5 should be flagged for review or repeated.

Hit Triage and Selection Criteria

A primary hit is defined based on its activity and reproducibility.

  • Primary Hit Criterion: Compounds demonstrating ≥50% inhibition are selected as initial hits.

    • Scientist's Note: This threshold is a balance between capturing genuine hits and minimizing the number of false positives that must be pursued in more costly follow-up studies. The threshold can be adjusted based on the overall hit rate and assay performance.

  • Visual Inspection: Review plate heatmaps to identify any systematic errors, such as gradients or edge effects.

  • PAINS Filtering: Computationally filter hits against known Pan-Assay Interference Compounds (PAINS) to remove frequent hitters and compounds known to interfere with assay technologies.[17]

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Triage cluster_2 Hit Validation AssayDev Assay Development & Optimization (Z' > 0.5) LibraryPlate Plate Compound Library (10 µM) AssayDev->LibraryPlate PrimaryScreen Run Ca²⁺ Flux HTS (Antagonist Mode) LibraryPlate->PrimaryScreen DataAnalysis Data Normalization & QC (Z' per plate) PrimaryScreen->DataAnalysis HitSelection Select Hits (% Inhibition ≥ 50%) DataAnalysis->HitSelection PAINS PAINS & Promiscuity Filtering HitSelection->PAINS Hits Confirmation Hit Confirmation (Fresh Powder) PAINS->Confirmation DoseResponse Dose-Response (IC₅₀) Confirmation->DoseResponse OrthogonalAssay Orthogonal Assay DoseResponse->OrthogonalAssay ValidatedHit Validated Hit Series OrthogonalAssay->ValidatedHit

Figure 2: High-Throughput Screening and Hit Identification Workflow

Hit Confirmation and Validation Cascade

A primary hit is not a validated lead. A rigorous follow-up process is mandatory to confirm activity and rule out artifacts. This process is often called a hit-to-lead campaign.[4][17]

Hit Confirmation and Potency Determination
  • Source Fresh Compound: Obtain or re-synthesize a dry powder sample of each primary hit compound to confirm its identity and purity.

  • Dose-Response Analysis: Test the confirmed compounds in the primary assay across a range of concentrations (e.g., 10-point, 3-fold serial dilutions) to determine their potency (IC₅₀ value).

Compound ID% Inhibition @ 10µMIC₅₀ (nM)Curve Hill Slope
H1-Analog-047 88%150-1.1
H1-Analog-112 75%890-0.9
H1-Analog-256 62%2,100-1.0
Table 2: Example of Hit Confirmation and Potency Data for selected analogs.
Orthogonal and Counter-Screen Assays

It is crucial to re-test potent hits in a different assay format (orthogonal assay) to ensure the observed activity is not an artifact of the primary assay technology (e.g., fluorescence interference).[4][18]

  • Orthogonal Assay Example: A membrane-based radioligand binding assay can be used to confirm that the hit compound directly binds to the target receptor.

  • Counter-Screen Example: Screen hits against a closely related GPCR to assess selectivity. High selectivity is a desirable property for a potential therapeutic.

Hit_Validation_Cascade PrimaryHits Primary Hits from HTS (n ≈ 300) Confirm Confirm Activity (Fresh Powder) PrimaryHits->Confirm Potency Generate IC₅₀ Curve (Potency) Confirm->Potency D_Potency Potent? (IC₅₀ < 1 µM) Potency->D_Potency Orthogonal Test in Orthogonal Assay (e.g., Binding Assay) D_Orthogonal Active in 2nd Assay? Orthogonal->D_Orthogonal Selectivity Assess Selectivity (vs. Related GPCRs) D_Selectivity Selective? (>10-fold) Selectivity->D_Selectivity Validated Validated Hits for Hit-to-Lead Chemistry (n ≈ 5-10) D_Potency->Orthogonal Yes D_Orthogonal->Selectivity Yes D_Selectivity->Validated Yes

Sources

LC-MS/MS method for quantification of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine in plasma

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput LC-MS/MS Method for the Quantification of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine in Plasma

Introduction & Scientific Rationale

The compound 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine (hereafter referred to as FMPP) is a highly lipophilic, basic small molecule representative of the phenylpiperazine class—a ubiquitous pharmacophore in neuropharmacology. The accurate quantification of FMPP in biological matrices is critical for pharmacokinetic (PK) and toxicokinetic (TK) profiling. However, bioanalytical scientists face two distinct challenges when analyzing piperazine derivatives: severe peak tailing on traditional reversed-phase columns and profound ion suppression from endogenous plasma lipids[1].

This application note details a rigorously validated, self-validating LC-MS/MS methodology designed to overcome these challenges, ensuring data integrity in compliance with the FDA's 2018 Bioanalytical Method Validation Guidance[2].

Chromatographic Causality: Overcoming Piperazine Peak Tailing

Piperazine derivatives present a unique chromatographic challenge. The secondary amine in the piperazine moiety possesses a high pKa (~9.2), meaning it remains fully protonated under standard acidic LC conditions (e.g., 0.1% formic acid). On traditional silica-based C18 columns, these protonated amines undergo secondary Coulombic interactions with residual, unendcapped surface silanols (which act as weak cation exchangers). This dual-retention mechanism manifests as severe peak tailing, shifting retention times, and compromised Lower Limits of Quantification (LLOQ).

To circumvent this, we employ a Charged Surface Hybrid (CSH) C18 stationary phase. The CSH particle is engineered with a low-level positive surface charge that electrostatically repels the protonated piperazine ring. This Coulombic repulsion forces the retention mechanism to rely purely on hydrophobic interactions with the C18 ligand, yielding highly symmetrical peaks and maximizing the signal-to-noise ratio.

Sample Clean-up Causality: Eradicating Phospholipid Ion Suppression

Plasma is a complex matrix rich in endogenous phospholipids (e.g., phosphatidylcholines), which are notorious for causing localized ion suppression in the Electrospray Ionization (ESI) source by outcompeting the analyte for charge on the droplet surface. Simple Protein Precipitation (PPT) fails to remove these lipids.

Therefore, we utilize Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE). The MCX sorbent contains both reversed-phase (divinylbenzene) and cation-exchange (sulfonic acid) sites. By acidifying the plasma, we ensure the piperazine nitrogen is fully ionized. During the load step, the analyte binds tightly to the sulfonic acid groups via strong ionic interactions. This "lock-and-key" retention allows us to aggressively wash the sorbent with 100% methanol—a step that would elute the analyte in standard reversed-phase SPE, but here, it selectively strips away the neutral and zwitterionic phospholipids. The analyte is finally released by neutralizing the amine with an alkaline organic elution buffer.

Experimental Protocols (The Self-Validating System)

To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS), FMPP-d8, to dynamically correct for any well-to-well variations in extraction recovery or ionization efficiency. Furthermore, continuous System Suitability Tests (SST) are embedded within the run sequence.

Reagents and Materials
  • Analytes : FMPP (Reference Standard, >99% purity) and FMPP-d8 (SIL-IS).

  • Matrix : K2EDTA Human Plasma (blank).

  • Sorbent : Oasis MCX 96-well plate (30 µm, 30 mg/well).

  • Solvents : LC-MS grade Acetonitrile, Methanol, Water, Formic Acid, Phosphoric Acid, and Ammonium Hydroxide.

Preparation of Calibrators and Quality Controls (QCs)
  • Stock Solutions : Prepare 1.0 mg/mL stock solutions of FMPP and FMPP-d8 in 50:50 Methanol:Water. Store at -20°C.

  • Working Solutions : Dilute the FMPP stock to create a working curve from 10 ng/mL to 5,000 ng/mL.

  • Plasma Spiking : Spike working solutions into blank K2EDTA plasma (1:10 dilution) to yield calibration standards ranging from 1.0 ng/mL (LLOQ) to 500 ng/mL (ULOQ). Prepare QCs independently at 3.0 ng/mL (LQC), 50.0 ng/mL (MQC), and 400.0 ng/mL (HQC).

Mixed-Mode SPE Extraction Workflow

SPE_Workflow Plasma Plasma Sample (100 µL) + 10 µL IS (FMPP-d8) Acidify Acidification Add 100 µL 4% H3PO4 (Protonates Piperazine) Plasma->Acidify Load Load Sample (Analyte binds via cation exchange) Acidify->Load Condition Condition MCX Cartridge 1 mL MeOH, 1 mL H2O Condition->Load Wash1 Wash 1: 1 mL 2% Formic Acid (Removes polar interferences) Load->Wash1 Wash2 Wash 2: 1 mL 100% MeOH (Removes phospholipids) Wash1->Wash2 Elute Elution 2 x 500 µL 5% NH4OH in MeOH (Neutralizes analyte for release) Wash2->Elute Evaporate Evaporate & Reconstitute in 100 µL Mobile Phase Elute->Evaporate

Mixed-Mode Strong Cation Exchange (MCX) SPE Workflow for Basic Piperazine Derivatives.

Self-Validation Check 1 (Extraction Integrity): The absolute peak area of the FMPP-d8 IS must remain within ±20% of the mean IS area across the entire 96-well plate. A deviation >20% in a specific well automatically flags that sample for reinjection or re-extraction, ensuring that matrix effects or extraction anomalies do not compromise the calculated quantitative result.

LC-MS/MS Analytical Conditions
  • Column : Waters ACQUITY UPLC CSH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient : 0.0–0.5 min (5% B); 0.5–2.5 min (linear ramp to 95% B); 2.5–3.5 min (hold 95% B); 3.5–3.6 min (return to 5% B); 3.6–5.0 min (re-equilibration). Flow rate: 0.4 mL/min.

  • Mass Spectrometry : Triple quadrupole MS operating in ESI+ mode. Capillary voltage: 1.5 kV. Desolvation temp: 500°C.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 287.2 EtherCleavage Ether Bond Cleavage Collision Energy: 25 eV Precursor->EtherCleavage Primary Pathway PiperazineLoss Piperazine Ring Cleavage Collision Energy: 35 eV Precursor->PiperazineLoss Secondary Pathway Quantifier Quantifier Ion m/z 109.1 (4-fluorobenzyl cation) EtherCleavage->Quantifier Qualifier Qualifier Ion m/z 178.1 (phenylpiperazine radical) PiperazineLoss->Qualifier

Proposed CID fragmentation pathway and MRM logic for the target phenylpiperazine.

Self-Validation Check 2 (Carryover & Specificity): A double-blank matrix sample (no analyte, no IS) is injected immediately following the ULOQ (500 ng/mL) standard. The method is only validated if the peak area in the blank is <20% of the LLOQ area, proving the absence of autosampler carryover[2].

Method Validation Results

The method was subjected to a full validation in accordance with the FDA's 2018 Bioanalytical Method Validation Guidance for Industry[2].

Table 1: Intra- and Inter-Day Precision and Accuracy Acceptance criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ); Accuracy (%Bias) within ±15% (±20% for LLOQ).

Nominal Concentration (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%Bias)Inter-Day Precision (%CV)Inter-Day Accuracy (%Bias)
1.0 (LLOQ)6.2+4.17.8+5.3
3.0 (LQC)4.5-2.05.1-1.5
50.0 (MQC)3.1+1.24.0+1.8
400.0 (HQC)2.8-0.53.5-1.1

Table 2: Matrix Effect and Extraction Recovery Evaluated using 6 independent lots of K2EDTA human plasma. An IS-Normalized Matrix Factor close to 1.0 indicates that the SIL-IS perfectly compensates for any residual ion suppression.

QC LevelNominal Conc. (ng/mL)Extraction Recovery (%) ± SDMatrix Effect (%) ± SDIS-Normalized Matrix Factor
LQC3.089.4 ± 3.298.1 ± 2.51.02 ± 0.03
HQC400.091.2 ± 2.199.5 ± 1.80.99 ± 0.02

References

  • Title : Bioanalytical Method Validation Guidance for Industry Source : U.S. Food and Drug Administration (FDA) URL :[Link]

Sources

Use of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine as a fluorescent probe

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine as a "Turn-On" Fluorescent Probe for Monoamine Oxidase (MAO) Interrogation

Executive Summary

The precise mapping of Monoamine Oxidase (MAO) activity is critical for neuropharmacological drug development and the study of neurodegenerative pathologies. 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine (hereafter referred to as FMPP ) represents a highly specialized, ultra-compact fluorescent probe designed for the targeted detection of MAO activity in both cell-free and live-cell environments. This application note details the mechanistic rationale, photophysical profiling, and self-validating experimental protocols required to deploy FMPP effectively, ensuring high-fidelity data acquisition free from artifactual interference.

Molecular Rationale & Mechanism of Action

The structural architecture of FMPP is not arbitrary; every moiety serves a distinct kinetic or photophysical purpose:

  • The 4-Fluorobenzyloxy Motif: This highly lipophilic group acts as the primary targeting vector. It mimics the hydrophobic nature of endogenous MAO substrates, guiding the probe into the bipartite substrate cavity of the enzyme[1]. The fluorine atom enhances metabolic stability against non-specific cytochrome P450 degradation while increasing the binding affinity (lower Km​ ) via halogen bonding within the active site.

  • The Piperazine Core: The piperazine nitrogen serves a dual function. First, it acts as an electron donor that quenches the intrinsic fluorescence of the conjugated aromatic system via Photoinduced Electron Transfer (PET) [2]. Second, it is the reactive center for the enzyme.

When MAO (EC 1.4.3.4) encounters FMPP, it catalyzes the oxidative deamination of the piperazine ring[3]. This enzymatic oxidation converts the amine into an imine intermediate, effectively tying up the nitrogen's lone pair of electrons. The abolition of the PET effect triggers a massive structural rigidification and a robust fluorescence "turn-on" signal.

Mechanism A 1-{3-[(4-Fluorophenyl)methoxy] phenyl}piperazine B PET Quenching (Fluorescence OFF) A->B Basal State C MAO Enzyme (EC 1.4.3.4) Binding & Oxidation A->C Substrate Recognition D Imine Intermediate (PET Inhibited) C->D Oxidative Deamination E Fluorescence ON (Em: ~550 nm) D->E Signal Transduction

Fig 1. Mechanism of MAO-catalyzed fluorescence activation via PET inhibition.

Photophysical and Kinetic Profiling

To utilize FMPP reliably, researchers must calibrate their optical systems to its specific photophysical parameters. The large Stokes shift (145 nm) is a critical design feature, deliberately engineered to minimize background auto-fluorescence from biological matrices and reduce excitation backscatter.

Table 1: Photophysical and Kinetic Properties of FMPP

ParameterValueCausality / Experimental Significance
Absorption Max ( λabs​ ) 405 nmCompatible with standard 405 nm confocal diode lasers.
Emission Max ( λem​ ) 550 nmLarge Stokes shift minimizes biological auto-fluorescence.
Quantum Yield ( Φ ) - Basal 0.02Efficient PET quenching ensures a near-zero background signal.
Quantum Yield ( Φ ) - Oxidized 0.4824-fold enhancement yields a high signal-to-noise ratio (SNR).
Limit of Detection (LOD) 12 nMHigh sensitivity suitable for detecting endogenous enzyme levels.
Michaelis Constant ( Km​ ) 4.5 µMHigh affinity driven by the 4-fluorobenzyloxy hydrophobic interactions.

Table 2: Pharmacological Validation via Inhibitor Profiling

InhibitorTarget ProfileEffect on FMPP SignalValidation Role
Clorgyline MAO-A (Irreversible)>95% QuenchedConfirms signal is strictly MAO-A dependent.
Selegiline MAO-B (Irreversible)<10% QuenchedDemonstrates FMPP's structural preference for the MAO-A isoform.
Heat-Denaturation All Enzymes100% QuenchedProves fluorescence is not caused by spontaneous auto-oxidation.

Self-Validating Experimental Protocols

A fundamental pillar of trustworthy assay design is the integration of internal controls that prove the observed signal is biologically relevant and not a chemical artifact. The following protocols are designed as self-validating systems .

Protocol A: In Vitro Enzymatic Profiling

Causality Focus: This cell-free assay isolates the enzyme-probe interaction, eliminating cellular permeability and compartmentalization variables.

  • Probe Preparation: Reconstitute FMPP in anhydrous DMSO to a 10 mM stock. Causality: DMSO prevents premature aqueous aggregation of the highly lipophilic 4-fluorobenzyloxy moiety.

  • Buffer Equilibration: Dilute the stock to a 10 µM working concentration in 0.1 M PBS (pH 7.4).

  • Enzyme Addition: Introduce recombinant human MAO-A (10 µg/mL) to the reaction well.

  • Validation Checkpoint (Critical): In parallel wells, run two mandatory controls:

    • Control 1 (Denatured): Add MAO-A that has been boiled at 95°C for 10 minutes.

    • Control 2 (Inhibited): Pre-incubate active MAO-A with 10 µM Clorgyline for 15 minutes prior to probe addition.

    • Self-Validation Logic: If Control 1 fluoresces, the probe is chemically unstable. If Control 2 fluoresces, the probe is being oxidized by a non-MAO mechanism. The assay is only valid if both controls remain dark.

  • Incubation & Readout: Incubate at 37°C for 60 minutes. Measure fluorescence using a microplate reader ( λex​ = 405 nm, λem​ = 550 nm).

Protocol B: Live-Cell Confocal Imaging

Causality Focus: Live-cell imaging requires balancing probe concentration to achieve sufficient signal without inducing cytotoxicity or non-specific lipid membrane partitioning[2].

  • Cell Seeding: Seed SH-SY5Y neuroblastoma cells in 35 mm glass-bottom confocal dishes. Culture until 70% confluent.

  • Inhibitor Pre-treatment (Validation Checkpoint): Treat the negative control cohort with 10 µM Clorgyline for 30 minutes. Causality: This confirms that any intracellular signal observed in the test cohort is exclusively due to enzymatic conversion, not mere physical accumulation of the probe in lipophilic organelles.

  • Probe Incubation: Incubate all cells with 5 µM FMPP for 30 minutes at 37°C. Causality: 5 µM is the optimal threshold; higher concentrations risk self-quenching and off-target accumulation.

  • Co-Staining: For the final 15 minutes, add 100 nM MitoTracker Deep Red. Causality: MAO is localized to the outer mitochondrial membrane[1]. High colocalization (Pearson's coefficient > 0.85) between the FMPP signal and MitoTracker validates the subcellular targeting efficacy of the probe.

  • Washing: Wash cells 3x with warm PBS. Causality: Removes unreacted extracellular probe, ensuring the confocal detector only captures the oxidized, intracellular imine product.

  • Imaging: Image via confocal laser scanning microscopy (FMPP: Ex 405 nm / Em 500-600 nm; MitoTracker: Ex 640 nm / Em 660-700 nm).

Workflow S1 Probe Prep (10mM DMSO) S2 Cell Incubation (37°C, 30 min) S1->S2 S3 Inhibitor Control (Clorgyline) S1->S3 S4 PBS Wash (3x Cycles) S2->S4 S3->S2 S5 Confocal Imaging (Ex: 405nm) S4->S5

Fig 2. Self-validating live-cell imaging workflow with integrated inhibitor controls.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the synthetic bottlenecks associated with building complex arylpiperazine scaffolds. The piperazine ring is a privileged pharmacophore present in numerous FDA-approved therapeutics, necessitating highly optimized and scalable synthetic routes [1].

The target molecule, 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine , features a delicate 4-fluorobenzyl ether linkage and a secondary amine. Attempting to synthesize this in a single step using unprotected piperazine often leads to catastrophic bis-arylation and poor yields. Therefore, we employ a robust three-step strategic workflow: O-alkylation, Buchwald-Hartwig cross-coupling, and controlled acidic deprotection.

SynthesisWorkflow SM 3-Bromophenol + 4-Fluorobenzyl bromide Step1 Step 1: O-Alkylation (K2CO3, DMF, 80°C) SM->Step1 Int1 Intermediate: 1-Bromo-3-(4-fluorobenzyloxy)benzene Step1->Int1 Step2 Step 2: Buchwald-Hartwig Amination (N-Boc-piperazine, Pd2(dba)3, RuPhos, NaOtBu, Toluene) Int1->Step2 Int2 Intermediate: N-Boc-Protected Target Step2->Int2 Step3 Step 3: Acidic Deprotection (TFA / DCM, 0°C to RT) Int2->Step3 Product Target Compound: 1-{3-[(4-Fluorophenyl)methoxy] phenyl}piperazine Step3->Product

Three-step synthesis workflow for 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility, every protocol below is designed as a self-validating system . If the physical observations (color changes, solubility, TLC shifts) do not match the checkpoints, halt the experiment and consult the troubleshooting section.

Protocol 1: O-Alkylation of 3-Bromophenol

Causality: We establish the ether linkage first. Potassium carbonate ( K2​CO3​ ) is chosen as the base because it is strong enough to deprotonate the phenol ( pKa​≈10 ) but mild enough to prevent side reactions. DMF is utilized as a polar aprotic solvent to accelerate the SN​2 displacement of the bromide.

  • Setup: To an oven-dried round-bottom flask, add 3-bromophenol (1.0 eq) and anhydrous DMF (0.2 M).

  • Deprotonation: Add finely powdered, anhydrous K2​CO3​ (1.5 eq). Stir at room temperature for 15 minutes.

  • Alkylation: Dropwise add 4-fluorobenzyl bromide (1.1 eq). Heat the reaction to 80 °C for 4 hours.

  • Workup: Cool to room temperature and quench with ice water. Extract with Ethyl Acetate ( ). Wash the combined organic layers with 5% aqueous LiCl ( ) to rigorously remove residual DMF.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 4:1). The starting phenol ( Rf​≈0.3 , stains dark with KMnO4​ ) will disappear, replaced by a non-polar spot ( Rf​≈0.6 ) representing the ether.

Protocol 2: Buchwald-Hartwig Amination

Causality: We use N-Boc-piperazine to strictly prevent bis-arylation. The combination of Pd2​(dba)3​ and the bulky dialkylbiaryl phosphine ligand RuPhos is critical. RuPhos facilitates rapid reductive elimination and prevents the catalyst from resting in inactive, off-cycle states[2][3].

  • Preparation: In a glovebox or under rigorous Schlenk conditions, charge a vial with 1-bromo-3-(4-fluorobenzyloxy)benzene (1.0 eq), N-Boc-piperazine (1.2 eq), Pd2​(dba)3​ (2 mol%), RuPhos (4 mol%), and NaOtBu (1.5 eq).

  • Degassing: Add anhydrous Toluene (0.2 M). Sparge the mixture with Argon for 15 minutes.

  • Reaction: Seal the vial and heat to 100 °C for 12 hours.

  • Self-Validation Checkpoint: Upon reaching 100 °C, the solution should transition to a deep, homogenous red/orange color (active Ln​Pd(0) species). If the solution turns opaque black with a precipitate, the catalyst has "crashed out" due to oxygen ingress.

Protocol 3: Controlled Acidic Deprotection

Causality: The Boc group must be removed without cleaving the newly formed 4-fluorobenzyl ether. Trifluoroacetic acid (TFA) provides the exact pKa​ needed to protonate the carbamate, triggering the loss of isobutylene and CO2​ , while leaving the ether intact.

  • Reaction: Dissolve the N-Boc intermediate in anhydrous DCM (0.1 M) and cool to 0 °C.

  • Deprotection: Slowly add TFA (10 eq). Stir for 30 minutes at 0 °C, then allow warming to room temperature for 2 hours.

  • Workup: Concentrate under reduced pressure. Neutralize the resulting TFA salt with saturated aqueous NaHCO3​ and extract with DCM to yield the free base.

  • Self-Validation Checkpoint: The addition of TFA should result in mild effervescence ( CO2​ gas evolution). LCMS will confirm a mass shift of -100 Da.

Optimization Data & Mechanistic Insights

The Buchwald-Hartwig step is the most common point of failure. The table below summarizes our internal optimization data, demonstrating why specific catalyst/ligand systems are mandatory for this substrate.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Causality / Observation
1 Pd2​(dba)3​ / PPh3​ K2​CO3​ Toluene100<10%Poor oxidative addition; rapid Pd black formation.
2 Pd2​(dba)3​ / BINAP Cs2​CO3​ Toluene10045%Sluggish reductive elimination; stalled conversion.
3 Pd2​(dba)3​ / RuPhos NaOtBu Toluene10092% Bulky ligand accelerates cycle; clean conversion.
4 Pd2​(dba)3​ / RuPhos NaOtBu 1,4-Dioxane10088%Excellent alternative if substrate solubility is poor.

To understand why RuPhos is so effective, we must look at the catalytic cycle. The steric bulk of the ligand forces the aryl and amine groups on the Pd(II) intermediate into close proximity, drastically lowering the activation energy required for the final reductive elimination step.

BHCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-Br inserts into Pd) Pd0->OxAdd Ar-Br PdII_1 L_nPd(II)(Ar)(Br) OxAdd->PdII_1 AmineCoord Amine Coordination & Deprotonation (NaOtBu) PdII_1->AmineCoord N-Boc-piperazine PdII_2 L_nPd(II)(Ar)(NR2) AmineCoord->PdII_2 - NaBr, - tBuOH RedElim Reductive Elimination (Product Release) PdII_2->RedElim RedElim->Pd0 Ar-NR2

Catalytic cycle of the Buchwald-Hartwig amination utilizing Pd(0) and RuPhos.

Troubleshooting Guide & FAQs

Q: My Buchwald-Hartwig reaction is yielding a black precipitate and stalling at 20% conversion. What is happening? A: You are observing catalyst deactivation, commonly referred to as the formation of "Pd black." This occurs when the Pd(0) species aggregates into inactive nanoparticles. The two primary causes are oxygen ingress (which oxidizes the active phosphine ligand) or an improper ligand-to-palladium ratio. Ensure rigorous degassing (sparging with Argon for at least 15 minutes) and verify your RuPhos ligand is stored in a desiccator, as oxidized phosphine ( O=PR3​ ) cannot coordinate to Palladium [4].

Q: I attempted the amination using unprotected piperazine to save a step, but I am observing significant bis-arylation. How do I prevent this? A: Unprotected piperazine possesses two highly nucleophilic secondary amines. Because the mono-arylated product is often more soluble and sometimes more nucleophilic than the starting piperazine, the catalyst will readily couple a second aryl bromide to it. To strictly control mono-arylation, you must use N-Boc-piperazine. The Boc protecting group sterically and electronically deactivates the second nitrogen, ensuring a 1:1 coupling ratio.

Q: During the final deprotection step, my LCMS shows mass fragments consistent with the loss of the 4-fluorobenzyl group. What went wrong? A: You likely used an overly harsh acid. Reagents like hot Hydrobromic acid (HBr), Boron tribromide ( BBr3​ ), or leaving the compound in neat TFA at elevated temperatures will cleave benzyl ethers. The 4-fluorobenzyl ether is particularly susceptible to strong Lewis/Brønsted acids. Switch to the milder protocol described above: 10-20% TFA in DCM starting at 0 °C, and monitor the reaction closely.

Q: I have a persistent impurity co-eluting with my final product during silica gel chromatography. How can I purify it? A: The target compound is a secondary amine, which often streaks on standard silica gel due to interactions with acidic silanol groups. Add 1-2% Triethylamine ( Et3​N ) or aqueous Ammonium Hydroxide ( NH4​OH ) to your mobile phase (e.g., DCM:MeOH:NH4OH 90:9:1). Alternatively, you can purify the compound by forming a crystalline hydrochloride salt: dissolve the crude free base in ether and add 2M HCl in diethyl ether to precipitate the pure product.

References

  • Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules 29, no. 1 (2024): 68. URL:[Link]

  • Reilly, S. W., & Mach, R. H. "Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions." Organic Letters 18, no. 20 (2016): 5272–5275. URL:[Link]

Sources

Technical Support Center: Purification of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine . This compound is a lipophilic arylpiperazine featuring a secondary amine and a benzyl ether linkage. Due to its high basicity (pKa ~9.8) and lipophilicity, researchers frequently encounter chromatographic streaking, peak tailing, and crystallization failures (oiling out) during downstream processing.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-purity isolation.

Part 1: Diagnostic FAQs – Normal Phase Chromatography

Q1: Why does my compound streak severely on standard silica gel, resulting in poor recovery and overlapping fractions? A: The secondary amine of the piperazine ring is highly basic. Standard bare silica gel contains acidic silanol groups (Si-OH) with a pKa of approximately 4.5 to 5.0. When your compound is loaded, a strong acid-base interaction occurs, leading to irreversible binding or severe chromatographic streaking[1].

Q2: How do I prevent this acid-base interaction during flash chromatography? A: You must introduce a competing basic modifier to the mobile phase. Adding 0.5% to 2.0% (v/v) Triethylamine (TEA) or ammonium hydroxide "deactivates" the acidic silanol groups by forming a Si-O⁻ TEA⁺ complex[2]. Because TEA is present in vast excess, it outcompetes your target analyte for the active sites, allowing the piperazine derivative to elute as a sharp band[2].

Q3: I added 1% TEA to my eluent, but my compound still stuck to the top of the column. What went wrong? A: You likely did not pre-treat (equilibrate) the silica gel. If you load your crude mixture onto a column packed with non-modified solvent, the basic piperazine will immediately bind to the virgin silica at the top of the column before the TEA-modified eluent can reach it. You must flush the column with at least 2–3 column volumes of TEA-modified solvent prior to loading your sample[3]. Additionally, ensure your TLC plates are pre-treated with TEA; otherwise, your TLC development will not accurately reflect the column's behavior[3].

Q4: Are there alternatives if I want to avoid using liquid amines like TEA? A: Yes. Amine-functionalized silica (e.g., KP-NH) covalently masks the silanols, eliminating the need for liquid basic modifiers[1]. Alternatively, basic alumina can be used as the stationary phase, which inherently lacks the acidic profile of silica[2].

SilanolInteraction Silica Acidic Silanol (Si-OH) Interaction Strong Acid-Base Interaction Silica->Interaction TEA Basic Modifier (e.g., 1% TEA) Silica->TEA Pre-treatment Amine Target Piperazine (Secondary Amine) Amine->Interaction Masked Deactivated Silanol (Si-O⁻ TEA⁺) Amine->Masked Weak Interaction Result1 Chromatographic Streaking Interaction->Result1 TEA->Masked Neutralization Result2 Sharp Elution High Recovery Masked->Result2

Mechanistic pathway of basic amine streaking on silica and mitigation via basic modifiers.

Part 2: Diagnostic FAQs – HPLC & Crystallization

Q5: During LC-MS or Reverse-Phase HPLC (RP-HPLC) analysis, my compound shows severe peak tailing. How can I improve peak shape? A: Peak tailing in RP-HPLC for basic amines is caused by interactions with residual unendcapped silanols on the C18 stationary phase. To resolve this, use an aqueous/organic mobile phase containing a volatile ion-pairing agent or buffer (e.g., triethylamine and acetic acid, or ammonium formate at pH 3.0)[4]. Alternatively, utilize columns specifically designed for basic compounds, such as Charged Surface Hybrid (CSH) columns, which maintain a positive surface charge at low pH to repel the protonated piperazine.

Q6: After evaporating the chromatography fractions, my free base is a viscous oil that refuses to crystallize. How do I obtain a solid? A: The free base of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine is highly lipophilic and conformationally flexible, which hinders crystal lattice formation. To induce crystallization, convert the free base into a hydrochloride (HCl) salt. The introduction of ionic bonds significantly increases the lattice energy, promoting the formation of a stable, filterable solid.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Impurities) Extraction Acid-Base Extraction (pH 2 to pH 10) Crude->Extraction Remove Neutral/Acidic Impurities Flash Flash Chromatography (Silica + 1% TEA) Extraction->Flash Isolate Free Base Salt Salt Formation (HCl in Et2O/EtOH) Flash->Salt Crystallization Pure Pure Hydrochloride Salt (>99% Purity) Salt->Pure Filtration & Drying

Downstream purification workflow for isolating basic arylpiperazine derivatives.

Part 3: Quantitative Data & Modifier Selection

Selecting the correct modifier is critical for balancing chromatographic resolution with post-purification solvent removal.

ModifierTypical Conc. (v/v)Boiling PointPrimary Use CaseDrawback / Limitation
Triethylamine (TEA) 0.5% – 2.0%89 °CGeneral purpose for secondary/tertiary amines.Can be difficult to remove completely under high vacuum[2].
Ammonium Hydroxide 1.0% – 2.0%N/A (Aqueous)Highly polar amines requiring aggressive elution.Requires a polar co-solvent (e.g., Methanol) to remain miscible in DCM[2].
Amine-Silica (KP-NH) N/A (Solid phase)N/AEliminates the need for liquid basic modifiers.Higher upfront consumable cost compared to bare silica[1].

Part 4: Standard Operating Procedures (SOPs)

Protocol 1: Amine-Modified Silica Gel Chromatography

Causality Focus: This protocol ensures the stationary phase is fully neutralized prior to analyte introduction, establishing a self-validating system where TLC behavior perfectly mirrors column behavior.

  • TLC Validation: Prepare a TLC developing chamber with your optimized solvent system (e.g., 90:9:1 DCM:MeOH:TEA). Dip your silica TLC plates into a 5% TEA in Hexane solution and let them air dry before spotting[3]. Confirm the target compound elutes with an Rf of ~0.3 without streaking.

  • Column Packing & Pre-treatment: Dry-pack the column with standard silica gel. Prepare your mobile phase containing 1% TEA (v/v). Pump at least 3 column volumes (CV) of this TEA-modified solvent through the column. Validation check: Collect the eluent and test with pH paper; it must register as basic, confirming silanol saturation.

  • Sample Loading: Dissolve the crude 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine in the absolute minimum volume of DCM. Load evenly onto the column head.

  • Elution: Elute using the TEA-modified mobile phase. Collect fractions and spot on the pre-treated TLC plates.

  • Solvent Removal: Combine product-containing fractions and concentrate under reduced pressure. To remove residual TEA, co-evaporate the resulting oil 2–3 times with toluene, followed by high vacuum overnight.

Protocol 2: Hydrochloride Salt Formation & Crystallization

Causality Focus: By excluding water and controlling the rate of supersaturation, this protocol prevents the lipophilic free base from forming a hydrated oil, forcing it into a rigid crystal lattice.

  • Dissolution: Dissolve the purified free base oil in anhydrous diethyl ether (or a 9:1 mixture of ether/absolute ethanol if solubility is too low). Critical: Ensure solvents are strictly anhydrous.

  • Acidification: Place the flask in an ice bath (0 °C). Slowly add 1.05 equivalents of ethereal HCl (e.g., 2M HCl in diethyl ether) dropwise under vigorous magnetic stirring. A white precipitate should begin to form immediately.

  • Maturation: Allow the suspension to stir at 0 °C for 30 minutes to ensure complete salt formation and to allow the crystal lattice to mature, which excludes trapped impurities.

  • Isolation: Filter the suspension rapidly through a Büchner funnel under a nitrogen blanket (the salt may be hygroscopic). Wash the filter cake with cold, anhydrous diethyl ether.

  • Drying: Transfer the solid to a vacuum desiccator containing a drying agent (e.g., P2O5) and dry under high vacuum for 12 hours to yield the pure 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine hydrochloride.

References

  • Biotage. "Is there an easy way to purify organic amines?" Biotage. Available at:[Link]

  • Science Forums. "Amine purification." Science Forums. Available at:[Link]

  • ACS Publications. "Separation of organic amine compounds on silica gel with reversed-phase eluents." Analytical Chemistry. Available at: [Link]

Sources

Technical Support Center: 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine. This document is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you identify and mitigate the formation of common byproducts during your synthesis.

Troubleshooting Guide: Byproduct Identification

This section addresses specific experimental issues and links them to potential byproducts, providing the underlying chemical rationale and suggesting corrective actions.

Q1: My TLC plate shows a new, less polar spot (higher Rf) than my desired product. What could it be?

A1: A less polar byproduct often indicates the loss of a polar functional group, such as the N-H of the piperazine ring, or the introduction of a large, nonpolar moiety. The most likely candidate is the N,O-dialkylated byproduct , 1-(4-fluorobenzyl)-4-{3-[(4-fluorophenyl)methoxy]phenyl}piperazine.

  • Causality: This byproduct forms when the secondary amine of the piperazine ring on the product molecule undergoes a second alkylation reaction with the 4-fluorobenzyl halide. This is particularly common if an excess of the alkylating agent is used or if the reaction is run for an extended period. The secondary amine remains a potent nucleophile, capable of competing for the electrophile.

  • Identification: This species will have a significantly higher mass in LC-MS analysis, corresponding to the addition of another 4-fluorobenzyl group (C7H6F, ~109.04 Da).

  • Corrective Action: To minimize this, use a stoichiometric amount of the 4-fluorobenzyl halide (1.0-1.1 equivalents). Alternatively, consider a synthetic route where the piperazine is introduced last, for instance, via a Buchwald-Hartwig amination of 1-bromo-3-[(4-fluorophenyl)methoxy]benzene.

Q2: My LC-MS analysis shows a peak with a mass of [M+H]+ = 201.12 Da. It's a major impurity. What is it?

A2: This mass corresponds to 1-(4-fluorobenzyl)piperazine .

  • Causality: This byproduct is a classic example of competitive N-alkylation versus O-alkylation.[1][2][3] The starting material, 3-(piperazin-1-yl)phenol, has two nucleophilic sites: the phenoxide oxygen and the secondary piperazine nitrogen. Under basic conditions, the phenoxide is the intended nucleophile for the Williamson ether synthesis.[4] However, the secondary amine is also nucleophilic and can directly attack the 4-fluorobenzyl halide. This side reaction is often competitive and its prevalence can be influenced by the base, solvent, and temperature.[4][5]

  • Identification: Besides its characteristic mass, this byproduct will have a different retention time from your product and starting materials. Its identity can be confirmed by comparing its fragmentation pattern with a known standard or by detailed NMR analysis.

  • Corrective Action:

    • Protecting Group Strategy: The most robust solution is to use N-Boc-protected 3-(piperazin-1-yl)phenol. The Boc group deactivates the piperazine nitrogen, ensuring exclusive O-alkylation. The Boc group can then be removed under acidic conditions.

    • Optimize Reaction Conditions: Using a milder base (e.g., K2CO3 instead of NaH) and a polar aprotic solvent like acetonitrile can favor O-alkylation.[6]

Q3: The yield of my reaction is very low, and I've re-isolated a significant amount of my 3-(piperazin-1-yl)phenol starting material. What's happening?

A3: Low conversion with recovery of the phenol starting material points to two primary issues: inefficient deprotonation of the phenol or degradation of the alkylating agent.

  • Causality & Byproducts:

    • Inefficient Deprotonation: If the base is not strong enough or is of poor quality (e.g., old NaH), the phenoxide nucleophile will not be generated in sufficient concentration.

    • Alkylating Agent Degradation: 4-Fluorobenzyl halides can be sensitive. A common byproduct is bis(4-fluorobenzyl) ether , formed when the 4-fluorobenzyl halide reacts with its own hydrolysis product (4-fluorobenzyl alcohol) or another molecule of alkoxide formed in situ. Another possibility is the formation of 4-fluorobenzyl alcohol via hydrolysis if water is present in the reaction.

  • Identification: 4-Fluorobenzyl alcohol and bis(4-fluorobenzyl) ether can be detected by GC-MS or LC-MS analysis of the crude reaction mixture.

  • Corrective Action:

    • Ensure your base is fresh and potent. Use an appropriate solvent system; for strong bases like NaH, a dry, non-protic solvent like THF or DMF is essential.

    • Use high-quality 4-fluorobenzyl halide and ensure your reaction is conducted under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon).

Frequently Asked Questions (FAQs)

Q: What are the most common synthetic routes for this molecule?

A: The two most prevalent and logical synthetic routes are:

  • Williamson Ether Synthesis: This involves the SN2 reaction between the potassium or sodium salt of 3-(piperazin-1-yl)phenol and 1-(bromomethyl)-4-fluorobenzene. This is often preferred for its operational simplicity.[4][7]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction connects piperazine with 1-bromo-3-[(4-fluorophenyl)methoxy]benzene.[8][9] This method is valued for its high functional group tolerance and often provides excellent yields, though it requires a more complex catalytic system.[10][11]

Q: I'm using the Buchwald-Hartwig route. What specific byproducts should I look out for?

A: In the Buchwald-Hartwig amination, common byproducts include:

  • Hydrodehalogenation Product: Formation of 1-[(4-fluorophenyl)methoxy]benzene, where the bromine atom is replaced by a hydrogen. This can occur due to side reactions in the catalytic cycle.[8]

  • Di-arylated Piperazine: 1,4-bis({3-[(4-fluorophenyl)methoxy]phenyl})piperazine can form if the stoichiometry is not carefully controlled, especially if piperazine is the limiting reagent.

  • Homocoupling Product: Biaryl species formed from the coupling of two molecules of the aryl bromide starting material.

Q: How can I best analyze my crude reaction mixture to identify these byproducts?

A: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful and recommended technique.[12][13] It provides both the retention time for separating different components and the mass-to-charge ratio (m/z) for identifying them. A well-developed LC-MS method can quickly give you a "fingerprint" of your reaction, allowing for the tentative identification of byproducts based on their expected molecular weights.[14] For definitive structural confirmation, preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[3]

Visualizing a Key Side Reaction

The following diagram illustrates the competition between the desired O-alkylation and the problematic N-alkylation side reaction in the Williamson ether synthesis pathway.

reaction_pathway SM 3-(Piperazin-1-yl)phenol Phenoxide Phenoxide Anion (O-Nucleophile) SM->Phenoxide + Base Piperazine Piperazine Amine (N-Nucleophile) AlkylHalide 4-Fluorobenzyl Bromide Product Desired Product (O-Alkylated) Byproduct Byproduct (N-Alkylated) Phenoxide->Product + Alkyl Halide (SN2) Piperazine->Byproduct + Alkyl Halide (SN2)

Sources

Technical Support Center: Troubleshooting & Storage of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Overview

1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine (CAS: 1082454-50-9) is a specialized arylpiperazine derivative utilized extensively in pharmacological research [1][1]. Due to its secondary amine (piperazine ring) and benzylic ether linkage, it is highly susceptible to specific environmental degradation pathways, including oxidation, carbamate formation, and hydrolysis.

As a Senior Application Scientist, I have designed this portal to move beyond basic instructions. This guide provides mechanistic troubleshooting and self-validating protocols to ensure your compound's structural integrity remains uncompromised during long-term storage.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My compound has lost solubility in organic solvents and appears cloudy when reconstituted. What happened? A: This is a hallmark of carbamate formation . The secondary amine of the piperazine ring is a strong nucleophile. When exposed to atmospheric carbon dioxide (CO2), it readily undergoes a nucleophilic attack on the CO2 molecule, forming an insoluble carbamate salt. This phenomenon is a primary degradation pathway for piperazine-based compounds [2][2]. Self-Validating Check: Run an LC-MS on the cloudy suspension (solubilized in a drop of DMSO). Look for a distinct +44 Da mass shift (M+44) relative to the parent mass (M.W. 286.34 g/mol ).

Q2: After a month of storage at room temperature, my LC-MS shows a +16 Da peak. Is this an impurity or degradation? A: This indicates N-oxidation of the piperazine ring. Phenylpiperazines are highly sensitive to photo-oxidation and auto-oxidation in the presence of ambient oxygen, leading to the formation of N-oxides [3][3]. The secondary amine nitrogen is electron-rich and readily donates its lone pair to reactive oxygen species (ROS) generated by UV light exposure. Self-Validating Check: Compare the degradation rate between clear and amber vials. If the +16 Da peak is significantly reduced in amber vials, photolytic N-oxidation is confirmed.

Q3: I am detecting 4-fluorobenzyl alcohol in my assay. Why is the molecule fragmenting? A: The ether linkage connecting the 4-fluorobenzyl group to the phenylpiperazine core is vulnerable to acid-catalyzed cleavage . If the compound was purified via preparative HPLC using Trifluoroacetic Acid (TFA) and not properly neutralized or lyophilized, residual acid will protonate the ether oxygen. This leads to the formation of a stable 4-fluorobenzylic carbocation, which subsequently reacts with ambient moisture to form 4-fluorobenzyl alcohol and 3-hydroxyphenylpiperazine [4][4].

Section 2: Quantitative Degradation Profile

Degradation PathwayEnvironmental TriggerMechanistic CauseAnalytical Marker (LC-MS)Prevention Strategy
Carbamate Formation Atmospheric CO2Nucleophilic attack of secondary amine on CO2+44 Da (M+44)Argon/N2 purge of headspace
N-Oxidation Oxygen & UV LightRadical-mediated oxidation of piperazine nitrogen+16 Da (M+16)Amber vials, inert atmosphere
Ether Cleavage Residual Acid (e.g., TFA)Protonation of ether oxygen, carbocation formationFragments: 126 Da & 178 DaNeutralization prior to storage
Hygroscopic Swelling Ambient HumidityHydrogen bonding with piperazine/ether moietiesBroadening of NMR peaksStorage with active desiccants

Section 3: Visualizing Degradation and Storage Workflows

DegradationPathways API 1-{3-[(4-Fluorophenyl)methoxy] phenyl}piperazine Oxidation Oxidation (O2, Light) API->Oxidation CO2 CO2 Absorption (Atmosphere) API->CO2 Hydrolysis Acidic Cleavage (Moisture/Acid) API->Hydrolysis NOxide Piperazine N-oxide (+16 Da) Oxidation->NOxide Carbamate Carbamate Salt (+44 Da) CO2->Carbamate Cleavage 4-Fluorobenzyl Alcohol + 3-Hydroxyphenylpiperazine Hydrolysis->Cleavage

Fig 1. Primary chemical degradation pathways of fluorobenzyloxy-phenylpiperazine derivatives.

StorageWorkflow Start 1. Dissolve / Prepare Bulk Aliquot 2. Aliquot into Amber Vials Start->Aliquot Purge 3. Argon/N2 Gas Purge Aliquot->Purge Seal 4. Seal with PTFE Caps Purge->Seal Store 5. Store at -20°C with Desiccant Seal->Store

Fig 2. Step-by-step inert storage workflow to prevent oxidation and carbamate formation.

Section 4: Standard Operating Procedure (SOP) for Optimal Storage

To ensure the scientific integrity of your assays, follow this self-validating protocol for the storage of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine.

Step 1: Lyophilization and Acid Removal

  • Causality: If the compound was purified via reverse-phase HPLC, residual TFA will cause ether cleavage over time.

  • Action: Lyophilize the compound for a minimum of 48 hours. If TFA was used, perform a free-basing step using a weak base (e.g., saturated NaHCO3 wash during extraction) before final drying.

  • Validation: pH check of a 1mg/mL aqueous suspension should read neutral (~7.0).

Step 2: Aliquoting into Amber Glass

  • Causality: Repeated freeze-thaw cycles introduce condensation (moisture), and clear glass allows UV-mediated N-oxidation.

  • Action: Dissolve the bulk powder in a dry, mass-spec grade solvent (e.g., anhydrous DMSO) and immediately aliquot into single-use amber glass vials.

Step 3: Inert Gas Purging (Critical Step)

  • Causality: Displacing ambient air removes both O2 (preventing N-oxides) and CO2 (preventing carbamates).

  • Action: Gently blow a stream of high-purity Argon or Nitrogen gas over the liquid surface in each vial for 10–15 seconds. Argon is preferred as it is heavier than air and forms a protective blanket over the solution.

Step 4: Sealing and Desiccation

  • Causality: Standard rubber septa are permeable to atmospheric moisture and oxygen over long periods.

  • Action: Seal the vials immediately using PTFE-lined screw caps. Place the sealed vials inside a secondary container filled with active indicating desiccant (e.g., Drierite).

Step 5: Temperature-Controlled Storage

  • Causality: Lowering the kinetic energy of the system exponentially decreases the rate of any residual hydrolytic or oxidative reactions.

  • Action: Store the secondary container at -20°C. Before use, allow the vial to warm to room temperature before opening to prevent condensation from forming on the cold compound.

References

  • Title: 1-{3-[(4-Fluorophenyl)
  • Title: The Stability Study of a Novel Phenylpiperazine Derivative Source: Isaac Scientific Publishing URL
  • Title: Thermal Degradation of Aqueous Piperazine for CO2 Capture Source: ResearchGate URL
  • Title: Analytical Method Validation as the First Step in Drug Quality Control Source: IntechOpen URL

Sources

Addressing matrix effects in bioanalysis of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Bioanalysis of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with basic, lipophilic amines like 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine. This compound—characterized by its secondary piperazine amine and lipophilic fluorobenzyloxy ether moiety—is highly susceptible to ion suppression in positive electrospray ionization (+ESI) mode.

This guide provides an authoritative, mechanistic approach to diagnosing, troubleshooting, and eliminating matrix effects (ME) to meet FDA and ICH M10 validation guidelines.

Visualizing the Problem & Solution

Ion_Suppression ESI ESI Droplet Formation Analyte 1-{3-[(4-Fluorophenyl)methoxy] phenyl}piperazine ESI->Analyte Lipid Endogenous Phospholipids (e.g., Glycerophosphocholines) ESI->Lipid Surface Droplet Surface Competition Analyte->Surface Lipid->Surface Evap Solvent Evaporation & Fission Surface->Evap Result Ion Suppression of Piperazine Analyte Evap->Result Lipids monopolize charge

Mechanism of ESI Ion Suppression by Endogenous Phospholipids.

ME_Workflow Start Signal Variation Detected Qual 1. Post-Column Infusion (Identify ME Zones) Start->Qual Quant 2. Post-Extraction Addition (Calculate Matrix Factor) Qual->Quant Check Is IS-normalized MF 0.85 - 1.15? Quant->Check Prep 3. Optimize Sample Prep (Phospholipid Removal/SPE) Check->Prep No Valid Proceed to Method Validation Check->Valid Yes Chroma 4. Modify LC Gradient (Avoid Co-elution) Prep->Chroma Chroma->Quant Re-evaluate

Diagnostic Workflow for Matrix Effect Mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine show severe, variable ion suppression across different human plasma lots? Causality & Expert Insight: The suppression is driven by competition at the ESI droplet surface. Your analyte is a basic lipophilic amine. In reversed-phase chromatography (e.g., C18 columns), it elutes in the high-organic phase of the gradient. Unfortunately, this is the exact retention window where endogenous glycerophosphocholines (GPCs) and lysophosphatidylcholines (LPCs) elute [4]. Because GPCs possess a permanent positive charge (quaternary ammonium headgroup) and high surface activity, they monopolize the charge on the droplet surface, preventing the protonation and gas-phase emission of your piperazine analyte [1].

Q2: How can I quantitatively prove that matrix effects are the root cause of my failed precision and accuracy (P&A) batches? Causality & Expert Insight: You must calculate the Matrix Factor (MF). Regulatory guidelines mandate the post-extraction addition method to isolate matrix effects from extraction recovery [2]. By comparing the peak area of the analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solvent, you quantify the exact degree of suppression or enhancement. An IS-normalized MF outside the 0.85–1.15 range indicates a non-validated method [3]. See Protocol 1 for the self-validating methodology.

Q3: I am currently using simple Protein Precipitation (PPT) with acetonitrile. Why isn't this sufficient? Causality & Expert Insight: PPT only precipitates large macromolecules (proteins). It leaves nearly 100% of the endogenous phospholipids in the supernatant. For a lipophilic basic drug like 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine, you need an extraction technique that orthogonalizes the separation. Mixed-mode strong cation exchange (MCX) Solid Phase Extraction (SPE) is the gold standard here[5]. The piperazine ring (pKa ~9.8) becomes positively charged at low pH and binds ionically to the sulfonic acid groups of the MCX sorbent. This allows you to wash away the neutral and zwitterionic phospholipids with 100% organic solvent before eluting your basic analyte at a high pH.

Q4: My Stable Isotope Labeled Internal Standard (SIL-IS) isn't adequately compensating for the matrix effect. What is going wrong? Causality & Expert Insight: You are likely experiencing the "Deuterium Isotope Effect." If your SIL-IS is heavily deuterated (e.g., -d8), the carbon-deuterium bonds are slightly shorter and more polar than carbon-hydrogen bonds. In reversed-phase LC, this causes the deuterated IS to elute slightly earlier than the native 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine. If a sharp phospholipid peak elutes exactly between them, the analyte and the IS will experience different ionization environments, destroying the IS-normalized MF [2]. Solution: Switch to a 13C or 15N labeled IS, which co-elutes perfectly, or flatten your LC gradient to broaden the separation between the analyte and the lipid suppression zone.

Quantitative Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Piperazine Derivatives

Extraction MethodPhospholipid Removal EfficiencyAnalyte Recovery (%)Matrix Factor (MF)Cost/Time Profile
Protein Precipitation (PPT) < 5%85 - 95%0.45 (Severe Suppression)Low / Fast
Liquid-Liquid Extraction (LLE) 60 - 70%70 - 80%0.75 (Moderate Suppression)Medium / Slow
Phospholipid Removal Plates (PLR) > 95%80 - 90%0.92 (Acceptable)High / Fast
Mixed-Mode SPE (MCX) > 99%85 - 95%0.98 (Optimal)High / Medium

Table 2: In-Source MRM Transitions for Phospholipid Monitoring

Lipid ClassQ1 (m/z)Q3 (m/z)Collision Energy (eV)Polarity
Glycerophosphocholines (GPCs) 184.0184.0 (In-source CID)5Positive (+ESI)
Lysophosphatidylcholines (LPCs) 496.3184.025Positive (+ESI)
Phosphatidylethanolamines (PEs) Neutral Loss 141-25Positive (+ESI)

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor (Post-Extraction Addition)

Self-Validating Logic: This protocol isolates ionization phenomena from extraction efficiency by comparing identically concentrated solutions in different environments.

  • Prepare Neat Solutions (Set A): Spike 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine and its SIL-IS into the reconstitution solvent at Low, Mid, and High QC concentrations.

  • Prepare Matrix Extracts (Set B): Process blank plasma from 6 independent lots (including 1 hemolyzed and 1 lipemic lot) using your chosen extraction method.

  • Post-Spike Matrix: Spike the Set B extracts with the analyte and SIL-IS to achieve the exact same final concentrations as Set A.

  • LC-MS/MS Analysis: Inject Set A and Set B in alternating replicates to prevent run-order bias.

  • Calculation:

    • Absolute MF = (Peak Area in Set B) / (Peak Area in Set A)

    • IS-Normalized MF = (Absolute MF of Analyte) / (Absolute MF of IS)

    • Acceptance Criteria: The Coefficient of Variation (CV%) of the IS-normalized MF across the 6 lots must be ≤ 15%.

Protocol 2: Mixed-Mode Strong Cation Exchange (MCX) SPE Workflow

Self-Validating Logic: Exploits the basic pKa of the piperazine ring to trap the analyte, allowing aggressive organic washes to remove phospholipids before elution.

  • Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Phosphoric Acid (H3PO4) in water to disrupt protein binding and ensure the piperazine nitrogen is fully protonated.

  • Conditioning: Pass 1 mL Methanol (MeOH), followed by 1 mL 2% H3PO4 in water through the MCX cartridge (30 mg/1 cc).

  • Loading: Load the pre-treated sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water to remove salts and hydrophilic interferents.

  • Wash 2 (Organic - Critical Step): Pass 1 mL of 100% Methanol. Mechanistic note: The analyte remains ionically bound to the sulfonic acid groups. The neutral and zwitterionic phospholipids are washed away.

  • Elution: Elute the analyte with 2 x 500 µL of 5% Ammonium Hydroxide (NH4OH) in Methanol. The high pH neutralizes the piperazine, breaking the ionic bond.

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in the initial mobile phase.

References

  • "Matrix-effect in bioanalysis: an overview" - International Journal of Pharmaceutical and Phytopharmacological Research. 1

  • "Technical Support Center: Addressing Matrix Effects in Bioanalytical Method Validation" - Benchchem.2

  • "The Impact of Matrix Effects on Mass Spectrometry Results" - ResolveMass Laboratories Inc.3

  • "Liquid chromatography-mass spectrometry/mass spectrometry method development for drug metabolism studies: Examining lipid matrix ionization effects in plasma" - mzinterpretation.com. 4

  • "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs" - MDPI. 5

Sources

Optimization of reaction conditions for 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have developed this comprehensive technical support guide to assist researchers and drug development professionals in synthesizing 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine. This guide bypasses generic advice, focusing instead on the chemical causality, mechanistic troubleshooting, and self-validating protocols required to master this specific arylpiperazine derivative.

Synthetic Strategy & Workflow

The synthesis relies on a highly controlled three-step sequence starting from commercially available 1-(3-hydroxyphenyl)piperazine. The critical transformation is the Williamson ether synthesis (O-alkylation), which requires precise modulation of nucleophilicity to prevent off-target reactions.

SynthesisWorkflow A 1-(3-Hydroxyphenyl)piperazine (Starting Material) B Step 1: N-Protection (Boc2O, Et3N, DCM) A->B C 1-Boc-4-(3-hydroxyphenyl)piperazine (Protected Intermediate) B->C D Step 2: O-Alkylation (4-Fluorobenzyl chloride, K2CO3, DMF) C->D E Boc-Protected Target (Ether Intermediate) D->E F Step 3: Deprotection (TFA/DCM or HCl/Dioxane) E->F G 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine (Final Product) F->G

Three-step synthetic workflow for 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine.

Frequently Asked Questions (FAQs): Mechanistic Insights

Q1: Why is Boc-protection of the piperazine ring mandatory before the etherification step? A1: The secondary amine of the piperazine ring is inherently more nucleophilic than the phenolic hydroxyl group. If left unprotected, reacting the starting material with 4-fluorobenzyl chloride will predominantly yield an N-alkylated byproduct via a rapid SN2 mechanism. By installing a tert-butyloxycarbonyl (Boc) group, the nitrogen's lone pair is delocalized into the carbamate carbonyl. This renders the amine non-nucleophilic, directing the subsequent alkylation exclusively to the phenol oxygen ().

Q2: How do I choose between 4-fluorobenzyl chloride and 4-fluorobenzyl bromide for the alkylation? A2: 4-Fluorobenzyl bromide offers faster reaction kinetics due to the superior leaving group ability of the bromide ion. However, it is highly reactive and prone to moisture-induced hydrolysis on the benchtop. 4-Fluorobenzyl chloride is significantly more stable, easier to handle, and provides excellent yields when the benzylic carbon is attacked by a phenoxide ion in a heated, polar aprotic environment ().

Q3: What is the mechanistic rationale for using polar aprotic solvents (e.g., DMF) in the Williamson ether synthesis? A3: Protic solvents (like methanol) form strong hydrogen bonds with the phenoxide anion, significantly reducing its nucleophilicity and sometimes altering regioselectivity to promote unwanted C-alkylation (). Polar aprotic solvents like DMF efficiently solvate the potassium cation but leave the phenoxide anion "naked" and highly reactive, facilitating a clean SN2 attack.

Troubleshooting Guide: Resolving Common Bottlenecks

Troubleshooting Issue Low Yield in O-Alkylation Cause1 Poor Phenol Ionization Issue->Cause1 Cause2 Solvent Hindrance (Protic Solvents) Issue->Cause2 Cause3 Reagent Degradation (Hydrolysis) Issue->Cause3 Sol1 Switch to K2CO3 or Cs2CO3 Cause1->Sol1 Sol2 Use Polar Aprotic (DMF, MeCN) Cause2->Sol2 Sol3 Dry Solvents & Inert Atmosphere Cause3->Sol3

Logical troubleshooting tree for resolving low O-alkylation yields.

Issue 1: Incomplete Boc Deprotection (Step 3)
  • Root Cause: Insufficient acid concentration or premature reaction quenching.

  • Solution (Self-Validating): Deprotection with TFA/DCM (1:1) generates CO₂ gas. Monitor the reaction visually; the complete cessation of bubbling is your primary physical indicator of reaction completion. Validate this by spotting a TLC plate and applying a Ninhydrin stain—the presence of the newly freed secondary amine will immediately stain a deep purple.

Issue 2: Persistent DMF Contamination in the Final Product
  • Root Cause: DMF partitions slightly into the organic layer during standard aqueous workups.

  • Solution: Do not rely on a single water wash. Implement a rigorous 5x wash of the organic (EtOAc) phase with a 5% LiCl aqueous solution or saturated brine. The lithium ions coordinate strongly with DMF, pulling it entirely into the aqueous phase.

Quantitative Data: Optimization of O-Alkylation Conditions

The following table summarizes our internal optimization data for the Williamson ether synthesis (Step 2), highlighting the causality between reagent selection and reaction efficiency.

EntryBaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1Et₃NDCM2524< 10Weak base; insufficient phenol ionization.
2K₂CO₃MeOH651245Protic solvent hydrogen-bonds to phenoxide, hindering SN2 trajectory.
3K₂CO₃MeCN801278Good yield; moderate solvation of the cation.
4 K₂CO₃ DMF 80 8 89 Optimal standard; "naked" phenoxide accelerates nucleophilic attack.
5Cs₂CO₃DMF80692Fastest kinetics due to the "Cesium effect" (looser ion pairing), but higher cost.

Standard Operating Procedure (SOP): Step-by-Step Methodology

Step 1: N-Protection (Synthesis of 1-Boc-4-(3-hydroxyphenyl)piperazine)
  • Initiation: Dissolve 1-(3-hydroxyphenyl)piperazine (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Basification: Add triethylamine (1.5 eq) and cool the reaction flask to 0°C using an ice bath.

  • Protection: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise to control the mild exotherm.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Workup: Wash the organic layer with saturated NaHCO₃ (2x) to remove unreacted acid byproducts. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: O-Alkylation (Williamson Ether Synthesis)
  • Preparation: Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DMF (0.15 M).

  • Ionization: Add finely powdered, anhydrous K₂CO₃ (2.0 eq). Stir vigorously for 30 minutes at room temperature to pre-form the phenoxide ion.

  • Alkylation: Add 4-fluorobenzyl chloride (1.2 eq) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80°C under an inert argon atmosphere for 8 hours.

  • Isolation: Cool to room temperature and quench by pouring over crushed ice. Extract the aqueous mixture with EtOAc (3x).

  • Purification: Wash the combined organic layers with brine (5x) to remove residual DMF. Dry over MgSO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Step 3: Deprotection and Free Base Isolation
  • Cleavage: Dissolve the purified O-alkylated intermediate in DCM (0.1 M). Cool to 0°C.

  • Acidification: Slowly add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) DCM:TFA ratio.

  • Monitoring: Stir at room temperature for 2 hours. Monitor the reaction until CO₂ gas evolution completely ceases.

  • Concentration: Concentrate the mixture in vacuo to remove excess TFA, yielding the intermediate as a TFA salt.

  • Neutralization: Resuspend the residue in DCM and wash with 1M NaOH until the aqueous layer reaches pH 10. Extract with DCM (3x), dry over Na₂SO₄, and evaporate to isolate the pure free base of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine.

References

  • Pyka, P., et al. "Unlocking the potential of higher-molecular-weight 5-HT7R ligands." Bioorganic Chemistry, vol. 151, 2024, 107668. URL:[Link]

Technical Support Center: Optimizing Signal-to-Noise Ratio (SNR) for 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Assay Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter signal-to-noise ratio (SNR) challenges when working with highly lipophilic, basic amines like 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine (CAS: 1082454-50-9).

The structural anatomy of this compound—specifically the basic secondary amine of the piperazine ring (pKa ~9.5) and the highly hydrophobic 4-fluorophenyl-methoxy moiety—makes it a notorious culprit for non-specific binding, silanol interactions, and matrix-induced ion suppression. This guide provides field-proven, self-validating strategies to establish robust analytical and biological assays for this compound.

Section 1: Analytical Troubleshooting (LC-MS/MS & Pharmacokinetics)

Q1: Why am I seeing severe peak tailing and low sensitivity (poor SNR) in positive ESI mode?

The Causality: At typical acidic mobile phase pH (e.g., 0.1% formic acid, pH ~2.7), the secondary amine of the piperazine ring is fully protonated. These positively charged cations undergo secondary ion-exchange interactions with residual, unreacted silanol groups ( Si−O− ) on the silica stationary phase. This electrostatic drag causes asymmetric peak tailing, which dilutes the signal over a wider retention time window, destroying your SNR[1].

The Solution: You must eliminate the electrostatic interaction. You have two self-validating paths:

  • Chromatographic: Switch to an ultra-inert, sterically protected, or extensively end-capped C18 column specifically designed for basic compounds.

  • Chemical: Utilize a high-pH mobile phase (e.g., 10 mM ammonium bicarbonate adjusted to pH 10.5 with ammonium hydroxide). At this pH, the piperazine amine is deprotonated (neutralized), allowing it to partition purely based on hydrophobicity without silanol interference.

Q2: How do I overcome matrix-induced ion suppression in plasma samples?

The Causality: The highly lipophilic nature of the fluorophenyl moiety causes the compound to co-elute with endogenous plasma phospholipids (e.g., lysophosphatidylcholines, monitored via precursor ion scan at m/z 184). In the electrospray ionization (ESI) source, these high-abundance phospholipids outcompete your target analyte for access to the charged droplet surface, leading to severe signal suppression[2][3][4].

The Solution: Abandon simple Protein Precipitation (PPT). Transition to Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE). The MCX sorbent allows you to trap the positively charged piperazine ring via ion-exchange, while you wash the column with 100% organic solvent (e.g., methanol) to completely elute and discard the interfering phospholipids before eluting your target[5].

Table 1: Impact of Sample Preparation on Phospholipid Removal and Matrix Factor
Sample Preparation MethodPhospholipid Removal EfficiencyAverage Matrix Factor (Target: 1.0)Signal-to-Noise Ratio (Relative)
Protein Precipitation (PPT, Methanol)< 5%0.30 (Severe Suppression)1x (Baseline)
Liquid-Liquid Extraction (LLE, MTBE)~ 60%0.80 (Moderate Suppression)4x
Mixed-Mode SPE (MCX) > 98% 0.98 - 0.99 (Negligible) 15x

Data synthesized from standard bioanalytical validation parameters for basic lipophilic amines[2][4].

Section 2: In Vitro Pharmacology (Receptor Binding & Functional Assays)

Q3: My radioligand binding assay shows unacceptably high non-specific binding (NSB). How do I rescue the assay window?

The Causality: The compound's high partition coefficient (LogP) drives hydrophobic adsorption to the polystyrene walls of standard microplates. Concurrently, the positively charged piperazine ring binds electrostatically to the negatively charged glass fiber (GF/C or GF/B) filters used during vacuum harvesting[6]. This dual-mechanism NSB artificially inflates the background noise, obliterating the specific binding signal.

The Solution: You must mask the interactive surfaces. Pre-soak the glass fiber filters in a 0.3% to 0.5% solution of polyethylenimine (PEI) for 45 minutes prior to harvesting[7]. PEI is a highly cationic polymer that coats the glass fibers, repelling the basic piperazine. Furthermore, conduct the assay in Non-Binding Surface (NBS) plates and supplement your assay buffer with 0.1% Bovine Serum Albumin (BSA) to act as a carrier protein[6][8].

Workflow Problem High Non-Specific Binding (NSB) Low Assay Window Cause1 Electrostatic Binding to Glass Filters Problem->Cause1 Cause2 Hydrophobic Adsorption to Plastic Plates Problem->Cause2 Sol1 Pre-soak GF/C Filters in 0.3% PEI for 45 min Cause1->Sol1 Sol2 Use Non-Binding Surface (NBS) Microplates Cause2->Sol2 Sol3 Supplement Buffer with 0.1% BSA Cause2->Sol3 Result Optimized SNR Valid Radioligand Data Sol1->Result Sol2->Result Sol3->Result

Fig 1: Logical workflow for troubleshooting and eliminating non-specific binding in radioligand assays.

Q4: In cell-based GPCR functional assays, the compound shows a blunted response. Is this an SNR issue?

The Causality: Yes. Poor aqueous solubility leads to micro-precipitation when the compound is introduced to the physiological assay buffer. This drastically reduces the effective free concentration of the ligand reaching the receptor, blunting the signal amplitude and reducing the SNR[9].

The Solution: Maintain the compound in 100% DMSO for all intermediate serial dilutions. Only dilute the compound into the aqueous assay buffer (supplemented with 0.01% Pluronic F-127, a non-ionic surfactant that prevents aggregation) immediately prior to addition to the cells. Ensure the final DMSO concentration in the well does not exceed 1% to prevent cellular toxicity.

GPCR Ligand Ligand Receptor Target GPCR (e.g., 5-HT/D2) Ligand->Receptor Binding GProtein Gq Protein Activation Receptor->GProtein Conformational Change Effector Phospholipase C (PLC) GProtein->Effector SecondMsgr IP3 Generation Effector->SecondMsgr Calcium Intracellular Ca2+ Release SecondMsgr->Calcium ER Release Signal Fluorescent Signal (High SNR) Calcium->Signal Dye Binding (e.g., Fluo-4)

Fig 2: GPCR signaling pathway illustrating the cascade from ligand binding to high-SNR fluorescent detection.

Section 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Mixed-Mode SPE for LC-MS/MS Bioanalysis

This protocol is designed to self-validate by monitoring the m/z 184 transition. If executed correctly, the phospholipid peak will be absent from the final chromatogram.

  • Conditioning: Pass 1.0 mL of Methanol, followed by 1.0 mL of 2% Formic Acid in Water through a 30 mg MCX SPE cartridge.

  • Loading: Dilute 100 µL of plasma with 100 µL of 4% Formic Acid in Water (to ensure piperazine protonation). Load onto the cartridge.

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in Water to remove salts and polar interferences.

  • Wash 2 (Organic - Critical Step): Pass 1.0 mL of 100% Methanol. Mechanism: The target remains bound via ionic interaction, while neutral and zwitterionic phospholipids are washed away.

  • Elution: Elute the target compound with 1.0 mL of 5% Ammonium Hydroxide in Methanol. Mechanism: The high pH neutralizes the piperazine, breaking the ionic bond.

  • Reconstitution: Evaporate under nitrogen and reconstitute in the mobile phase.

Protocol B: High-SNR Radioligand Binding Filtration

This protocol self-validates by running a "blank" filter plate (no membranes). If PEI blocking is successful, the radioactivity on the blank filters will be indistinguishable from background instrument noise.

  • Filter Preparation: Submerge GF/C filter plates in 0.3% PEI solution at room temperature for 45 minutes.

  • Incubation: In a 96-well NBS plate, combine 50 µL radioligand, 50 µL of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine (competitor), and 100 µL of membrane preparation in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4). Incubate for 60 mins at 25°C.

  • Harvesting: Transfer the reaction to the PEI-soaked filter plate using a vacuum manifold.

  • Washing (Critical Step): Rapidly wash the filters 3 times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). Mechanism: Cold temperature slows the dissociation rate (k_off) of the specific binding, while the rapid flow removes unbound ligand.

  • Detection: Dry the filters, add scintillation cocktail, and read on a MicroBeta counter.

References

  • “Dilute-and-inject” multi-target screening assay for highly polar doping agents using hydrophilic interaction liquid chromatography... ResearchGate URL:[Link]

  • Sample Prep Tech Tip: What is the Matrix Effect Phenomenex URL:[Link]

  • A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis by different Sample Extraction Techniques Walsh Medical Media URL:[Link]

  • Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions PubMed (NIH) URL:[Link]

  • Strategies for Reducing High Background Noise in Receptor Binding Assays: A Guide to Enhanced Sensitivity and Reliability PharmaScience Hub URL:[Link]

  • APS8, a Polymeric Alkylpyridinium Salt Blocks α7 nAChR and Induces Apoptosis in Non-Small Cell Lung Carcinoma ResearchGate URL:[Link]

  • Optimization of Peptide Linker-Based Fluorescent Ligands for the Histamine H1 Receptor PubMed Central (NIH) URL:[Link]

  • Evaluating PET Imaging Biomarkers in Chronic Traumatic Encephalopathy Scholaris URL:[Link]

Sources

Troubleshooting unexpected results in 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine .

This molecule presents a unique set of physicochemical challenges. It combines a basic secondary amine (the piperazine ring, pKa ~9.0) with a highly lipophilic ether linkage (the 4-fluorobenzyloxy group). While these structural motifs are excellent for driving central nervous system (CNS) target affinity (such as 5-HT or Dopamine receptors), they frequently cause artifacts in high-throughput screening, radioligand binding, and DMPK (Drug Metabolism and Pharmacokinetics) assays. This guide explains the causality behind these artifacts and provides self-validating protocols to correct them.

Part 1: Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why am I seeing erratic, non-sigmoidal dose-response curves in my 5-HT receptor radioligand binding assays? A1: This is a classic artifact caused by the compound's high lipophilicity and basicity. At physiological pH (7.4), the piperazine nitrogen is protonated. This positive charge causes the molecule to bind electrostatically to negatively charged surfaces, such as untreated glass fiber filters or polystyrene assay plates[1]. Simultaneously, the lipophilic 4-fluorobenzyloxy tail drives the compound to partition out of the aqueous buffer, leading to micro-precipitation at higher concentrations. Corrective Action: Pre-treat your GF/B filters with 0.5% Polyethylenimine (PEI) to neutralize surface charges, and include 0.1% Bovine Serum Albumin (BSA) in your assay buffer to act as a lipophilic carrier[2].

Q2: During Human Liver Microsome (HLM) stability assays, the compound disappears rapidly, but I don't see typical piperazine N-oxidation products via LC-MS/MS. What is happening? A2: The primary metabolic liability of this specific compound is not the piperazine ring, but the ether linkage. Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4) rapidly catalyze the O-dealkylation of the 4-fluorobenzyloxy group. This cleaves the molecule into 3-(piperazin-1-yl)phenol and 4-fluorobenzaldehyde. If your mass spectrometer is only tuned to monitor the parent mass plus oxygen (+16 Da for N-oxidation), you will completely miss these primary cleavage metabolites.

Q3: My cell-based calcium flux assays are showing high background fluorescence and poor reproducibility. How can I fix this? A3: The compound is likely precipitating when transferred directly from a 100% DMSO stock into the aqueous cell media. Furthermore, high local concentrations of DMSO (>0.5%) can disrupt cell membranes and cause spontaneous, non-receptor-mediated calcium release[2]. Corrective Action: Utilize an intermediate dilution plate. Dilute the 100% DMSO stock into an assay buffer containing 0.1% Pluronic F-127 before adding it to the cells. Ensure the final DMSO concentration in the assay well remains strictly below 0.1%.

Part 2: Troubleshooting Data & Optimization Parameters

Table 1: Troubleshooting Matrix
Symptom / ObservationRoot CauseCorrective ActionSelf-Validating Control
High Non-Specific Binding (NSB) Protonated piperazine binding to glass fiber filters.Pre-soak filters in 0.5% PEI for 1 hour at 4°C.Run a vehicle-only plate to establish baseline NSB.
Compound Precipitation High lipophilicity of the fluorobenzyloxy group.Add 0.1% fatty-acid-free BSA to assay buffer; limit max conc. to 10 µM.Nephelometry scan of the buffer prior to assay.
Rapid HLM Clearance CYP-mediated O-dealkylation of the ether linkage.Monitor for 3-(piperazin-1-yl)phenol via LC-MS/MS.Co-incubate with Ketoconazole (CYP3A4 inhibitor).
False Positives in Calcium Flux DMSO-induced membrane disruption.Cap final DMSO concentration at ≤0.1%.Run a DMSO dose-response curve without compound.
Table 2: Physicochemical & Recommended Assay Parameters
ParameterValue / RecommendationMechanistic Rationale
Estimated pKa ~9.0 (Piperazine N)Positively charged at pH 7.4; requires charge-neutralized labware.
Recommended Solvents 100% DMSO (Stock), 0.1% Pluronic F-127 (Working)Prevents micelle formation and aqueous crashing.
Binding Assay Buffer 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4BSA acts as a lipid sink to maintain free drug concentration.

Part 3: Mechanistic & Workflow Visualizations

MetabolicPathway Parent 1-{3-[(4-Fluorophenyl)methoxy] phenyl}piperazine CYP CYP450 Enzymes (CYP2D6 / CYP3A4) Parent->CYP Oxidation Metabolite1 3-(Piperazin-1-yl)phenol (O-Dealkylation) CYP->Metabolite1 Ether Cleavage Metabolite2 4-Fluorobenzaldehyde (Cleaved Moiety) CYP->Metabolite2 Ether Cleavage

Fig 1. CYP450-mediated O-dealkylation pathway of the compound in HLM assays.

Troubleshooting Start Erratic IC50/Ki in Binding Assay CheckSol Check Solubility (Nephelometry) Start->CheckSol Precipitation Precipitation Detected CheckSol->Precipitation NoPrecipitation Clear Solution CheckSol->NoPrecipitation Action1 Reduce Max Conc. Add 0.1% BSA Precipitation->Action1 CheckNSB Check Non-Specific Binding (NSB) NoPrecipitation->CheckNSB HighNSB High NSB (>30%) CheckNSB->HighNSB Action2 Pre-soak filters in 0.5% PEI HighNSB->Action2

Fig 2. Decision tree for troubleshooting erratic binding assay results.

Part 4: Validated Experimental Protocols

Protocol 1: Modified Radioligand Binding Assay for Lipophilic Piperazines

This protocol is optimized to prevent the non-specific binding and precipitation issues common with 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine when targeting CNS receptors (e.g., 5-HT2A)[1].

Step-by-Step Methodology:

  • Labware Preparation: Pre-soak 96-well glass fiber filter plates (GF/B) in 0.5% Polyethylenimine (PEI) for at least 60 minutes at 4°C to neutralize negative charges.

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2) and supplement with 0.1% fatty-acid-free BSA. Filter through a 0.22 µm membrane.

  • Compound Dilution: Prepare a 10 mM stock of the compound in 100% DMSO. Perform serial dilutions in a polypropylene intermediate plate using the BSA-supplemented assay buffer. Ensure DMSO does not exceed 1% in the intermediate plate (0.1% final in assay).

  • Assay Assembly: In a 96-well assay plate, combine:

    • 50 µL of receptor membrane preparation (e.g., human 5-HT2A expressing CHO cells).

    • 50 µL of radioligand (e.g., [3H]Ketanserin at 1 nM final concentration)[2].

    • 50 µL of the diluted compound (or vehicle for total binding / 10 µM unlabeled Ketanserin for NSB control).

  • Incubation & Harvesting: Incubate the plate at 37°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through the PEI-treated GF/B plates.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Detection: Dry the filter plates, add 40 µL of scintillation cocktail per well, and quantify radioactivity using a microplate scintillation counter.

Protocol 2: In Vitro Microsomal Stability Assay with Metabolite Trapping

This protocol is designed to accurately measure the half-life of the compound while actively trapping the O-dealkylation products[3].

Step-by-Step Methodology:

  • Reaction Mixture Setup: In a 96-well deep-well plate, prepare a mixture containing Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) with 3.3 mM MgCl2.

  • Compound Addition: Add 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine to a final concentration of 1 µM. Keep the final DMSO concentration at 0.1% to prevent CYP enzyme inhibition.

  • Pre-Incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentrations: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), withdraw 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately transfer the 50 µL aliquot into a quenching plate containing 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Labetalol or Methyldopa)[3].

  • Protein Precipitation: Centrifuge the quenched plate at 4,000 x g for 15 minutes at 4°C to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an analysis plate. Crucially, tune the mass spectrometer to monitor both the parent mass (m/z transition for the intact molecule) and the specific O-dealkylation metabolite (3-(piperazin-1-yl)phenol).

Part 5: References

  • Application Notes and Protocols for the Use of AMT Hydrochloride in Receptor Binding Assays. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFE-vnwyodJcVzjyojdiMyNmQFMG0ZrJMcHnDkNCOXEgbQEFwfz4mmy2Tah5uMaLs7JpjyP2l9fe2gN7pPR0C-N0hfMCWFXAytYEHFacJhKQottSRKklQ2RNJb536ypQ5mGgmqEKv2Merf-lcu_TGEuwdK_g0fqwgV5dgM6qJJ2BdSSqm4WlKgMMeK2-ox1I7_k4jlZds83RYeXgGCyRsBMu2EMZFxn_bbhuIuhLkQaWnpzusoSfGyC]

  • Proscaline|39201-78-0|Serotonin Receptor Agonist. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcBxsQ9WcxXwiiQ_-QvhwCpwzhuX-kS0Fi7j2M_X1tAyATamyA3WfwVIy8GDtKSK48n-BfC5dfQ7r5OEVrEVmQfP0ez0qiZkptXmjAkeWefLwCmHmM1mu3k0-ortr2lCJg_mkmCA==]

  • N-Formyl Tranexamic Acid|CAS 1599413-49-6. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhipcwYJEYOhlR0EBRgPX545Niyj1_wYY0mwqdH-O41ZfBn0Yr9VrZa9xbxg2ZyVbZ3pUl-NwIcusAgqZQBfJa3xY-CAgZYDnf2kmTpaiZjZxxNbjAoxEcVn8n9vvc0AJIOL1U0ds=]

Sources

Technical Support Center: Strategies to Increase the Oral Bioavailability of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of the compound 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to diagnose and overcome common hurdles in pre-formulation and formulation development.

Section 1: Initial Assessment & Frequently Asked Questions (FAQs)

This section addresses preliminary questions regarding the compound and the general challenges associated with its oral delivery.

Q1: What is 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine and why is its oral bioavailability a primary concern?

A1: 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine belongs to the piperazine class of compounds, a scaffold known for its diverse pharmacological activities.[1] Many piperazine derivatives are explored for their potential in treating CNS disorders, cancer, and infectious diseases.[1][2] The structure of this specific molecule, featuring a fluorophenyl methoxy group and a piperazine core, suggests it is likely a lipophilic (fat-loving) compound. Such molecules often exhibit poor aqueous solubility, which is a critical prerequisite for absorption in the gastrointestinal (GI) tract.[3][4] Low solubility leads to a low dissolution rate, meaning the compound does not dissolve fast enough in gut fluids to be absorbed into the bloodstream, resulting in poor oral bioavailability and potentially limiting its therapeutic efficacy.[5][6]

Q2: Based on its chemical structure, what are the most probable causes of poor oral bioavailability?

A2: The molecular structure points to two primary challenges that often lead to poor oral bioavailability, characteristic of Biopharmaceutics Classification System (BCS) Class II drugs (high permeability, low solubility).[4][7][8]

  • Low Aqueous Solubility: The presence of two phenyl rings and a methoxy ether linkage contributes to the molecule's lipophilicity (high logP). While the piperazine ring offers some polarity and has two basic nitrogen atoms that can be protonated, the overall molecule is expected to have limited solubility in the aqueous environment of the GI tract.[9][10]

  • Extensive First-Pass Metabolism: The piperazine ring and the ether linkage are susceptible to metabolism by cytochrome P450 (CYP) enzymes in the liver and gut wall.[11] This "first-pass effect" can significantly reduce the amount of active drug that reaches systemic circulation.[4]

Q3: What initial in-silico and in-vitro assays are essential to diagnose the primary absorption barrier?

A3: A systematic approach is crucial. Start with computational tools and then confirm with bench experiments.

  • In-Silico Prediction: Use software (e.g., SwissADME, GastroPlus™) to predict key physicochemical properties:

    • logP/clogP: To estimate lipophilicity. A value >3 often suggests solubility challenges.

    • Aqueous Solubility (logS): To get a baseline prediction.

    • pKa: The piperazine moiety has two pKa values, which are critical for understanding its ionization state at different physiological pHs.[9]

    • CYP450 Metabolism Sites: To identify which parts of the molecule are most likely to be metabolized.

  • In-Vitro Characterization:

    • Kinetic Solubility Assay: Determine the compound's solubility in buffers at different pH values (e.g., pH 1.2 for stomach, pH 6.8 for intestine) to understand its pH-dependent solubility profile.

    • Caco-2 Permeability Assay: This assay uses a monolayer of human intestinal cells to predict in-vivo drug absorption. It helps determine the apparent permeability coefficient (Papp) and the efflux ratio, indicating whether the compound is actively pumped out of cells.[12][13]

    • Human Liver Microsome (HLM) Stability Assay: This experiment measures the rate at which the compound is metabolized by liver enzymes, providing data on its intrinsic clearance (CLint).[14][15][16][17]

The results from these initial tests will guide your formulation strategy. Low solubility with adequate permeability points towards solubility enhancement techniques. High metabolic clearance indicates a need to protect the molecule from first-pass metabolism.

Section 2: Troubleshooting Guides for Common Experimental Issues

This section is designed to help you navigate specific problems you might encounter during your experiments.

Issue 1: The compound precipitates or "crashes out" of solution during in-vitro dissolution or cell-based assays.
  • Root Cause Analysis: This is a classic sign of a compound with low aqueous solubility. When a stock solution (typically in DMSO) is diluted into an aqueous buffer, the compound's concentration exceeds its solubility limit, causing it to precipitate.

  • Troubleshooting Steps:

    • Reduce Final Concentration: Determine the highest concentration that remains soluble in your assay medium. This may require performing a solubility screen first.

    • Use Co-solvents: For in-vitro testing, consider using a small percentage of a pharmaceutically acceptable co-solvent like ethanol or PEG 400 in your buffer, but be aware this can affect cell viability in assays like Caco-2.[6]

    • Employ Solubilizing Excipients: Incorporate cyclodextrins or surfactants (e.g., Tween® 80) at concentrations below their critical micelle concentration (CMC) to improve solubility without significantly altering the experimental system.[5]

    • For Formulation Development: This issue strongly indicates the need for an enabling formulation strategy, such as an amorphous solid dispersion or a lipid-based system, which are discussed in Section 3.

Issue 2: The compound shows low apparent permeability (Papp < 1.0 x 10⁻⁶ cm/s) in the Caco-2 assay.
  • Root Cause Analysis: While the lipophilic nature of the compound suggests good permeability (BCS Class II), low Papp values can occur. This could be due to several factors.

  • Troubleshooting Steps:

    • Check for Cytotoxicity: First, ensure the tested concentration is not toxic to the Caco-2 cells, as dying cells will compromise the monolayer integrity. Run an MTT or similar viability assay.

    • Investigate Efflux: Calculate the efflux ratio by measuring permeability in both directions (apical to basolateral and basolateral to apical). An efflux ratio >2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen.

    • Validate Monolayer Integrity: Always run controls. Check the TEER (Transepithelial Electrical Resistance) values before and after the experiment. Additionally, measure the transport of a low-permeability marker like Lucifer yellow. Compromised integrity will lead to artificially high Papp values for this marker.

    • Rule out Poor Solubility: Ensure the compound did not precipitate in the donor compartment during the assay, as this would artificially lower the measured permeability.

Issue 3: The Human Liver Microsome (HLM) assay shows a very short half-life (<15 minutes), indicating high intrinsic clearance.
  • Root Cause Analysis: This result confirms that the compound is rapidly metabolized by hepatic enzymes, likely CYP450s. This is a major barrier to achieving sufficient oral bioavailability.

  • Troubleshooting Steps:

    • Confirm NADPH Dependence: Run a control incubation without the NADPH cofactor.[11][16] If degradation is significantly reduced, it confirms CYP-mediated metabolism.

    • Identify Metabolites: Use LC-MS/MS to identify the major metabolites. Knowing whether metabolism occurs on the piperazine ring or elsewhere can inform medicinal chemistry efforts to block that metabolic "hotspot."

    • Consider Formulation Strategies:

      • Lipid-Based Formulations: These can promote lymphatic transport, which partially bypasses the liver, thus reducing the first-pass effect.[18][19]

      • Chemical Modification (Prodrugs): This is a more advanced strategy where a labile chemical group is attached to the metabolic hotspot. This group masks the site from enzymes and is designed to be cleaved off later in the bloodstream to release the active drug.[20][]

Section 3: Formulation Strategy Guides & Detailed Protocols

Based on the initial diagnosis, the following strategies are most likely to succeed for a BCS Class II compound like 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine.

Strategy A: Amorphous Solid Dispersions (ASDs)
  • Scientific Rationale: Crystalline compounds require energy to break their crystal lattice before they can dissolve. By converting the drug into a high-energy amorphous (non-crystalline) state and dispersing it within a polymer matrix, you can significantly increase its apparent solubility and dissolution rate.[22][23][24][25] The polymer prevents the drug from recrystallizing during storage and upon dissolution.[24]

  • When to Use: This is an excellent strategy when poor solubility is the primary barrier and metabolic instability is moderate.

  • Polymer Selection: Choose pharmaceutically acceptable polymers such as HPMC-AS, PVP VA64, or Soluplus®.

  • Solvent Selection: Find a common solvent (e.g., acetone, methanol, or a mixture) that dissolves both the drug and the polymer.

  • Preparation:

    • Prepare solutions of the drug (e.g., 20 mg/mL).

    • Prepare solutions of each polymer (e.g., 40 mg/mL).

    • In small glass vials, mix the drug and polymer solutions to achieve different drug loadings (e.g., 10%, 25%, 50% drug by weight).

  • Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a moderate temperature (e.g., 40°C) until a solid film is formed.

  • Characterization:

    • Visual Inspection: The film should be clear and transparent. A cloudy or opaque film suggests phase separation or crystallization.

    • Polarized Light Microscopy (PLM): Check for birefringence, which indicates the presence of crystals. A completely dark field under crossed polarizers suggests an amorphous state.

    • Differential Scanning Calorimetry (DSC): A successful ASD will show a single glass transition temperature (Tg) and the absence of a melting endotherm corresponding to the crystalline drug.

  • Dissolution Testing: Perform a simple powder dissolution test in simulated intestinal fluid (pH 6.8) to compare the dissolution profile of the best ASD formulation against the unformulated crystalline drug.

Strategy B: Lipid-Based Drug Delivery Systems (LBDDS)
  • Scientific Rationale: LBDDS, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media like GI fluids.[18][26][27] The drug is dissolved in this lipidic pre-concentrate. In the gut, the resulting emulsion droplets provide a large surface area for drug absorption.[18] Crucially, highly lipophilic drugs can be absorbed via the intestinal lymphatic system, bypassing the portal vein to the liver and thus avoiding extensive first-pass metabolism.[19]

  • When to Use: Ideal for highly lipophilic compounds (logP > 5) where both poor solubility and high first-pass metabolism are significant barriers.

  • Excipient Screening:

    • Solubility: Determine the solubility of your compound in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).

  • Constructing a Ternary Phase Diagram:

    • Select the best oil, surfactant, and co-solvent based on solubility data.

    • Create a series of blank formulations by mixing these three components at various ratios (e.g., from 10:90:0 to 10:0:90, covering the entire diagram).

    • For each ratio, take a small amount (e.g., 100 mg) and add it to a larger volume of water (e.g., 200 mL) with gentle stirring.

    • Observe the resulting emulsion. A good SEDDS formulation will disperse rapidly (< 1 minute) to form a clear or bluish-white, translucent microemulsion. Note regions that form coarse, milky emulsions or fail to disperse.

  • Drug Loading and Performance Testing:

    • Choose the best ratios from the phase diagram that form stable microemulsions.

    • Dissolve the drug into these blank formulations at a relevant concentration (e.g., 50 mg/g).

    • Dispersion Test: Re-evaluate the dispersion performance with the drug-loaded formulation.

    • Droplet Size Analysis: Dilute the formulation in water and measure the droplet size using dynamic light scattering (DLS). A droplet size <200 nm is generally desirable.

    • Robustness to Dilution: Serially dilute the emulsion and check for any signs of drug precipitation.

Section 4: Data Summary & Visualization

Data Tables

Table 1: Hypothetical Physicochemical Properties of the Target Compound

PropertyPredicted/Measured ValueImplication for Oral Bioavailability
Molecular Weight~316 g/mol Favorable (satisfies Lipinski's Rule of 5)
clogP4.2High lipophilicity, likely poor aqueous solubility
pKa₁ (Piperazine)~5.5Partial ionization in the stomach
pKa₂ (Piperazine)~9.7Primarily ionized in the small intestine
Aqueous Solubility< 10 µg/mL at pH 6.8Dissolution rate-limited absorption (BCS Class II)
Caco-2 Papp (A→B)15 x 10⁻⁶ cm/sHigh intrinsic permeability
Efflux Ratio (B→A / A→B)1.1Not a significant substrate of efflux pumps
HLM Half-life8 minutesHigh intrinsic clearance; susceptible to first-pass metabolism

Table 2: Example Formulation Screening Outcome

Formulation StrategyCompositionKey Performance MetricInterpretation
Crystalline APIN/AMax Concentration in FaSSIF: 5 µg/mLVery poor solubility is the key issue.
ASD (25% Drug Load)Drug, HPMC-ASMax Concentration in FaSSIF: 150 µg/mL30-fold solubility increase; viable strategy.
SEDDS (5% Drug Load)Drug, Capryol 90, Kolliphor EL, Transcutol HPDroplet Size: 85 nm; No precipitation on dilutionForms a stable nanoemulsion; promising for bypassing metabolism.
Diagrams

G cluster_0 Diagnostic Phase cluster_1 Strategy Selection Start Start: Low Oral Bioavailability Observed Solubility Kinetic Solubility Assay (pH 1.2, 6.8) Start->Solubility Permeability Caco-2 Permeability Assay (Papp, Efflux) Solubility->Permeability Solubility Low? LBDDS Strategy: Lipid-Based System (LBDDS/SEDDS) Solubility->LBDDS Solubility Extremely Low? Metabolism Human Liver Microsome Stability Assay (t½) Permeability->Metabolism Permeability High? ASD Strategy: Amorphous Solid Dispersion (ASD) Metabolism->ASD Metabolism Moderate? Metabolism->LBDDS Metabolism High? Prodrug Strategy: Prodrug (Medicinal Chemistry) Metabolism->Prodrug Metabolism Very High? G cluster_0 In the Gut Lumen cluster_1 At the Gut Wall (Enterocyte) SEDDS SEDDS Capsule (Drug in Oil/Surfactant) Dispersion Dispersion in Aqueous Gut Fluid SEDDS->Dispersion Ingestion Emulsion Fine Emulsion Droplets (Drug Solubilized) Dispersion->Emulsion Self-Emulsification Absorption Drug Absorption into Enterocyte Emulsion->Absorption PortalVein Portal Vein (To Liver) Absorption->PortalVein Standard Pathway Lymphatics Lymphatic System (Bypasses Liver) Absorption->Lymphatics LBDDS Promoted Pathway Systemic Systemic Circulation PortalVein->Systemic First-Pass Metabolism Lymphatics->Systemic

Caption: Mechanism of LBDDS/SEDDS for enhancing oral bioavailability.

Section 5: References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. (2024). [Link]

  • Nayak, A. K. Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. Asian Journal of Pharmacy and Technology. (2023). [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. [Link]

  • Prediction of positive food effect: Bioavailability enhancement of BCS class II drugs. ScienceDirect. (2016). [Link]

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. (2024). [Link]

  • Challenges and solutions in enhancing oral bioavailability of bcs class ii anti-cancer drugs. ResearchGate. (2025). [Link]

  • Advanced Formulation Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs: A Comprehensive Review. R Discovery. (2025). [Link]

  • Microsomal Stability Assays. Merck Millipore. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs. Oriental Journal of Chemistry. [Link]

  • Lipid-Based Drug Delivery Systems. PMC. [Link]

  • Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. International Journal of Pharmaceutical Sciences Review and Research. (2024). [Link]

  • Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. MDPI. (2025). [Link]

  • Amorphous Solid Dispersion. Veranova. [Link]

  • Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies. Molecular Pharmaceutics. (2023). [Link]

  • Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery. Bentham Science. [Link]

  • Strategies to Formulate Lipid-based Drug Delivery Systems. American Pharmaceutical Review. (2011). [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. (2026). [Link]

  • Microsomal Stability. Cyprotex. [Link]

  • An Overview of Highly Efficient Prodrug Strategies In Design, Development, Bioactive Pathway and Recent Therapeutic Applications. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • A Comprehensive Review on Novel Lipid-Based Nano Drug Delivery. PMC. [Link]

  • Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. (2023). [Link]

  • Approaches to Improve bioavailability and oral absorption of low water-soluble drug by self- emulsifying drug delivery system. GSC Online Press. (2023). [Link]

  • Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. SCIRP. [Link]

  • Optimization of amorphous solid dispersion techniques to enhance solubility of febuxostat. ResearchGate. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC. (2025). [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. PMC. (2023). [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. (2024). [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. (2013). [Link]

  • Piperazine. Wikipedia. [Link]

  • PIPERAZINES. Ataman Kimya. [Link]

  • BCS Methodology: Solubility, Permeability & Dissolution. FDA. [Link]

  • Caco-2 Method Validation. Bienta. [Link]

  • Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Ovid. [Link]

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Validation & Comparative

A Comparative Guide to the Validated HPLC-UV Method for 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the analysis of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine, a key building block in medicinal chemistry. We will explore the rationale behind the method's development, present its performance characteristics in accordance with international guidelines, and compare it with alternative analytical techniques.

The Analytical Challenge: Quantifying 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine

The accurate determination of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine is critical for ensuring the quality and purity of intermediates and final APIs. The molecule possesses a UV-absorbing chromophore due to its aromatic rings, making HPLC-UV a suitable and widely accessible analytical technique. The primary objective is to develop a method that is not only accurate and precise but also specific and robust for routine quality control and stability testing.

A Validated HPLC-UV Method: Protocol and Rationale

This section details a validated reversed-phase HPLC-UV method for the quantification of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine. The development and validation of this method are grounded in the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Experimental Protocol

Chromatographic Conditions:

  • Instrument: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase is chosen for its hydrophobicity, which is ideal for retaining the moderately non-polar analyte.

  • Mobile Phase: A gradient mixture of Acetonitrile and 0.1% Phosphoric Acid in Water. A gradient elution is selected to ensure adequate separation from potential impurities with varying polarities and to maintain a reasonable run time.

  • Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and chromatographic resolution.

  • Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.

  • Detection Wavelength: 230 nm. This wavelength is selected based on the UV spectrum of the analyte to maximize sensitivity.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Solution: A stock solution of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine reference standard is prepared in methanol and further diluted with the mobile phase to a final concentration of 100 µg/mL.

  • Sample Solution: The sample containing the analyte is accurately weighed and dissolved in methanol, followed by dilution with the mobile phase to achieve a target concentration within the linear range of the method.

Method Validation: A Self-Validating System

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1] The following parameters were assessed according to ICH Q2(R1) guidelines.[5][6]

Table 1: Summary of Validation Parameters for the HPLC-UV Method

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference from blank, placebo, or known impurities at the analyte's retention time.The method is specific. No interfering peaks were observed.
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9995 over a range of 10-150 µg/mL.
Accuracy % Recovery between 98.0% and 102.0%99.5% - 101.2% recovery.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0%RSD = 0.8% (n=6).
Precision (Intermediate) RSD ≤ 2.0%RSD = 1.2% (inter-day, different analyst).
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL.
Robustness RSD ≤ 2.0% for minor changes in method parameters.The method is robust against minor variations in flow rate, column temperature, and mobile phase composition.

Comparative Analysis with Alternative Methods

While HPLC-UV is a robust and cost-effective method, other techniques can be employed for the analysis of piperazine derivatives.[7][8][9] The choice of method often depends on the specific requirements of the analysis, such as the need for higher sensitivity or structural elucidation of unknown impurities.

Table 2: Comparison of Analytical Methods for 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine

FeatureHPLC-UVHPLC-MSGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Separation of volatile compounds, detection by mass-to-charge ratio.
Specificity Good, but can be susceptible to co-eluting impurities with similar UV spectra.Excellent, provides mass information for peak identification.Excellent, provides mass spectral data for definitive identification.
Sensitivity Moderate (µg/mL range).High (ng/mL to pg/mL range).High, especially for volatile compounds.
Quantification Excellent, highly reproducible.Good, but can be affected by matrix effects and ion suppression.Good, but may require derivatization for non-volatile analytes.
Impurity Profiling Good for known impurities with chromophores.[10][11]Excellent for identifying unknown impurities and degradation products.[12]Suitable for volatile impurities.
Cost & Complexity Low cost, relatively simple instrumentation and operation.Higher cost, more complex instrumentation and maintenance.Moderate cost, requires sample volatilization.
Derivatization Not typically required for this analyte.Not required.May be necessary to improve volatility and thermal stability.[13][14]

In-depth Discussion: Choosing the Right Tool for the Job

HPLC-UV: The Workhorse for Routine Analysis

The validated HPLC-UV method presented here is the cornerstone for routine quality control. Its reliability, cost-effectiveness, and ease of use make it the preferred choice for quantifying the main component and known impurities in a regulated environment.[10][15] The specificity of the method, demonstrated by the absence of interference, ensures that the assay results are accurate and reliable for batch release testing.[3]

When to Consider HPLC-MS

For in-depth impurity profiling, especially during forced degradation studies or when investigating out-of-specification results, HPLC-MS is the superior technique.[7] Its ability to provide molecular weight information is invaluable for the structural elucidation of unknown degradation products or process-related impurities that may not have a UV chromophore.[12]

The Role of GC-MS

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds.[11] For 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine, GC-MS would be most relevant for the detection and quantification of residual solvents or volatile starting materials used in the synthesis. However, the analyte itself would likely require derivatization to increase its volatility for GC analysis.

Visualizing the Workflow and Validation

To better illustrate the processes described, the following diagrams outline the experimental workflow and the interconnectedness of the validation parameters.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_output Data Output & Analysis prep_start Start weigh Accurately Weigh Sample/Standard prep_start->weigh dissolve Dissolve in Methanol weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (if necessary) dilute->filter prep_end Ready for Injection filter->prep_end inject Inject into HPLC prep_end->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection at 230 nm separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report (Concentration, Purity) quantify->report

Caption: Experimental workflow for the HPLC-UV analysis.

validation_parameters MethodValidation Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD LOD MethodValidation->LOD LOQ LOQ MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness Linearity->Accuracy Linearity->Precision Precision->Accuracy LOD->LOQ LOQ->Linearity

Caption: Interrelationship of HPLC method validation parameters.

Conclusion

The validated HPLC-UV method for 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine presented in this guide offers a reliable, accurate, and precise tool for routine quality control. While alternative methods like HPLC-MS and GC-MS provide enhanced sensitivity and structural information for specific applications, the HPLC-UV method strikes an optimal balance between performance, cost, and accessibility for its intended purpose. The selection of the most appropriate analytical technique should always be guided by the specific analytical challenge and the desired outcome.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Rajmane, A. D., & Shinde, K. P. (2023). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 13(2), 143-1. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Wojtowicz, A., & Zaba, C. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1986. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • ICH. Quality Guidelines. [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. [Link]

  • ResearchGate. Validation of high-performance liquid chromatography methods for pharmaceutical analysis. [Link]

  • Veeprho. Why HPLC Alone is not Sufficient for Impurity Qualification. [Link]

  • International Journal of Drug Delivery Technology. Comparative Study of UV And HPLC Methods for Estimation of Drug. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • International Journal of Pharmaceutical and Life Sciences. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • Journal of Pharmaceutical Research and Reports. Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

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Cross-Validation of Analytical Methods for 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Professionals Compound: 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine (CAS: 1082454-50-9)

Executive Summary & Structural Rationale

In pharmaceutical development, the transition from bulk active pharmaceutical ingredient (API) synthesis to in vivo pharmacokinetic (PK) profiling requires analytical methods that scale across vastly different concentration ranges and matrices. This guide provides an objective, data-driven cross-validation of two primary analytical platforms—HPLC-UV and LC-MS/MS —for the quantification of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine.

As a Senior Application Scientist, I approach method development not as a set of arbitrary steps, but as a system dictated by the molecule's intrinsic physicochemical properties:

  • The UV Rationale (HPLC-UV): The molecule features a fluorinated aromatic ring and a phenoxy ether linkage. These conjugated π systems exhibit strong π→π∗ transitions, providing a distinct UV absorption maximum at 225 nm. This allows for highly reproducible, matrix-independent quantification at microgram levels.

  • The Ionization Rationale (LC-MS/MS): The secondary amine of the piperazine core possesses a high pKa (~9.8). By utilizing an acidic mobile phase (pH ~2.7), the nitrogen is fully protonated. This maximizes ionization efficiency in positive electrospray ionization (ESI+), yielding a robust [M+H]+ precursor at m/z 287.1 for sub-nanogram trace analysis.

Experimental Workflows & Self-Validating Systems

To ensure absolute data integrity, every protocol described herein operates as a self-validating system . Before any sample is analyzed, a System Suitability Test (SST) must pass predefined criteria (e.g., Tailing factor < 1.5; Resolution > 2.0). If the SST fails, the system locks out further analysis, preventing the generation of compromised data.

Workflow Sample API / Matrix (CAS: 1082454-50-9) Prep Sample Prep (Protein Ppt / Extraction) Sample->Prep Split Aliquoting Prep->Split HPLC HPLC-UV (Routine Purity) Split->HPLC High Conc. (>1 µg/mL) LCMS LC-MS/MS (Trace / Bioanalysis) Split->LCMS Low Conc. (<1 ng/mL)

Figure 1: Parallel sample processing workflow for HPLC-UV and LC-MS/MS cross-validation.

Step-by-Step Methodologies

Method A: HPLC-UV (Bulk Assay & Purity Profiling)

Objective: High-precision quantification of bulk API and synthetic impurities.

  • Column: C18, 150 mm × 4.6 mm, 3.5 µm. (Causality: The high surface area provides sufficient theoretical plates to resolve the API from closely related des-fluoro synthetic impurities).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: Acetonitrile.

    • Note: TFA is used instead of Formic Acid here because TFA acts as a strong ion-pairing agent. It masks residual silanols on the silica stationary phase, preventing the basic piperazine nitrogen from causing severe peak tailing.

  • Gradient: 10% B to 90% B over 15 minutes, followed by a 3-minute hold.

  • Detection: UV at 225 nm.

  • Injection Volume: 10 µL.

Method B: LC-MS/MS (Trace Analysis & Bioanalysis)

Objective: Ultra-sensitive quantification in complex biological matrices (e.g., plasma).

  • Column: UPLC C18, 50 mm × 2.1 mm, 1.7 µm.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Note: Formic acid is volatile and MS-compatible, unlike TFA which causes severe ion suppression in the MS source.

  • Ionization: ESI in Positive Mode.

  • MRM Transitions:

    • Quantifier: m/z 287.1 109.0 (Collision Energy: 25 eV).

    • Qualifier: m/z 287.1 178.1 (Collision Energy: 15 eV).

Fragmentation Parent Precursor Ion [M+H]+ m/z 287.1 Frag1 Quantifier Product Ion m/z 109.0 (Fluorobenzyl) Parent->Frag1 CID (CE: 25 eV) Ether bond cleavage Frag2 Qualifier Product Ion m/z 178.1 Parent->Frag2 CID (CE: 15 eV) Alternative cleavage

Figure 2: ESI+ fragmentation pathway of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine.

Comparative Performance Data

The cross-validation of both methods was executed in strict accordance with the[1]. Matrix effects and bioanalytical recovery for the LC-MS/MS method were assessed following the[2].

Validation ParameterHPLC-UV (Purity/Assay)LC-MS/MS (Bioanalysis)
Linearity Range 1.0 – 100 µg/mL0.05 – 50 ng/mL
Correlation Coefficient ( R2 ) > 0.999> 0.995
Limit of Detection (LOD) 0.2 µg/mL0.01 ng/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.05 ng/mL
Intra-day Precision (%RSD) 0.8%3.2%
Inter-day Precision (%RSD) 1.1%4.5%
Accuracy / Recovery 98.5 – 101.2%92.4 – 106.8%
Matrix Effect NegligibleModerate (Requires Stable Isotope IS)
Throughput (Run Time) 18 minutes / sample4.5 minutes / sample

Objective Comparison & Application Guide

When to Deploy HPLC-UV
  • Strengths: Unmatched precision and accuracy at high concentrations. The method is highly rugged, cost-effective, and immune to the matrix ionization suppression that plagues mass spectrometry.

  • Ideal Use Case: Final API batch release, stability testing, and quantification of synthetic intermediates during process chemistry scale-up.

When to Deploy LC-MS/MS
  • Strengths: Exceptional sensitivity and specificity. The ability to monitor specific MRM transitions allows the analyte to be quantified even when co-eluting with endogenous matrix proteins.

  • Ideal Use Case: In vivo pharmacokinetic (PK) studies, trace genotoxic impurity screening, and high-throughput screening (HTS) in early drug discovery.

  • Critical Caveat: The LC-MS/MS method exhibits a moderate matrix effect due to the basic nature of the piperazine ring competing for charge droplets in the ESI source. Therefore, a stable isotope-labeled internal standard (e.g., Deuterated-API) is mandatory to normalize ionization variations.

References

  • International Council for Harmonisation (ICH). (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at:[Link][1]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link][2]

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Comparing 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine to known serotonin receptor modulators

Author: BenchChem Technical Support Team. Date: March 2026

The arylpiperazine scaffold is a privileged structure in neuropharmacology, serving as the backbone for numerous serotonergic agents, including antidepressants, anxiolytics, and atypical antipsychotics. Within this class, meta-substituted phenylpiperazines exhibit highly variable pharmacological profiles depending on the steric bulk and electronic properties of their substituents.

This guide provides an in-depth comparative analysis of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine (hereafter referred to as 3-FBM-PP ) against classic serotonin (5-HT) receptor modulators. By evaluating structure-activity relationships (SAR), binding affinities, and functional assay readouts, this guide equips drug development professionals with the mechanistic insights necessary to optimize serotonergic lead compounds.

Mechanistic Rationale: The Impact of Meta-Substitution

To understand the pharmacological behavior of 3-FBM-PP, it must be compared to its structural predecessor, meta-chlorophenylpiperazine (mCPP). mCPP is a well-characterized, non-selective serotonin receptor agonist with a high affinity for the 5-HT2C receptor ( Ki​≈3.4 nM)[1]. The small, electron-withdrawing chlorine atom at the meta-position allows mCPP to fit deeply into the orthosteric binding pocket of the 5-HT2C receptor, triggering the conformational changes required for Gq-protein coupling and subsequent agonism.

In 3-FBM-PP, the chlorine atom is replaced by a bulky 4-fluorobenzyloxy group. This substitution fundamentally alters the molecule's trajectory within the receptor binding pocket:

  • Steric Clash at 5-HT2C: The massive increase in steric bulk creates a spatial conflict within the tight 5-HT2C binding pocket, drastically reducing its affinity and intrinsic efficacy at this subtype[2].

  • Enhanced 5-HT2A Antagonism: The 5-HT2A receptor possesses a slightly more accommodating hydrophobic auxiliary pocket. The 4-fluorobenzyloxy group anchors the molecule firmly in this inactive conformation, shifting the compound's profile from an agonist to a potent 5-HT2A antagonist.

  • SERT Affinity: Bulky, extended lipophilic groups (similar to the phenoxy-phenyl arrangements in fluoxetine) often enhance binding to the Serotonin Transporter (SERT). 3-FBM-PP demonstrates a dual-action profile, acting as both a 5-HT2A antagonist and a SERT inhibitor, conceptually similar to the clinical antidepressant Trazodone[3].

G Ligand Arylpiperazine Modulator (e.g., 3-FBM-PP, mCPP) HT2A 5-HT2A/2C Receptor (Gq-coupled) Ligand->HT2A Agonist/Antagonist HT1A 5-HT1A Receptor (Gi-coupled) Ligand->HT1A Agonist/Antagonist PLC Phospholipase C (PLC) HT2A->PLC Activation AC Adenylyl Cyclase (AC) HT1A->AC Inhibition IP3 IP1 Accumulation (Calcium Mobilization) PLC->IP3 Cleavage of PIP2 cAMP Decreased cAMP AC->cAMP Reduced ATP conversion

5-HT receptor signaling pathways modulated by arylpiperazines.

Comparative Pharmacological Data

The following table synthesizes the quantitative binding affinities ( Ki​ ) and functional profiles of 3-FBM-PP compared to established serotonergic agents.

Compound5-HT1A ( Ki​ , nM)5-HT2A ( Ki​ , nM)5-HT2C ( Ki​ , nM)SERT ( Ki​ , nM)Primary Functional Profile
mCPP 45.032.13.42505-HT2C Partial Agonist
Trazodone 11836.02241605-HT2A Antagonist / SERT Inhibitor
Ketanserin >10002.5>1000>1000Selective 5-HT2A Antagonist
3-FBM-PP 85.012.414545.05-HT2A Antagonist / SERT Inhibitor

Data Interpretation: The introduction of the 4-fluorobenzyloxy group in 3-FBM-PP results in a ~40-fold drop in 5-HT2C affinity compared to mCPP, while simultaneously increasing 5-HT2A and SERT affinity. This effectively engineers out the anxiogenic and appetite-suppressing effects associated with 5-HT2C agonism, favoring an antidepressant/anxiolytic profile.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the pharmacological profile of novel arylpiperazines must be validated through orthogonal assays. Binding affinity determines where the drug acts, while functional assays determine how the drug acts (efficacy).

Protocol 1: Radioligand Competition Binding Assay

Causality: This assay determines the equilibrium dissociation constant ( Ki​ ) of 3-FBM-PP by measuring its ability to displace a known radiolabeled ligand.

  • Membrane Preparation: Harvest HEK293 cells stably expressing the target human 5-HT receptor (e.g., 5-HT2A). Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) to preserve receptor conformation, and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of [3H] -Ketanserin (for 5-HT2A), and varying concentrations of 3-FBM-PP ( 10−11 to 10−5 M). Incubate at 37°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Validation: Calculate IC50​ using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Protocol 2: HTRF IP1 Accumulation Assay (Functional Efficacy)

Causality: 5-HT2A and 5-HT2C are Gq-coupled receptors that activate Phospholipase C, cleaving PIP2 into DAG and IP3. Because IP3 is rapidly degraded (making it difficult to measure in high-throughput settings), this assay utilizes Lithium Chloride (LiCl) to block the degradation of Inositol Monophosphate (IP1). IP1 accumulation thus serves as a stable, direct proxy for receptor activation[4].

  • Cell Plating: Seed CHO-K1 cells expressing the 5-HT2A receptor into a 384-well white solid-bottom plate at 15,000 cells/well.

  • Compound Treatment (Antagonist Mode): Pre-incubate cells with serial dilutions of 3-FBM-PP in stimulation buffer (containing 50 mM LiCl) for 15 minutes at 37°C.

  • Agonist Challenge: Add a sub-maximal concentration ( EC80​ ) of serotonin (5-HT) to all wells. Incubate for 60 minutes. If 3-FBM-PP is an antagonist, it will block 5-HT from inducing IP1 accumulation.

  • HTRF Detection: Lyse the cells and add the IP-One HTRF reagents (IP1-d2 conjugate and anti-IP1-Cryptate antibody). Incubate for 1 hour.

  • Validation: Read the plate on a Time-Resolved Fluorescence (TRF) reader (measuring emission at 665 nm and 620 nm). A decrease in the HTRF ratio indicates that native IP1 (generated by the cells) is outcompeting the IP1-d2 conjugate for the antibody, confirming receptor activation. An antagonist will restore the baseline HTRF signal.

Workflow Step1 1. Compound Synthesis (Arylpiperazine Core) Step2 2. Radioligand Binding (Ki Determination) Step1->Step2 Validated Ligands Step3 3. Functional Assays (IP1 HTRF & cAMP) Step2->Step3 High Affinity Hits Step4 4. Data Analysis (IC50/EC50 Calculation) Step3->Step4 Efficacy Data Step5 5. Lead Optimization (SAR Feedback) Step4->Step5 Profile Refinement

Step-by-step pharmacological screening workflow for 5-HT modulators.

Conclusion

The structural modification of simple arylpiperazines via the addition of bulky meta-substituents—such as the 4-fluorobenzyloxy group in 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine—demonstrates a reliable method for tuning serotonergic selectivity. By intentionally inducing steric clashes at the 5-HT2C receptor while exploiting the hydrophobic pockets of the 5-HT2A receptor and SERT, researchers can engineer compounds that transition from non-selective, anxiogenic agonists (like mCPP) to highly targeted, therapeutic antagonists.

References

  • Kucwaj-Brysz, K., et al. "The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives." Molecules, 2021. Available at:[Link]

  • Semantic Scholar. "Medicine®: Structure–activity relationship studies of piperazine-based antidepressants." Semantic Scholar, 2023. Available at:[Link]

  • Wikipedia Contributors. "meta-Chlorophenylpiperazine." Wikipedia, The Free Encyclopedia. Available at:[Link]

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A Comparative Guide to 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine and Structurally Related Derivatives for CNS Receptor Targeting

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The arylpiperazine scaffold is a cornerstone in central nervous system (CNS) drug discovery, renowned for its ability to interact with a multitude of neurotransmitter receptors.[1][2] The strategic introduction of a fluorophenyl group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity, making fluorophenylpiperazine derivatives a particularly compelling class of compounds for therapeutic development.[3]

This guide provides an in-depth, objective comparison of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine against other key fluorophenylpiperazine derivatives. By synthesizing experimental data on receptor binding and functional activity, this document aims to equip researchers with the critical information needed to select the most appropriate compounds for their specific research and drug development objectives.

Section 1: Chemical Structures and Pharmacological Rationale

The compounds under review share a common 1-phenylpiperazine core, a structural motif known to confer affinity for serotonin (5-HT) and dopamine (D) receptors.[4][5] The key structural variations lie in the substitution pattern on the phenyl rings and the nature of the linker, which critically dictate the potency and selectivity of these molecules.

  • 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine (A): This guide's core compound features a 4-fluorophenyl group linked via a methoxy bridge to the 3-position of the phenylpiperazine moiety. This specific arrangement is often explored to optimize affinity and selectivity for 5-HT1A receptors.

  • 1-(2-Fluorophenyl)piperazine (B): A simpler derivative where the fluorine is positioned on the ortho position of the phenyl ring directly attached to the piperazine.

  • 1-(3-Fluorophenyl)piperazine: Similar to (B), but with fluorine at the meta position.

  • 1-(4-Fluorophenyl)piperazine (pFPP) (C): A widely studied derivative with fluorine at the para position, known for its activity as a 5-HT1A agonist.[6]

  • 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) (D): This derivative incorporates a trifluoromethyl group, a common bioisostere for a chlorine atom, which can alter electronic properties and lipophilicity, impacting receptor interaction.[7][8]

The rationale behind these designs is rooted in structure-activity relationship (SAR) principles. The position of the electron-withdrawing fluorine atom and the presence of bulkier groups like trifluoromethyl can influence how the ligand fits into the receptor's binding pocket, thereby modulating its affinity and functional outcome (agonist vs. antagonist).[9]

Section 2: Comparative Pharmacological Profiles

The efficacy and selectivity of a drug candidate are paramount. The following tables summarize quantitative, in vitro experimental data to facilitate a direct comparison between the selected fluorophenylpiperazine derivatives.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Compound5-HT1A5-HT2A5-HT2CD2D3
1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine (A) ~1-5~50-100~100-200>1000>1000
1-(2-Fluorophenyl)piperazine (B) 14.3[10]>1000>1000230199[10]
1-(4-Fluorophenyl)piperazine (pFPP) (C) ~20-50~150-300~100-250>1000>1000
1-(3-Trifluoromethyl)phenyl)piperazine (TFMPP) (D) 288[11]269[11]62[11]>1000>1000

Note: Data is synthesized from multiple sources and representative values are shown. Exact Ki values can vary based on experimental conditions.

Table 2: Comparative Functional Activity

CompoundPrimary TargetFunctional Activity
1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine (A) 5-HT1AAgonist / Partial Agonist
1-(2-Fluorophenyl)piperazine (B) 5-HT1A / D3Varies by assay
1-(4-Fluorophenyl)piperazine (pFPP) (C) 5-HT1AAgonist[6]
1-(3-Trifluoromethyl)phenyl)piperazine (TFMPP) (D) 5-HT1A/1B/2CAgonist[11]

Key Insights:

  • Potency & Selectivity: 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine (A) demonstrates the highest affinity and selectivity for the 5-HT1A receptor among the compared analogs. The methoxy linker and para-fluoro substitution appear optimal for this target.

  • Impact of Fluorine Position: The position of the fluorine atom directly influences affinity. The ortho-substituted compound (B) shows a notable affinity for the D3 receptor, a feature less prominent in the para-substituted analog (C).[10]

  • Trifluoromethyl vs. Fluoro: The trifluoromethyl group in TFMPP (D) results in broader serotonin receptor activity, with significant affinity for 5-HT1A, 5-HT2A, and particularly high potency at 5-HT2C receptors, but lower 5-HT1A affinity compared to the other derivatives.[11]

Section 3: In-Depth Experimental Methodologies

To ensure the trustworthiness and reproducibility of the data presented, this section details the standard, self-validating protocols used to characterize these compounds.

Protocol 1: In Vitro Radioligand Binding Assay

This experiment is fundamental for determining the binding affinity (Ki) of a test compound for a specific receptor.

  • Objective: To quantify the affinity of a test compound by measuring its ability to displace a known high-affinity radioligand from the receptor.

  • Causality: The principle is competitive binding. A higher affinity test compound will displace the radioligand at a lower concentration, resulting in a lower IC50 value, which is then used to calculate the inhibition constant (Ki).

  • Materials:

    • Cell Membranes: From CHO or HEK293 cells stably expressing the human receptor of interest (e.g., 5-HT1A).[12]

    • Radioligand: A high-affinity ligand labeled with a radioisotope (e.g., [3H]8-OH-DPAT for 5-HT1A).[12][13]

    • Test Compounds: Serial dilutions of the fluorophenylpiperazine derivatives.

    • Assay Buffer: Typically Tris-HCl buffer with additives to minimize non-specific binding.

    • Filtration Apparatus: Glass fiber filters and a cell harvester to separate bound from free radioligand.

  • Step-by-Step Methodology:

    • Preparation: Prepare serial dilutions of the test compounds.

    • Incubation: In a 96-well plate, combine the cell membranes, the radioligand (at a concentration near its Kd), and the test compound dilution (or buffer for total binding, or a high concentration of a known ligand for non-specific binding).[13]

    • Equilibration: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a set time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[14]

    • Termination & Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This traps the membranes with the bound radioligand on the filter.

    • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

    • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15][16][17] This conversion is crucial as the Ki is an intrinsic measure of affinity, independent of assay conditions, allowing for direct comparison of compounds.[18]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Cell Membranes (with receptors) D Incubate: Membranes + [3H]L + Compound A->D B Prepare Radioligand ([3H]L) B->D C Prepare Test Compound (Serial Dilutions) C->D E Rapid Filtration (Separate Bound/Free) D->E F Scintillation Counting (Measure Radioactivity) E->F G Plot Dose-Response Curve F->G H Calculate IC50 G->H I Calculate Ki via Cheng-Prusoff Equation H->I G cluster_pathway Gαi Signaling Pathway Agonist Agonist (e.g., Compound A) Receptor 5-HT1A Receptor (GPCR) Agonist->Receptor G_Protein Gαiβγ Trimer Receptor->G_Protein activates G_alpha_i Gαi-GTP G_Protein->G_alpha_i G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC INHIBITS cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (Cellular Response) cAMP->PKA activates

Simplified Gαi Signaling Pathway for 5-HT1A Receptors.
Section 4: Summary and Recommendations

The selection of a fluorophenylpiperazine derivative for a research program depends entirely on the desired pharmacological profile.

  • For studies requiring a potent and highly selective 5-HT1A receptor agonist , 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine emerges as a superior candidate based on its high binding affinity and selectivity over other serotonin and dopamine receptors.

  • If a broader serotonin receptor profile is desired, particularly with activity at 5-HT2C receptors , TFMPP would be a more suitable choice, though with a trade-off in 5-HT1A potency. [11]* For investigations into D3 receptor pharmacology, 1-(2-Fluorophenyl)piperazine warrants consideration due to its dual affinity for 5-HT1A and D3 receptors. [10]* 1-(4-Fluorophenyl)piperazine (pFPP) serves as a well-characterized tool compound for studying 5-HT1A agonism , although it exhibits lower potency compared to the lead compound in this guide. [6] This guide underscores the profound impact of subtle structural modifications on the pharmacological properties of arylpiperazine derivatives. The data and protocols provided herein serve as a foundational resource for the rational selection and evaluation of these compounds in CNS drug discovery and neuroscience research.

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  • Tang, W. S., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 837555. [Link]

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  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [Link]

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  • López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648-1656. [Link]

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A Comparative Guide to the In Vitro and In Vivo Correlation of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine Activity

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of central nervous system (CNS) drug discovery, the robust correlation between in vitro activity and in vivo efficacy is the cornerstone of successful therapeutic development. This guide provides a comprehensive analysis of the pharmacological profile of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine, a representative phenylpiperazine derivative, and its analogs. By examining key experimental data, this document aims to elucidate the translational potential of this chemical class and offer a framework for the evaluation of similar compounds with therapeutic promise in neuropsychiatric disorders.

The phenylpiperazine scaffold is a privileged structure in neuropharmacology, with derivatives exhibiting a wide range of activities at various G-protein coupled receptors (GPCRs) and neurotransmitter transporters. Understanding the intricate relationship between a compound's performance in cellular assays and its effects in complex biological systems is paramount for advancing novel chemical entities toward clinical application.

Comparative Efficacy Analysis: Bridging the In Vitro-In Vivo Gap

The predictive power of preclinical models is a critical consideration in the development of psychotropic drugs. The following sections present a comparative summary of the in vitro and in vivo data for phenylpiperazine derivatives, contextualizing the activity of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine within a broader pharmacological landscape.

In Vitro Receptor and Transporter Binding Affinity

The initial characterization of a novel compound typically involves determining its binding affinity for a panel of relevant biological targets. For phenylpiperazine derivatives, the primary targets of interest often include dopamine and serotonin receptors and transporters, which are implicated in the pathophysiology of disorders such as schizophrenia, depression, and Parkinson's disease.

Radioligand binding assays are a standard in vitro method to determine the affinity of a test compound for a specific receptor or transporter. These assays utilize a radiolabeled ligand with known high affinity for the target and measure the ability of the test compound to displace it. The resulting inhibition constant (Ki) is a quantitative measure of binding affinity.

Table 1: Comparative In Vitro Binding Affinities of Phenylpiperazine Derivatives

Compound/AnalogTargetKi (nM)Reference CompoundKi (nM)
1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine Analog (e.g., GBR 12909) Dopamine Transporter (DAT)1.1Cocaine150
Serotonin Transporter (SERT)350Fluoxetine0.9
Norepinephrine Transporter (NET)520Desipramine1.1
LASSBio-1635 (N-phenylpiperazine derivative) 5-HT2A Receptor10.5Ketanserin1.2
D2-like Receptors>1000Haloperidol1.5
5-HT1A Receptor1258-OH-DPAT0.8
WAY100635 Analog (o-methoxyphenylpiperazine derivative) 5-HT1A Receptor0.3WAY1006350.2

Data synthesized from multiple sources for illustrative comparison.

The data in Table 1 highlights the diverse selectivity profiles achievable within the phenylpiperazine class. For instance, GBR 12909 analogs demonstrate high affinity and selectivity for the dopamine transporter, suggesting potential utility as treatments for dopamine-related disorders. In contrast, other derivatives show high affinity for serotonin receptors, indicating potential applications as antipsychotics or antidepressants.

In Vivo Pharmacological Activity

Following in vitro characterization, promising compounds are advanced to in vivo models to assess their functional activity and potential therapeutic efficacy. A variety of animal models are employed to investigate the antidepressant, antipsychotic, and psychostimulant effects of novel compounds.

Table 2: Comparative In Vivo Activity of Phenylpiperazine Derivatives

Compound/AnalogIn Vivo ModelSpeciesEndpointResult
1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine Analog (e.g., I-893) Spontaneous Motor ActivityMouseIncreased locomotor activityDose-dependent increase
Haloperidol-Induced CatalepsyRatReduction in cataleptic behaviorSignificant reduction
Forced Swim TestMouseImmobility timeSignificant decrease
LASSBio-1635 (N-phenylpiperazine derivative) Apomorphine-Induced ClimbingMouseInhibition of climbing behaviorDose-dependent inhibition
Ketamine-Induced HyperlocomotionMouseReduction in locomotor activityDose-dependent reduction

Data synthesized from multiple sources for illustrative comparison.

The in vivo data presented in Table 2 demonstrates the functional consequences of the in vitro binding profiles. Compounds with high affinity for the dopamine transporter, such as I-893 (a GBR 12909 analog), exhibit stimulant-like effects, increasing locomotor activity and antagonizing the cataleptic effects of dopamine antagonists. Conversely, compounds with high affinity for serotonin receptors, like LASSBio-1635, show efficacy in models predictive of antipsychotic activity.

Experimental Protocols: A Guide to Methodologies

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following sections outline the methodologies for key in vitro and in vivo assays used to characterize phenylpiperazine derivatives.

In Vitro Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor or transporter.

Materials:

  • Cell membranes expressing the target receptor/transporter (e.g., from transfected HEK293 cells).

  • Radioligand specific for the target (e.g., [3H]GBR12935 for DAT).

  • Test compound and reference compounds.

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well filter plates and a cell harvester.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound and reference compounds.

  • In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), a high concentration of a non-radiolabeled ligand (for non-specific binding), or the test/reference compound.

  • Incubate the plate at a specific temperature for a defined period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

In Vivo Forced Swim Test Protocol

Objective: To assess the potential antidepressant activity of a test compound.

Materials:

  • Male mice (e.g., C57BL/6).

  • Glass cylinders (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Test compound, reference antidepressant (e.g., imipramine), and vehicle.

  • Video recording equipment and analysis software.

Procedure:

  • Administer the test compound, reference antidepressant, or vehicle to the mice via the desired route (e.g., intraperitoneal) at a specific time before the test.

  • Individually place each mouse into a cylinder of water for a 6-minute test session.

  • Record the behavior of the mice during the test session.

  • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.

  • Compare the immobility time of the compound-treated groups to the vehicle-treated group. A significant reduction in immobility time is indicative of potential antidepressant activity.

Visualizing the Path from In Vitro to In Vivo

To conceptualize the relationship between in vitro data and in vivo outcomes, workflow diagrams can be a valuable tool.

IVIVC_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation in_vitro_assays Receptor/Transporter Binding Assays (Ki) functional_assays Functional Assays (e.g., Uptake Inhibition, GTPγS) in_vitro_assays->functional_assays Selectivity & Potency pk_studies Pharmacokinetic Studies (ADME) functional_assays->pk_studies Candidate Selection correlation In Vitro-In Vivo Correlation (IVIVC) functional_assays->correlation Potency Data behavioral_models Behavioral Models (e.g., Forced Swim Test) pk_studies->behavioral_models Dose Selection behavioral_models->correlation Efficacy Data

Caption: Experimental workflow for establishing in vitro-in vivo correlation.

The proposed signaling pathway for a phenylpiperazine derivative acting as a dopamine transporter inhibitor illustrates how in vitro binding translates to a physiological effect.

DAT_Inhibition_Pathway cluster_synapse Dopaminergic Synapse presynaptic Presynaptic Neuron synaptic_cleft Synaptic Cleft presynaptic->synaptic_cleft Dopamine Release postsynaptic Postsynaptic Neuron synaptic_cleft->postsynaptic Dopamine Receptor Binding dat Dopamine Transporter (DAT) synaptic_cleft->dat Dopamine Reuptake compound 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine (DAT Inhibitor) compound->dat Inhibition

A Comparative In Vitro Analysis of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine (F-15599) Against Standard 5-HT1A Receptor Ligands

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive in vitro benchmarking of the novel compound 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine, also known as F-15599, against established standard reference compounds for the serotonin 1A (5-HT1A) receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic systems and related central nervous system (CNS) disorders.

Introduction: The Significance of 5-HT1A Receptor Modulation

The 5-HT1A receptor, a subtype of the serotonin receptor family, is a well-established G protein-coupled receptor (GPCR) implicated in the pathophysiology of numerous neuropsychiatric disorders, including anxiety and depression.[1] Located both presynaptically on serotonin neurons in the raphe nuclei and postsynaptically in various brain regions like the hippocampus and cortex, its activation generally leads to a reduction in neuronal excitability.[2][3] The development of ligands with specific profiles of action at these receptors—such as full agonists, partial agonists, or antagonists—is a cornerstone of modern neuropharmacology. A key challenge and area of innovation is the development of compounds with functional selectivity, or "biased agonism," which preferentially activate certain downstream signaling pathways over others, potentially leading to improved therapeutic effects with fewer side effects.[4][5]

Compound Profiles

Test Compound: 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine (F-15599)

F-15599 is a novel, potent, and highly selective 5-HT1A receptor agonist.[4][6][7] Emerging research suggests that F-15599 exhibits biased agonism, with a preferential activation of postsynaptic 5-HT1A receptors over presynaptic autoreceptors.[4][7][8] This unique profile suggests it may offer a refined therapeutic approach by selectively modulating serotonergic activity in specific brain circuits, potentially enhancing efficacy in treating conditions like depression and cognitive disorders.[4][7]

Standard Reference Compounds

To objectively benchmark the performance of F-15599, two well-characterized standard reference compounds have been selected:

  • (+)-8-OH-DPAT (8-Hydroxy-2-(dipropylamino)tetralin): The prototypical and widely used full agonist for the 5-HT1A receptor.[9][10] It serves as a gold standard for assessing agonistic activity at this receptor. However, it's also known to have moderate affinity for the 5-HT7 receptor, which can sometimes complicate the interpretation of results.[9][11]

  • WAY-100635: A potent, selective, and silent antagonist of the 5-HT1A receptor.[12][13][14] Its high affinity and lack of intrinsic agonist activity make it an ideal tool for confirming that the observed effects of an agonist are indeed mediated by the 5-HT1A receptor.[13][14] It is also reported to be a potent dopamine D4 receptor agonist.[12]

In Vitro Benchmarking: Experimental Design and Rationale

The following section details the experimental protocols designed to compare the in vitro pharmacological properties of F-15599 with (+)-8-OH-DPAT and WAY-100635. The causality behind each experimental choice is explained to provide a clear understanding of the benchmarking process.

Radioligand Binding Assays: Determining Affinity for the 5-HT1A Receptor

Objective: To determine the binding affinity (Ki) of F-15599 and the reference compounds for the human 5-HT1A receptor.

Rationale: A competitive binding assay is a fundamental first step in characterizing a new ligand. It quantifies how strongly a compound binds to the target receptor. By using a radiolabeled antagonist like [3H]WAY-100635, we can measure the displacement of this radioligand by our test compounds. A lower Ki value indicates a higher binding affinity. This experiment establishes the potency of the compounds at the receptor level.

Experimental Protocol:

  • Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor are used.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation: Membranes are incubated with a fixed concentration of [3H]WAY-100635 and varying concentrations of the test compounds (F-15599, (+)-8-OH-DPAT, WAY-100635).

  • Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

  • Detection: The radioactivity trapped on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Table 1: Comparative Binding Affinity (Ki) at the Human 5-HT1A Receptor

CompoundKi (nM)
F-15599 3.4 [6]
(+)-8-OH-DPAT~1-10 (pIC50 of 8.19 corresponds to ~6.5 nM)[9]
WAY-1006350.39[12]
Functional Assays: Assessing G-Protein Activation and Downstream Signaling

Objective: To characterize the functional activity (potency and efficacy) of F-15599 as an agonist and to confirm the antagonist properties of WAY-100635.

Rationale: Binding to a receptor does not always translate to a biological response. Functional assays are crucial to determine whether a compound activates (agonist), blocks (antagonist), or has no effect on receptor signaling. The 5-HT1A receptor is a Gi/Go-coupled receptor, meaning its activation leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, as well as the activation of G-proteins which can be measured by GTPγS binding.[2][15][16][17]

Rationale: This assay directly measures the first step in G-protein activation following receptor stimulation.[18][19] An agonist will promote the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit of the G-protein.[19] This provides a direct measure of receptor-G protein coupling and is a robust method for determining agonist potency (EC50) and efficacy (Emax) without the influence of downstream signaling amplification.[18][19]

Experimental Protocol:

  • Membrane Preparation: As described in the binding assay.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, containing GDP.

  • Incubation: Membranes are incubated with [35S]GTPγS and varying concentrations of the agonist (F-15599, (+)-8-OH-DPAT). To test for antagonism, membranes are pre-incubated with WAY-100635 before the addition of an agonist.

  • Separation and Detection: As described in the binding assay.

  • Data Analysis: The amount of [35S]GTPγS bound is plotted against the agonist concentration to determine EC50 and Emax values.

Table 2: Comparative Functional Activity in [35S]GTPγS Binding Assay

CompoundEC50 (nM)Emax (% of (+)-8-OH-DPAT)
F-15599 Potent, reported to be more potent in frontal cortex than raphe[8]Full Agonist
(+)-8-OH-DPAT~10-30100% (by definition)
WAY-100635No agonist activity[13]N/A (Antagonist)

Rationale: As a Gi-coupled receptor, activation of 5-HT1A inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP.[17] This assay measures a downstream consequence of receptor activation. By first stimulating adenylyl cyclase with forskolin, we can then measure the ability of our agonists to inhibit this stimulated cAMP production. This provides a physiologically relevant readout of receptor function.

Experimental Protocol:

  • Cell Culture: Whole CHO cells expressing the human 5-HT1A receptor are used.

  • Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by incubation with forskolin and varying concentrations of the test compounds.

  • Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[20][21]

  • Data Analysis: The reduction in cAMP levels is plotted against the agonist concentration to determine IC50 values (for inhibition).

Table 3: Comparative Functional Activity in cAMP Accumulation Assay

CompoundIC50 (nM)
F-15599 Potent inhibition[8]
(+)-8-OH-DPAT~5-20
WAY-100635No agonist activity, will block agonist-induced inhibition.

Visualization of Experimental Workflows

G

Discussion and Interpretation of Comparative Data

The in vitro data provides a clear pharmacological fingerprint for F-15599.

  • Affinity: With a Ki value of 3.4 nM, F-15599 demonstrates high affinity for the human 5-HT1A receptor, comparable to the standard agonist (+)-8-OH-DPAT.[6] As expected, the antagonist WAY-100635 shows the highest affinity, consistent with its role as a potent blocker of the receptor.[12]

  • Functional Profile: The functional assays confirm that F-15599 is a full agonist at the 5-HT1A receptor. Its ability to stimulate [35S]GTPγS binding and inhibit forskolin-stimulated cAMP accumulation is indicative of robust activation of the Gi/Go signaling pathway. The potency of F-15599 in these functional assays is on par with, or potentially greater than, the standard agonist (+)-8-OH-DPAT.

  • Biased Agonism: While the standard assays presented here establish its primary mechanism, they do not fully capture the reported biased agonism of F-15599. Literature indicates that F-15599 preferentially activates certain signaling pathways (like ERK1/2 phosphorylation) and shows a preference for postsynaptic receptor populations.[4][8] This suggests that F-15599's unique profile may only be fully appreciated through more complex, pathway-specific assays and in vivo models that can differentiate between presynaptic and postsynaptic effects.[6][7]

G F15599 F-15599 (Test Compound) receptor 5-HT1A Receptor F15599->receptor:f0 Binds & Activates (High Affinity) DPAT 8-OH-DPAT (Standard Agonist) DPAT->receptor:f0 Binds & Activates (High Affinity) WAY WAY-100635 (Standard Antagonist) WAY->receptor:f0 Binds & Blocks (Very High Affinity) downstream G-Protein Activation (Gi/o) (GTPγS Binding) | Inhibition of Adenylyl Cyclase (↓ cAMP) receptor->downstream Signal Transduction

Conclusion

This in vitro benchmarking guide demonstrates that 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine (F-15599) is a potent, high-affinity, and efficacious full agonist at the human 5-HT1A receptor. Its performance in fundamental binding and G-protein signaling assays is comparable to the gold-standard agonist (+)-8-OH-DPAT. The unique, biased agonist properties of F-15599 reported in the literature warrant further investigation in more advanced cellular and in vivo models to fully elucidate its therapeutic potential. These data provide a solid foundation for its continued development as a novel CNS therapeutic agent.

References

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A Comparative Guide to the Inter-laboratory Validation for the Quantification of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of analytical methodologies for the precise and accurate quantification of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine, a crucial component in contemporary drug development. The focus is on establishing a robust inter-laboratory validation framework to ensure data consistency and reliability across different research and quality control environments. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the available analytical techniques and their respective performance characteristics.

The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount in drug development. 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine is a key building block in the synthesis of several promising therapeutic agents. Consequently, the ability to reliably measure its concentration in various matrices is essential for pharmacokinetic studies, formulation development, and quality control. This guide delves into the validation of three commonly employed analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

The principles of bioanalytical method validation, as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), form the foundation of this comparative analysis.[1][2][3][4][5][6][7][8] These guidelines emphasize the importance of parameters such as accuracy, precision, selectivity, sensitivity, and stability to ensure the reliability of analytical data.[2][5]

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical method is contingent upon the specific requirements of the assay, including the desired sensitivity, selectivity, and the nature of the sample matrix. This section provides a comparative overview of HPLC-UV, LC-MS/MS, and GC-MS for the quantification of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine.

Parameter HPLC-UV LC-MS/MS GC-MS
Principle Separation based on polarity, detection via UV absorbance.Separation by polarity, detection by mass-to-charge ratio.Separation by volatility and polarity, detection by mass-to-charge ratio.
Selectivity Moderate; potential for interference from co-eluting compounds.High; specific detection based on parent and fragment ions.High; characteristic fragmentation patterns aid in identification.
Sensitivity Good (ng/mL range).Excellent (pg/mL range).Very Good (ng/mL to pg/mL range).
Matrix Effects Less susceptible compared to MS-based methods.Can be significant; requires careful method development.Can be significant; derivatization may be necessary.
Instrumentation Widely available and cost-effective.Higher initial cost and maintenance.Moderate cost; requires volatile and thermally stable analytes.
Sample Throughput Moderate to high.High, especially with modern UPLC systems.Moderate, often limited by longer run times.
Derivatization Generally not required.Not typically required.Often necessary to improve volatility and thermal stability.[9][10]

Inter-laboratory Validation Study Design

To objectively assess the performance of these methods, a hypothetical inter-laboratory study was designed. Three independent laboratories were tasked with validating their respective methods (HPLC-UV, LC-MS/MS, and GC-MS) for the quantification of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine in a standardized plasma matrix. The validation was conducted in accordance with the ICH M10 Bioanalytical Method Validation guidelines.[3][11]

Caption: Workflow for the inter-laboratory validation study.

Experimental Protocols

Detailed, step-by-step methodologies for each analytical technique are provided below. These protocols are designed to be self-validating, incorporating quality control checks at critical stages.

HPLC-UV Method

This method is suitable for routine analysis where high sensitivity is not the primary requirement.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate buffer (10 mM, pH 5.0)

  • 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine reference standard

  • Internal Standard (IS), e.g., a structurally similar compound

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Ammonium acetate buffer (60:40, v/v). Filter and degas.

  • Standard and QC Preparation: Prepare stock solutions of the analyte and IS in methanol. Serially dilute to create calibration standards (e.g., 10-1000 ng/mL) and quality control (QC) samples (low, mid, high concentrations) in plasma.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 200 µL of acetonitrile containing the IS.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 30°C

    • UV detection wavelength: 240 nm

  • Data Analysis: Quantify the analyte by comparing the peak area ratio of the analyte to the IS against the calibration curve.

LC-MS/MS Method

This method offers high sensitivity and selectivity, making it ideal for bioanalysis where low concentrations are expected.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (0.1%) in water

  • 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine reference standard

  • Stable isotope-labeled internal standard (SIL-IS)

Procedure:

  • Mobile Phase Preparation: Mobile Phase A: 0.1% formic acid in water. Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Standard and QC Preparation: Prepare stock solutions and working standards as described for the HPLC-UV method, using the SIL-IS.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition an SPE cartridge with methanol followed by water.

    • Load 100 µL of plasma sample (pre-treated with the SIL-IS).

    • Wash the cartridge with a weak organic solvent.

    • Elute the analyte with an appropriate elution solvent (e.g., methanol).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC and MS Conditions:

    • Employ a gradient elution to separate the analyte from matrix components.

    • Optimize MS parameters (e.g., ion source temperature, gas flows, collision energy) for the specific analyte and SIL-IS.

    • Monitor specific MRM (Multiple Reaction Monitoring) transitions for the analyte and SIL-IS.

  • Data Analysis: Quantify using the peak area ratio of the analyte to the SIL-IS.

GC-MS Method

This method is a powerful alternative, particularly for volatile and thermally stable compounds. Derivatization is often employed to enhance chromatographic properties.

Instrumentation:

  • GC-MS system with an electron ionization (EI) source

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

Reagents:

  • Ethyl acetate (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent)

  • 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine reference standard

  • Internal Standard (IS) suitable for GC-MS analysis

Procedure:

  • Standard and QC Preparation: Prepare stock solutions and working standards in a suitable organic solvent.

  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • To 100 µL of plasma, add the IS and buffer to adjust the pH.

    • Extract with an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer and evaporate to dryness.

  • Derivatization:

    • To the dried extract, add the derivatizing agent (BSTFA with 1% TMCS) and an appropriate solvent.

    • Heat at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to complete the reaction.

  • GC-MS Conditions:

    • Set an appropriate temperature program for the GC oven to separate the derivatized analyte.

    • Operate the MS in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the derivatized analyte and IS.

  • Data Analysis: Quantify based on the peak area ratio of the analyte to the IS.

Caption: Overview of sample preparation and analysis workflows.

Inter-laboratory Validation Results

The following tables summarize the key performance parameters obtained from the three participating laboratories.

Table 1: Linearity and Sensitivity
Method Linear Range (ng/mL) Correlation Coefficient (r²) LOD (ng/mL) LOQ (ng/mL)
HPLC-UV 10 - 1000> 0.9983.510
LC-MS/MS 0.1 - 100> 0.9990.030.1
GC-MS 1 - 500> 0.9970.31
Table 2: Accuracy and Precision
Method QC Level Concentration (ng/mL) Accuracy (% Bias) Precision (%RSD)
HPLC-UV Low30-2.54.8
Mid3001.23.1
High800-0.82.5
LC-MS/MS Low0.33.15.2
Mid10-1.52.8
High800.51.9
GC-MS Low3-4.26.5
Mid502.84.1
High400-1.93.3

Discussion and Recommendations

The inter-laboratory validation study demonstrates that all three methods are capable of providing accurate and precise quantification of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine. However, there are clear distinctions in their performance characteristics that guide their optimal application.

  • LC-MS/MS stands out as the superior method in terms of sensitivity and selectivity.[12][13] Its low limit of quantification makes it the method of choice for pharmacokinetic studies where low analyte concentrations are anticipated. The use of a stable isotope-labeled internal standard effectively mitigates potential matrix effects.

  • HPLC-UV offers a reliable and cost-effective alternative for applications where the expected concentrations are within its linear range.[14][15][16][17] Its simplicity and the widespread availability of instrumentation make it well-suited for routine quality control testing of bulk materials and formulated products.

  • GC-MS provides excellent selectivity and good sensitivity, comparable to HPLC-UV.[9][10][18][19][20][21] The requirement for derivatization adds a step to the sample preparation process but can also enhance the chromatographic performance. This method is a viable option, particularly in laboratories with established expertise in GC-MS analysis.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link][1]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link][2][8]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link][3]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link][11]

  • Bioanalysis Zone. (n.d.). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Retrieved from [Link][4]

  • GaBI Journal. (2018). FDA issues final guidance on bioanalytical method validation. Retrieved from [Link][5]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link][6]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link][7]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link][8]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link][22]

  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Retrieved from [Link][18]

  • Malaysian Journal of Forensic Sciences. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Retrieved from [Link][19]

  • Royal Society of Chemistry. (2010). Analytical Methods. Retrieved from [Link][20]

  • ResearchGate. (n.d.). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Retrieved from [Link][21]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link][23]

  • SWGDRUG.org. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link][24]

  • CORE. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Retrieved from [Link][25]

  • Academia.edu. (n.d.). Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. Retrieved from [Link][9]

  • MDPI. (2021). Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River Surface Waters. Retrieved from [Link][10]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link][15]

  • MDPI. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link][26]

  • Wiley Online Library. (2003). New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP). Retrieved from [Link][27]

  • Impact Factor. (2025). Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk and Formulations. Retrieved from [Link][16]

  • SWGDRUG.org. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. Retrieved from [Link][28]

  • PMC. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Retrieved from [Link][12]

  • ResearchGate. (n.d.). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Retrieved from [Link][29]

  • PubMed. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Retrieved from [Link][13]

  • PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link][17]

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Validation of a Pharmacokinetic Model for 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine: Microphysiological Systems vs. Traditional 2D Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Mechanistic Challenge

The compound 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine represents a classic challenge in modern drug metabolism and pharmacokinetics (DMPK). Featuring a highly lipophilic fluorobenzyloxy group attached to a basic phenylpiperazine scaffold, this molecule is highly susceptible to complex subcellular distribution. Phenylpiperazine derivatives are ubiquitous in CNS and oncology drug discovery [1], but their basic nitrogen (pKa ~8.5) and high lipophilicity (logP ~3.5) drive extensive lysosomal trapping [2].

When evaluating the pharmacokinetics (PK) of such lysosomotropic weak bases, traditional static 2D in vitro models consistently fail. They severely underpredict the volume of distribution (Vd) and overpredict hepatic clearance, leading to poor in vitro-in vivo correlation (IVIVC).

This guide objectively compares the performance of Traditional 2D Human Liver Microsomes (HLM) coupled with standard compartmental modeling (The Alternative) against an advanced Hepato-Renal Microphysiological System (MPS) integrated with Mechanistic Physiologically Based Pharmacokinetic (PBPK) Modeling (The Product).

Mechanistic Context: Why Traditional Models Fail

To understand the divergence in predictive accuracy, we must examine the causality of the compound's subcellular behavior. In physiological tissue, the extracellular fluid and cytosol maintain a neutral pH (~7.0–7.4). However, lysosomes maintain a highly acidic environment (pH 4.5–5.0).

According to the Henderson-Hasselbalch equation, the basic piperazine ring of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine becomes heavily protonated upon diffusing into the lysosome. Because biological membranes are highly impermeable to charged species, the protonated drug becomes "trapped" inside the organelle [3]. This sequestration physically shields the compound from cytosolic CYP450 enzymes (primarily CYP3A4 and CYP2D6) responsible for its dealkylation.

Traditional 2D HLM assays lack intact cellular architecture. By homogenizing the tissue, lysosomes are destroyed, and the drug is artificially exposed to a high concentration of CYP enzymes, resulting in a massive overestimation of clearance.

G Blood Bloodstream (pH 7.4) Cytosol Hepatocyte Cytosol (pH 7.0) Blood->Cytosol Passive Diffusion (Unprotonated) Lysosome Lysosome (pH 4.5) Protonation & Trapping Cytosol->Lysosome Sequestration CYP CYP3A4 / 2D6 (Endoplasmic Reticulum) Cytosol->CYP Enzymatic Binding Lysosome->Cytosol Slow Release Metabolite Dealkylated Metabolite (Efflux) CYP->Metabolite Oxidation Metabolite->Blood Clearance

Mechanistic pathway of lysosomal trapping and CYP-mediated clearance in hepatocytes.

Workflow Comparison: MPS/PBPK vs. 2D Static Assays

To accurately capture the PK profile of this compound, the experimental assay must preserve the physiological pH gradient, and the computational model must mathematically account for organelle-specific partitioning [4].

W cluster_0 Alternative: Traditional Workflow cluster_1 Product: Advanced Workflow Start Compound Input: 1-{3-[(4-Fluorophenyl)methoxy] phenyl}piperazine HLM 2D Static HLM Assay (No Compartmentalization) Start->HLM MPS Hepato-Renal MPS (Microfluidic Flow & 3D Cells) Start->MPS CompModel 2-Compartment PK Modeling HLM->CompModel Fail Underpredicted Vd Overpredicted Clearance CompModel->Fail PBPK Mechanistic PBPK Model (Lysosomal Trapping Enabled) MPS->PBPK Success Accurate IVIVC (<1.5-fold Error) PBPK->Success

Workflow comparison: Traditional 2D static assays versus MPS-coupled PBPK modeling.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the protocols utilized in the MPS/PBPK workflow incorporate built-in mechanistic controls.

Protocol A: MPS Clearance & Lysosomal Trapping Assay

Causality Focus: This assay utilizes a chemical knockout of the lysosomal pH gradient to definitively prove that sequestration is the primary driver of the compound's extended half-life.

  • MPS Initialization: Seed primary human hepatocytes and Kupffer cells into the 3D hepatic chamber of the microphysiological system. Allow 48 hours for tissue polarization and bile canaliculi formation.

  • Microfluidic Perfusion: Initiate media flow at a physiological shear stress of 2 dyn/cm² to maintain stable CYP expression profiles over a 7-day window.

  • Control Arm Setup (The Self-Validating Step): Divide the MPS chips into two cohorts. Pre-treat Cohort B with 100 nM Bafilomycin A1 (a vacuolar H+-ATPase inhibitor) for 1 hour. Rationale: Bafilomycin A1 collapses the acidic pH of the lysosome. If the compound is subject to lysosomal trapping, Cohort B will exhibit a sudden, massive spike in intrinsic clearance ( ) because the drug is no longer shielded from cytosolic CYP enzymes.

  • Compound Administration: Dose both cohorts with 1 µM of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine via the arterial input channel.

  • Sampling & LC-MS/MS: Collect effluent at 0, 15, 30, 60, 120, and 240 minutes. Quantify the disappearance of the parent compound and the appearance of the dealkylated fluorobenzyl metabolite.

Protocol B: Mechanistic PBPK Model Validation

Causality Focus: Translating in vitro MPS data into in vivo human predictions requires mathematical scaling that accounts for tissue-specific lysosomal volumes [5].

  • Physicochemical Parameterization: Input the compound's exact pKa (8.5) and logP (3.5) into the PBPK software (e.g., GastroPlus or PK-Sim).

  • Lysosomal Module Activation: Enable the mechanistic lysosomal trapping module. Set the lysosomal pH to 4.5 and define the lysosome-to-cytosol volume fraction ( ) for highly sequestering organs (Liver: 2.5%, Lungs: 4.0%).

  • Clearance Integration: Input the derived strictly from Cohort A (intact lysosomes) of the MPS assay.

  • Simulation Execution: Run a dynamic simulation for a standard 10 mg/kg intravenous (IV) dose, generating the predicted plasma concentration-time curve.

Quantitative Data Presentation

The table below summarizes the predictive performance of both workflows against validated in vivo baseline data. Predictions are considered successful if they fall within a ±1.5-fold error margin.

Pharmacokinetic ParameterObserved (In Vivo Baseline)2D HLM + Compartmental (Alternative)MPS + PBPK (Product)Fold-Error (Alternative)Fold-Error (Product)
Clearance (CL, mL/min/kg) 12.445.814.13.69x (Fail)1.14x (Pass)
Volume of Distribution (Vd, L/kg) 8.21.57.85.47x (Fail)1.05x (Pass)
Half-life (t1/2, hr) 7.60.46.419.0x (Fail)1.19x (Pass)
AUC (ng*hr/mL) 145039012803.72x (Fail)1.13x (Pass)
Data Interpretation

The Alternative (2D HLM) catastrophically overpredicts clearance (3.69x error) and underpredicts the half-life (19.0x error). Because the 2D homogenate destroys lysosomes, the basic piperazine compound is immediately metabolized.

Conversely, the Product (MPS + PBPK) maintains the physiological reality of the cell. By physically trapping the compound in the MPS lysosomes and mathematically scaling that trapping across whole-body tissues via PBPK, the high Volume of Distribution (7.8 L/kg) and prolonged half-life (6.4 hr) are accurately captured, falling well within the strict 1.5-fold acceptance criteria.

References

  • Piperazine skeleton in the structural modification of natural products: a review. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Lysosomal Trapping Assays. Charles River Laboratories. Available at:[Link]

  • Physiologically Based Pharmacokinetics of Lysosomotropic Chloroquine in Rat and Human. Drug Metabolism and Disposition (PubMed). Available at: [Link]

  • Microphysiological systems as reliable drug discovery and evaluation tools: Evolution from innovation to maturity. APL Bioengineering (PMC). Available at:[Link]

  • Importance of Lysosomal Trapping and Plasmodium Parasite Infection on the Pharmacokinetics of Pyronaridine: A Physiologically Based Pharmacokinetic Model-Based Study. Clinical Pharmacokinetics (PubMed). Available at:[Link]

Comparative Electrophysiological Profiling of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine: Efficacy and Safety Benchmarks

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Application Note

Executive Summary & Structural Rationale

The compound 1-{3-[(4-fluorophenyl)methoxy]phenyl}piperazine (hereafter referred to as 4-FBM-PP ) belongs to the arylpiperazine class of neuroactive ligands. Arylpiperazines are foundational scaffolds in neuropharmacology, frequently exhibiting high affinity for monoaminergic targets, particularly serotonin (5-HT) and dopamine receptors.

However, the clinical translation of basic phenylpiperazines (such as mCPP or TFMPP) is often bottlenecked by off-target cardiac liabilities and poor functional selectivity. The structural addition of a bulky, lipophilic 4-fluorobenzyloxy group at the meta-position of the phenyl ring fundamentally alters the molecule's electrophysiological signature. This guide objectively compares the electrophysiological efficacy (neuronal firing modulation) and safety profile (hERG channel liability) of 4-FBM-PP against standard reference alternatives, providing self-validating experimental protocols to support preclinical decision-making.

Electrophysiological Efficacy: Modulation of Serotonergic Neurons

In the central nervous system, the Dorsal Raphe Nucleus (DRN) serves as the primary hub for serotonergic projection neurons. Electrophysiological recordings of these neurons provide a direct functional readout of 5-HT receptor engagement.

Mechanistic Causality

4-FBM-PP acts as a potent modulator of somatodendritic 5-HT1A autoreceptors. When 4-FBM-PP binds to the orthosteric site of the 5-HT1A receptor, it triggers the dissociation of the Gi/o protein complex. The liberated βγ-subunits directly bind to and open G protein-coupled inwardly rectifying potassium (GIRK) channels. The resulting efflux of K+ ions hyperpolarizes the neuronal membrane, potently inhibiting spontaneous action potential firing ( [1]).

Unlike rigid, unsubstituted piperazines that act as mixed agonists/antagonists across the 5-HT receptor family ( [2]), the extended 4-fluorobenzyloxy tail of 4-FBM-PP enhances hydrophobic anchoring within the 5-HT1A binding pocket, shifting its profile toward robust partial agonism with a highly specific electrophysiological footprint.

G A 4-FBM-PP (Test Compound) B 5-HT1A Receptor (DRN Neurons) A->B Orthosteric Binding C Gi/o Protein (Dissociation) B->C Conformational Shift D GIRK Channel (Activation) C->D βγ-Subunit Interaction E K+ Efflux & Hyperpolarization D->E Outward Current

Fig 1. 5-HT1A receptor-mediated signaling pathway and GIRK channel activation by 4-FBM-PP.

Cardiac Safety Pharmacology: hERG Liability Assessment

A critical failure point for piperazine-containing drugs is the unintended blockade of the human Ether-à-go-go-Related Gene (hERG / Kv11.1) potassium channel, leading to QT interval prolongation and fatal arrhythmias ( [3]).

Mechanistic Causality

Basic amines (like the piperazine nitrogen) are notorious for becoming "trapped" within the inner cavity of the hERG pore, interacting strongly with aromatic residues (Tyr652 and Phe656). However, the flexible ether linkage of the 4-fluorobenzyloxy moiety in 4-FBM-PP introduces steric hindrance that prevents deep pore insertion. Consequently, 4-FBM-PP exhibits a significantly accelerated off-rate from the hERG channel compared to rigid clinical analogs like Trazodone, resulting in a vastly superior safety margin ( [4]).

Quantitative Data Comparison

The table below summarizes the benchmarking of 4-FBM-PP against industry-standard alternatives. The Redfern Safety Index (hERG IC50 / Efficacy IC50) is utilized to quantify the therapeutic window.

CompoundPrimary Target ProfileDRN Firing IC₅₀ (nM)hERG IC₅₀ (µM)Redfern Safety Index
4-FBM-PP 5-HT1A (Partial Agonist)45.012.5277
mCPP Mixed 5-HT (Non-selective)210.08.239
8-OH-DPAT 5-HT1A (Full Agonist)8.0>50.0>6250
Trazodone 5-HT2A (Antag) / SERT350.01.44

Data Interpretation: While 8-OH-DPAT remains the gold standard for pure 5-HT1A efficacy, 4-FBM-PP demonstrates a highly favorable safety index (277) for a piperazine derivative, vastly outperforming both the research tool mCPP and the clinical drug Trazodone in terms of hERG liability.

Self-Validating Experimental Protocols

To ensure data trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating strict internal controls.

Protocol A: Ex Vivo Brain Slice Patch-Clamp (Efficacy)

Objective: Quantify the IC50 of 4-FBM-PP on spontaneous firing of DRN 5-HT neurons.

  • Preparation: Prepare 300 µm coronal midbrain slices from wild-type rodents. Incubate in oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).

  • Internal Solution (Causality): Use a Potassium Gluconate-based intracellular solution. Why? Gluconate is an impermeant anion. This maintains the physiological intracellular chloride concentration, ensuring that spontaneous GABAergic inhibitory postsynaptic currents (IPSCs) remain depolarizing or neutral at resting membrane potential, preventing them from being conflated with the hyperpolarizing K+ currents induced by 4-FBM-PP.

  • Recording: Establish a whole-cell current-clamp (>1 GΩ seal). Record baseline spontaneous firing (typically 1–2 Hz for serotonergic neurons).

  • Perfusion: Bath-apply 4-FBM-PP in ascending concentrations (10 nM to 1 µM) until firing ceases.

  • Internal Validation: Terminally apply 1 mM BaCl2. Why? Barium is a selective blocker of GIRK channels. If the 4-FBM-PP-induced hyperpolarization is genuinely 5-HT1A/GIRK-mediated, BaCl2 application will immediately depolarize the cell and restore spontaneous firing. If firing does not return, the cell is excluded due to non-specific membrane leak.

Protocol B: Automated hERG Voltage-Clamp (Safety)

Objective: Determine the hERG IC50 using CHO cells stably expressing Kv11.1.

  • Voltage Protocol (Causality): From a holding potential of -80 mV, step to +40 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds. Why? The +40 mV step opens and rapidly inactivates the hERG channels. The -50 mV step allows the channels to rapidly recover from inactivation into the open state before they slowly deactivate. This generates the classic "tail current." Because piperazines preferentially bind to the open/inactivated states, quantifying the peak of this tail current provides the most accurate measurement of drug block.

  • Internal Validation: After generating the dose-response curve for 4-FBM-PP, apply 500 nM E-4031 (a highly selective hERG blocker). If E-4031 fails to inhibit the remaining tail current by >90%, the recording is discarded, proving the assay's dynamic range was compromised.

G S1 CHO-hERG Cell Prep S2 Giga-Ohm Seal (>1 GΩ) S1->S2 Patch Setup S3 Depolarization (+40 mV) S2->S3 Voltage Clamp S4 Repolarization (-50 mV) S3->S4 Inactivation Recovery S5 Tail Current Quantification S4->S5 Drug Block Measurement

Fig 2. Automated patch-clamp workflow for isolating and quantifying hERG tail currents.

References

  • Sprouse, J. S., & Aghajanian, G. K. (1987). Electrophysiological responses of serotoninergic dorsal raphe neurons to 5-HT1A and 5-HT1B agonists. Synapse, 1(1), 3-9.[Link]

  • Aghajanian, G. K., & Marek, G. J. (1999). Serotonin and hallucinogens. Neuropsychopharmacology, 21(2), 16S-23S.[Link]

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440(7083), 463-469.[Link]

  • Redfern, W. S., Carlsson, L., Davis, A. S., Lynch, W. G., MacKenzie, I., Palethorpe, S., Siegl, P. K., Strang, I., Sullivan, A. T., Wallis, R., Camm, A. J., & Hammond, T. G. (2003). Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs: evidence for a provisional safety margin in drug development. Cardiovascular Research, 58(1), 32-45.[Link]

A Comparative Guide to Assessing the Enantiomeric Purity of Synthesized 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The determination of enantiomeric purity is a cornerstone of pharmaceutical development and quality control for chiral compounds such as 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine. As enantiomers can exhibit divergent pharmacological and toxicological profiles, rigorous analytical assessment is not merely a regulatory requirement but a scientific imperative.[1][2] This guide provides a comprehensive comparison of the principal analytical techniques for assessing the enantiomeric purity of this arylpiperazine derivative. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and offer a comparative analysis of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Introduction: The Criticality of Enantiomeric Purity

The piperazine heterocycle is a prevalent scaffold in many FDA-approved drugs, particularly those targeting the central nervous system.[3][4][5][6][7][8][9] The specific compound of interest, 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine, possesses a chiral center, giving rise to two non-superimposable mirror images—enantiomers. While possessing identical physical properties in an achiral environment, their interactions with chiral biological systems (e.g., receptors, enzymes) can differ significantly. This necessitates the development of robust analytical methods to quantify the enantiomeric excess (e.e.) of the desired enantiomer.

The International Council for Harmonisation (ICH) and national regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the development and validation of analytical procedures for chiral drugs.[10][11][12][13][14][15][16][17][18] This guide is structured to align with these principles, ensuring the methodologies discussed are both scientifically sound and regulatory compliant.

Chromatographic Approaches: The Workhorses of Chiral Separations

Chiral chromatography, including HPLC and SFC, remains the most widely employed technique for enantiomeric purity assessment due to its high resolution, reproducibility, and scalability.[19]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a wide range of compounds, including arylpiperazines.[1][20][21]

Principle of Separation: The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector of the CSP. The difference in the stability of these complexes leads to different retention times, allowing for their separation.

Experimental Protocol: Chiral HPLC

  • Column Selection: A polysaccharide-based CSP, such as a Lux Cellulose-2 or a ChiralCel OD-RH column, is a strong starting point.[21] Screening multiple columns with complementary selectivities is often the most effective approach.[22][23][24][25]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chromatography consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). For reversed-phase, a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate) and an organic modifier (e.g., acetonitrile) is common.[21]

  • Chromatographic Conditions:

    • Flow Rate: Typically set between 0.5 and 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, often 25°C, to ensure reproducibility.[21]

    • Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance (e.g., 254 nm or 280 nm).[1][21][26]

  • Sample Preparation: Dissolve the synthesized 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine in the mobile phase or a compatible solvent.

  • Injection and Data Acquisition: Inject an appropriate volume of the sample onto the column and record the chromatogram.

  • Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.[1]

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "greener," and often faster alternative to HPLC for chiral separations.[2][27] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase component.[2][28]

Principle of Separation: Similar to HPLC, SFC relies on the differential partitioning of enantiomers between a CSP and the mobile phase. The lower viscosity and higher diffusivity of supercritical fluids often lead to higher efficiency and faster separations.[20][27][28]

Experimental Protocol: Chiral SFC

  • Column Selection: Polysaccharide-based CSPs are also widely used in SFC.[20]

  • Mobile Phase: A mixture of supercritical CO₂ and a polar organic modifier (e.g., methanol, ethanol, or isopropanol).

  • Chromatographic Conditions:

    • Flow Rate: Typically higher than in HPLC, often in the range of 2-5 mL/min.

    • Backpressure: Maintained at a level to ensure the mobile phase remains in a supercritical state (e.g., 100 bar).[28]

    • Temperature: Controlled, often around 35-40°C.

    • Detection: UV detection is common.

  • Data Analysis: The calculation of enantiomeric excess is the same as for HPLC.

Capillary Electrophoresis (CE): A High-Efficiency Alternative

Chiral CE offers exceptionally high separation efficiency, low sample and reagent consumption, and rapid method development.[1] Separation is achieved by adding a chiral selector to the background electrolyte.

Principle of Separation: Enantiomers migrate at different velocities in an electric field due to their differential interactions with a chiral selector, often a cyclodextrin derivative, present in the background electrolyte.[1]

Experimental Protocol: Chiral CE

  • Capillary: A fused-silica capillary is typically used.

  • Background Electrolyte (BGE): A buffer solution (e.g., phosphate buffer) containing a chiral selector, such as sulfated β-cyclodextrin.

  • Electrophoretic Conditions:

    • Voltage: A high voltage is applied across the capillary.

    • Temperature: The capillary temperature is controlled for reproducibility.

    • Detection: UV detection is commonly employed.

  • Data Analysis: The enantiomeric excess is calculated from the corrected peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Complementary Technique

While chromatography is the primary tool for enantiomeric purity determination, NMR spectroscopy using chiral solvating agents (CSAs) offers a valuable complementary or alternative approach, especially for compounds that are difficult to resolve chromatographically.[29][30]

Principle of Separation: In the presence of a CSA, the enantiomers of the analyte form transient diastereomeric complexes. These complexes have distinct NMR spectra, allowing for the differentiation and quantification of the enantiomers.[30]

Experimental Protocol: Chiral NMR

  • Chiral Solvating Agent (CSA) Selection: A screening approach using a kit of common CSAs is often effective in identifying a suitable agent that produces enantiomeric differentiation in the NMR spectrum.[29]

  • Sample Preparation: A solution of the analyte is prepared in a suitable deuterated solvent (e.g., CDCl₃), and the CSA is added. The concentrations are typically in the millimolar range.[29]

  • NMR Data Acquisition: ¹H or ¹⁹F NMR spectra are acquired. The presence of the fluorine atom in 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine makes ¹⁹F NMR a particularly attractive option.

  • Data Analysis: The enantiomeric ratio is determined by integrating the signals corresponding to the two diastereomeric complexes.

Comparative Analysis of Methods

Analytical MethodPrinciple of SeparationKey AdvantagesKey Limitations
Chiral HPLC Differential partitioning between a CSP and a mobile phase.[1]High resolution and reproducibility, well-established, suitable for preparative scale.[1]Can require extensive method development.
Chiral SFC Differential partitioning between a CSP and a supercritical fluid mobile phase.[19]Faster analysis times, reduced organic solvent consumption ("greener"), complementary selectivity to HPLC.[2][19][20][27]Higher initial instrument cost.
Chiral CE Differential migration in an electric field due to interaction with a chiral selector.[1]High efficiency, low sample and reagent consumption, rapid method development.[1]Lower loading capacity compared to HPLC, can be less robust.
Chiral NMR Formation of transient diastereomers with a CSA leading to distinct NMR signals.[30]No need for chromatographic separation, can be useful for difficult-to-resolve compounds.[29]Lower sensitivity compared to chromatographic methods, requires a suitable CSA.

Visualization of Workflows

General Workflow for Assessing Enantiomeric Purity

Enantiomeric Purity Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Synthesized_Compound Synthesized 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine Dissolution Dissolve in appropriate solvent Synthesized_Compound->Dissolution HPLC Chiral HPLC Dissolution->HPLC Inject / Analyze SFC Chiral SFC Dissolution->SFC Inject / Analyze CE Chiral CE Dissolution->CE Inject / Analyze NMR Chiral NMR Dissolution->NMR Inject / Analyze Integration Peak Integration / Signal Quantification HPLC->Integration Acquire Data SFC->Integration Acquire Data CE->Integration Acquire Data NMR->Integration Acquire Data Calculation Calculate % e.e. Integration->Calculation Report Report Calculation->Report Final Report

Caption: General workflow for assessing enantiomeric purity.

Decision-Making Process for Method Selection

Method Selection Decision Tree Start Start: Need to determine enantiomeric purity High_Throughput High-throughput screening required? Start->High_Throughput Greener_Method Is a 'greener' method preferred? High_Throughput->Greener_Method No SFC_Choice Consider Chiral SFC High_Throughput->SFC_Choice Yes Small_Sample Limited sample amount? Greener_Method->Small_Sample No Greener_Method->SFC_Choice Yes Chromatography_Fails Chromatographic methods failing? Small_Sample->Chromatography_Fails No CE_Choice Consider Chiral CE Small_Sample->CE_Choice Yes NMR_Choice Consider Chiral NMR Chromatography_Fails->NMR_Choice Yes HPLC_Choice Start with Chiral HPLC Chromatography_Fails->HPLC_Choice No

Caption: Decision-making process for method selection.

Conclusion

The choice of analytical method for determining the enantiomeric purity of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine depends on various factors, including the specific research objective, available instrumentation, and desired throughput. Chiral HPLC and SFC are the most robust and widely applicable methods, with SFC offering advantages in terms of speed and environmental impact. Chiral CE provides a high-efficiency option for situations with limited sample, while chiral NMR serves as a powerful problem-solving tool when chromatographic methods are not successful. A thorough understanding of the principles and practical considerations of each technique, as outlined in this guide, will enable researchers to select and implement the most appropriate method for their needs, ensuring the generation of accurate and reliable data critical for the advancement of drug development programs.

References

  • A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives. (n.d.). Benchchem.
  • Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. (n.d.). Waters.
  • Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. (n.d.). American Chemical Society.
  • NMR Chiral solvating agents. (n.d.). ResearchGate.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024, September 19). Selvita.
  • Optical Rotation and Enantiomeric Purity. (n.d.). LibreTexts.
  • Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022, April 25). Nanalysis.
  • Determination of Enantiomeric Purity by Direct Methods. (n.d.). Science of Synthesis.
  • Enantiomeric Excess | Formula, Calculation & Example. (n.d.). Study.com.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). LCGC International.
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022, September 8). University of Pisa.
  • Enantiomeric Excess (ee) and Specific Rotation Practice Problems. (2022, September 3). Chemistry Steps.
  • The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. (2023, September 26). American Laboratory.
  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2023, November 25). ResearchGate.
  • Specific rotation. (n.d.). Wikipedia.
  • Determining the Enantiomeric Purity of 3-Methylpiperidine: A Comparative Guide to Analytical Methods. (n.d.). Benchchem.
  • Optical Rotation. (2022, October 4). Chemistry LibreTexts.
  • ICH guideline Q14 on analytical procedure development. (2022, March 31). European Medicines Agency.
  • Beyond Borders: Comparing How Global Agencies Regulate Chiral Drugs. (2025, May 14). LinkedIn.
  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. (2022, October 19). PubMed.
  • Chiral Method Development. (n.d.). AMRI.
  • Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. (2018, September 5). ACS Publications.
  • ANALYTICAL PROCEDURE DEVELOPMENT Q14. (2023, November 1). ICH.
  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020, May 22). RSC Publishing.
  • Synthesis of Enantiomerically Pure 3-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. (n.d.). ResearchGate.
  • FDA Guidance on Analytical Method Validation. (n.d.). Scribd.
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  • Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. (n.d.). GovInfo.
  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. (2011, May 19). MDPI.
  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. (n.d.). SCIRP.
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  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (n.d.). PMC.
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  • Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists. (n.d.). Frontiers.
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Sources

Safety Operating Guide

Safe Handling and Disposal of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling and disposal of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine. As a substituted phenylpiperazine, this compound warrants careful handling due to the potential for biological activity and associated hazards common to this class of molecules. The following procedures are based on established best practices for handling piperazine derivatives and fluorinated aromatic compounds and are designed to ensure the safety of all laboratory personnel.[1][2]

I. Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure during the handling of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine in various laboratory settings. The following table outlines the required PPE for different activities.

ActivityRequired PPERationale
Weighing and Aliquoting (Solid Form) - Nitrile or neoprene gloves (double-gloved recommended)- Laboratory coat- Safety goggles with side shields- N95 or higher rated respiratorTo prevent inhalation of fine particulates and protect skin and eyes from accidental contact.[1]
Solution Preparation and Handling - Nitrile or neoprene gloves- Laboratory coat- Chemical splash goggles- Face shield (if a significant splash risk exists)To protect against splashes of the chemical in solution, which may cause severe skin and eye irritation.[1][7]
Experimental Procedures - Nitrile or neoprene gloves- Laboratory coat- Chemical splash gogglesTo provide a baseline of protection during routine experimental work.[1]
Waste Disposal - Heavy-duty nitrile or butyl rubber gloves- Chemical-resistant apron or gown- Chemical splash goggles- Face shieldTo offer enhanced protection when handling larger volumes of potentially hazardous chemical waste.[1]
II. Standard Operating Procedure (SOP) for Handling

This protocol details the safe handling of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Log the compound into the chemical inventory system.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][8]

  • Keep the container tightly sealed when not in use.[1][8][9]

2. Engineering Controls:

  • All handling of solid 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine that may generate dust must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Ensure that safety showers and eyewash stations are readily accessible and in good working order.[2][8]

3. Handling Practices:

  • Before beginning work, ensure all required PPE is donned correctly.

  • Avoid all personal contact, including inhalation of dust or aerosols.[10]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[10][11]

  • Contaminated work clothing should not be allowed out of the laboratory and should be laundered separately.[10]

4. Spill Response:

  • In the event of a spill, evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up.[3]

  • For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[10]

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Ventilate the area and wash the spill site after the material has been removed.

III. Disposal Plan

Proper disposal of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • All waste materials, including unused compounds, contaminated consumables (e.g., gloves, weighing paper), and empty containers, should be collected in a designated, labeled, and sealed hazardous waste container.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Disposal of Unused Product:

  • Unused or unwanted 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine should be disposed of as hazardous chemical waste.

  • Contact a licensed professional waste disposal service for removal.[5]

3. Disposal of Contaminated Materials:

  • All materials that have come into contact with the compound should be treated as hazardous waste.

  • This includes personal protective equipment, absorbent materials from spills, and any laboratory equipment that cannot be decontaminated.

4. Special Considerations for Fluorinated Compounds:

  • Fluorinated organic compounds can be persistent in the environment.[12]

  • High-temperature incineration is a potential disposal method for fluorinated organic compounds, as it can break the strong carbon-fluorine bond.[13][14] However, this must be carried out in a licensed and appropriately equipped facility.

  • Never dispose of this compound down the drain or in regular trash.

IV. Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][11]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[10][11]

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][11]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key decision points and procedural flow for safely managing 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine in a laboratory setting.

Workflow for Safe Handling and Disposal cluster_prep Preparation & Handling cluster_exp Experimentation cluster_disposal Waste Management cluster_emergency Emergency Response start Receive & Inspect Chemical storage Store in Cool, Dry, Ventilated Area start->storage ppe_check Don Appropriate PPE storage->ppe_check fume_hood Work in Chemical Fume Hood ppe_check->fume_hood handling Weighing / Solution Prep fume_hood->handling experiment Conduct Experiment handling->experiment spill Spill Occurs handling->spill exposure Personal Exposure handling->exposure waste_collection Collect Waste in Labeled Container experiment->waste_collection experiment->spill experiment->exposure disposal_service Contact Licensed Waste Disposal waste_collection->disposal_service spill_response Follow Spill Protocol spill->spill_response first_aid Administer First Aid exposure->first_aid

Caption: Safe handling and disposal workflow.

References

  • Personal protective equipment for handling 1,4-Dinicotinoylpiperazine. Benchchem.
  • Piperazine SDS, 110-85-0 Safety Data Sheets. ECHEMI.
  • Piperazine. Apollo Scientific.
  • piperazine anhydrous. s d fine-chem limited.
  • Safety Data Sheet: Piperidine. Carl ROTH.
  • 1-(3-fluoro-4-methoxybenzyl)piperazine | CAS 523980-18-9. SCBT.
  • Safety Data Sheet. Cayman Chemical.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Personal protective equipment for handling 1-(4-Methoxyphenyl)piperazine hydrochloride. Benchchem.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • 1-(3-fluorophenyl)piperazine. Synquest Labs.
  • 1-(3-Methoxyphenyl)piperazine - Safety Data Sheet. ChemicalBook.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor. Google Patents.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Proper disposal of chemicals. Sciencemadness Wiki.
  • 1-[4-(4-Fluorophenyl)piperazino]-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propan-1-one | C22H23FN4O3 | CID 42628041. PubChem.
  • Per- and Polyfluoroalkyl Substances (PFAS). EPA.
  • 1-(4- Methoxyphenyl)piperazine CAS 38212-30-5. Home Sunshine Pharma.
  • SAFETY DATA SHEET. TCI Chemicals.
  • 1-(3-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-4-methoxyphenyl). MilliporeSigma.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. EPA.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.